molecular formula C10H19O2- B1226879 Decanoate

Decanoate

Numéro de catalogue: B1226879
Poids moléculaire: 171.26 g/mol
Clé InChI: GHVNFZFCNZKVNT-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Decanoate is a fatty acid anion 10:0 that is the conjugate base of decanoic acid. It has a role as a human metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a medium-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 10:0. It is a conjugate base of a decanoic acid.

Propriétés

Formule moléculaire

C10H19O2-

Poids moléculaire

171.26 g/mol

Nom IUPAC

decanoate

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/p-1

Clé InChI

GHVNFZFCNZKVNT-UHFFFAOYSA-M

SMILES

CCCCCCCCCC(=O)[O-]

SMILES canonique

CCCCCCCCCC(=O)[O-]

Origine du produit

United States

Foundational & Exploratory

Whitepaper: The Decanoate Ester Prodrug Strategy for Long-Acting Injectable Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Long-acting injectable (LAI) formulations are a critical drug delivery strategy for improving patient adherence and therapeutic outcomes in the management of chronic diseases. The use of decanoate esters as a prodrug approach is a well-established and highly successful method for achieving sustained drug release over weeks to months from a single injection. This technical guide provides an in-depth examination of the mechanism of action, pharmacokinetic principles, and key experimental methodologies associated with this compound ester-based LAIs. By reversibly modifying a parent drug with a lipophilic this compound moiety, this strategy leverages the formation of an intramuscular or subcutaneous depot from which the prodrug is slowly released and subsequently hydrolyzed by endogenous esterases to liberate the active pharmaceutical ingredient. This paper will detail the physicochemical principles, present comparative pharmacokinetic data, outline experimental protocols for evaluation, and provide visualizations of the key processes involved.

Introduction to Long-Acting Injectables

The challenge of patient non-adherence to prescribed medication regimens is a significant barrier to effective treatment, particularly for chronic conditions such as schizophrenia, bipolar disorder, and substance abuse disorders.[1] Long-acting injectable formulations are designed to address this challenge by providing sustained therapeutic drug concentrations over extended periods, thereby reducing dosing frequency and improving patient compliance.[1][2] One of the most successful and widely implemented strategies for developing LAIs is the creation of lipophilic prodrugs through esterification with fatty acids.[3] The this compound ester, a ten-carbon fatty acid chain, is frequently employed for this purpose, creating prodrugs like haloperidol this compound and fluphenazine this compound.[3][4][5]

The this compound Ester Prodrug: Mechanism of Action

The efficacy of the this compound ester strategy hinges on a multi-step process that transforms a systemically administered drug into a long-acting therapeutic agent. This process is governed by the physicochemical properties of the prodrug and its interaction with the physiological environment at the injection site.

Physicochemical Alterations and Depot Formation

The covalent attachment of the highly lipophilic this compound chain to a parent drug molecule dramatically increases its lipid solubility.[3] These ester prodrugs are typically formulated as sterile solutions in a biocompatible oil vehicle, such as sesame oil.[6][7][8] Upon deep intramuscular injection, this oily solution forms a localized, drug-rich depot within the muscle tissue.[7][9] The high lipophilicity of the this compound prodrug ensures that it preferentially remains within this oil-based reservoir rather than rapidly partitioning into the surrounding aqueous environment of the interstitial fluid and blood.[3][9]

Rate-Limiting Release and Enzymatic Cleavage

The slow and sustained therapeutic effect is achieved through two key rate-limiting steps:

  • Partitioning and Diffusion: The this compound ester prodrug must first slowly partition from the oil depot into the surrounding aqueous biological fluids.[3][9] The rate of this process is governed by the prodrug's oil-water partition coefficient; a higher lipophilicity leads to slower release.[3]

  • Enzymatic Hydrolysis: Once in the aqueous phase, the ester bond of the prodrug is cleaved by endogenous enzymes, primarily carboxylesterases, which are present in the blood, liver, and other tissues.[9][10] This hydrolysis reaction releases the active parent drug and decanoic acid, a natural fatty acid that is subsequently metabolized.[9][11][12]

G Mechanism of Action of this compound Ester Prodrugs A This compound Prodrug in Oily Vehicle Injected B Formation of Oil Depot A->B C Slow Partitioning of Prodrug into Aqueous Phase B->C Rate-Limiting Diffusion D Enzymatic Hydrolysis by Esterases C->D E Active Parent Drug Released D->E F Therapeutic Effect E->F G Systemic Elimination E->G

Figure 1: Mechanism of action for this compound ester LAIs.

Pharmacokinetics of this compound Esters

The conversion of a parent drug to a this compound ester profoundly alters its pharmacokinetic profile, characterized by delayed and reduced peak plasma concentrations, and a significantly extended elimination half-life.

Comparative Pharmacokinetic Data

The tables below summarize the pharmacokinetic parameters for representative antipsychotic drugs and their corresponding this compound ester formulations. The data illustrates the dramatic extension in half-life and the smoothing of the plasma concentration-time profile achieved with the this compound prodrug strategy.

Table 1: Pharmacokinetic Comparison of Fluphenazine and Fluphenazine this compound

ParameterFluphenazine (Oral)Fluphenazine this compound (IM)Reference(s)
Time to Peak (Tmax) ~2 hours~4-6 hours (initial peak)[7]
Elimination Half-life (t½) ~14-16 hours~7-10 days[7]
Dosing Frequency Multiple times per dayEvery 2-4 weeks[5][12]

Table 2: Pharmacokinetic Comparison of Haloperidol and Haloperidol this compound

ParameterHaloperidol (Oral)Haloperidol this compound (IM)Reference(s)
Time to Peak (Tmax) 2-6 hours3-9 days[6]
Elimination Half-life (t½) ~24 hours~3 weeks[4]
Dosing Frequency DailyEvery 4 weeks[14]

Table 3: Pharmacokinetic Parameters of Nandrolone this compound (IM Injection)

DoseCmax (ng/mL)Tmax (hours)Terminal Half-life (days)Reference(s)
50 mg 2.1430~7-12[15]
100 mg 4.2630~7-12[15]
150 mg 5.1672~7-12[15]

Key Experimental Protocols

The development and evaluation of this compound ester prodrugs involve a series of well-defined experimental procedures, from chemical synthesis to in vivo pharmacokinetic assessment.

Protocol: Synthesis of a this compound Ester Prodrug

This protocol provides a general method for the esterification of a parent drug containing a hydroxyl group with decanoyl chloride.

  • Reactant Preparation: Dissolve the parent drug (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) to act as an acid scavenger.

  • Acylation: Cool the solution in an ice bath (0 °C). Add decanoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure this compound ester.[16]

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical parallel design study to evaluate the pharmacokinetics of a novel this compound ester LAI.[17]

  • Animal Model: Utilize male Sprague-Dawley rats (n=5-6 per group), weighing 250-300g. Acclimate the animals for at least one week prior to the study.

  • Formulation Preparation: Prepare the this compound ester prodrug in a sterile sesame oil vehicle at the desired concentration. Prepare the parent drug in a suitable vehicle for the control group (e.g., saline with a co-solvent for intravenous or oral administration).

  • Dosing and Administration:

    • LAI Group: Administer a single dose of the this compound ester formulation via deep intramuscular injection into the gluteal muscle.[11]

    • Control Group: Administer the parent drug via the intended clinical route (e.g., oral gavage or IV bolus).

  • Blood Sampling: Collect serial blood samples (~200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 1, 4, 8, 24 hours, and days 2, 4, 7, 14, 21, 28).[17]

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalysis:

    • Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to isolate the drug and an internal standard.

    • Quantification: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the plasma concentrations of both the prodrug and the active parent drug.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life (t½).[17]

G Experimental Workflow for PK Study of a this compound LAI A Animal Acclimation (e.g., Sprague-Dawley Rats) B Randomization into Treatment Groups A->B C Group 1: IM Injection of This compound LAI B->C D Group 2: Administration of Parent Drug (Control) B->D E Serial Blood Sampling (Pre-defined Timepoints) C->E D->E F Plasma Separation and Storage (-80°C) E->F G Bioanalysis via LC-MS/MS F->G H Pharmacokinetic Modeling (NCA Analysis) G->H I Data Reporting (Cmax, Tmax, AUC, t½) H->I

Figure 2: Workflow for a preclinical pharmacokinetic study.

Visualization of Enzymatic Cleavage

The bioactivation of the this compound prodrug is a critical step in its mechanism of action. The following diagram illustrates the hydrolysis of the ester linkage by a carboxylesterase enzyme, which regenerates the active parent drug.

G Enzymatic Cleavage of this compound Ester Prodrug Prodrug This compound Prodrug Parent Drug—O—CO—(CH₂)₈—CH₃ ActiveDrug Active Drug Parent Drug—OH Prodrug->ActiveDrug Hydrolysis DecanoicAcid Decanoic Acid HOOC—(CH₂)₈—CH₃ Enzyme Carboxylesterase Enzyme->ActiveDrug   Catalysis Water H₂O Water->ActiveDrug

Figure 3: Hydrolysis of a this compound ester to the active drug.

Conclusion

The this compound ester prodrug strategy remains a cornerstone of long-acting injectable drug development. By leveraging fundamental principles of physicochemical modification and enzymatic activation, this approach successfully converts short-acting drugs into therapies that can be administered on a monthly or bi-monthly basis. This significantly enhances patient convenience and adherence, leading to improved management of chronic diseases. The methodologies for synthesizing and evaluating these prodrugs are well-established, providing a clear pathway for the development of new and improved LAI formulations. A thorough understanding of the interplay between formulation, depot formation, drug release, and pharmacokinetics is essential for scientists and researchers working to expand the application of this powerful drug delivery platform.

References

The Pivotal Role of Decanoate in Prodrug Design for Long-Acting Injectables: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of long-acting injectable (LAI) drug formulations represents a significant advancement in improving patient adherence and therapeutic outcomes for chronic diseases. A key strategy in the design of LAIs is the prodrug approach, wherein a lipophilic moiety is transiently attached to a parent drug to modify its pharmacokinetic profile. Among the various promoieties, the decanoate ester has emerged as a cornerstone in the development of successful LAI prodrugs. This technical guide provides an in-depth exploration of the role of this compound in prodrug design, covering its mechanism of action, impact on pharmacokinetics, and applications. Detailed experimental protocols for the synthesis and evaluation of this compound prodrugs are provided, alongside a quantitative comparison of the pharmacokinetic parameters of this compound prodrugs and their parent compounds.

Introduction: The Need for Long-Acting Formulations

Medication non-adherence is a critical challenge in the management of chronic conditions, leading to suboptimal clinical outcomes and increased healthcare costs. Long-acting injectable formulations address this challenge by providing sustained therapeutic drug concentrations over extended periods, ranging from weeks to months, following a single administration. This reduces the burden of frequent dosing on patients, thereby improving compliance.

The prodrug strategy is a fundamental technology underpinning many LAIs. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. By chemically modifying a drug with a promoiety, its physicochemical properties, such as lipophilicity, can be tailored to achieve a desired pharmacokinetic profile.

The this compound Moiety: A Key Enabler of Sustained Release

This compound, the ester derived from decanoic acid (a ten-carbon saturated fatty acid), is a widely utilized promoiety in the design of LAI prodrugs. Its primary role is to significantly increase the lipophilicity of the parent drug.

Mechanism of Action

The mechanism by which this compound prodrugs achieve sustained release is a multi-step process initiated upon intramuscular injection:

  • Depot Formation: The highly lipophilic this compound prodrug, typically formulated in a sterile oil vehicle (e.g., sesame oil), forms a depot within the muscle tissue at the site of injection.[1]

  • Slow Release from Depot: Due to its high lipophilicity, the prodrug has a low tendency to partition from the oil vehicle into the aqueous environment of the surrounding tissue. This slow partitioning from the depot is the rate-limiting step for drug release.

  • Enzymatic Hydrolysis: Once in the systemic circulation, the this compound ester is rapidly hydrolyzed by ubiquitous esterase enzymes present in the blood and liver, releasing the active parent drug and decanoic acid, a naturally occurring fatty acid.[1]

This entire process ensures a slow and continuous supply of the active drug to the systemic circulation, maintaining therapeutic concentrations for an extended duration.

Quantitative Impact on Pharmacokinetics

The conjugation of a this compound moiety dramatically alters the pharmacokinetic profile of a drug, transforming a short-acting compound into a long-acting therapeutic agent. The following tables summarize the comparative pharmacokinetic parameters of several parent drugs and their corresponding this compound prodrugs.

Table 1: Pharmacokinetic Profile of Haloperidol vs. Haloperidol this compound

ParameterOral HaloperidolHaloperidol this compound (IM)
Time to Peak (Tmax) 2-6 hours~6 days[2]
Elimination Half-life (t½) 12-38 hours~3 weeks[2]
Dosing Frequency DailyEvery 4 weeks

Table 2: Pharmacokinetic Profile of Fluphenazine vs. Fluphenazine this compound

ParameterOral FluphenazineFluphenazine this compound (IM)
Time to Peak (Tmax) 1.5-2 hours~24 hours[3]
Elimination Half-life (t½) ~15-30 hours~7-10 days (after a single dose)[4]
Dosing Frequency 2-3 times dailyEvery 2-4 weeks

Table 3: Pharmacokinetic Profile of Nandrolone vs. Nandrolone this compound

ParameterNandrolone (IM)Nandrolone this compound (IM)
Time to Peak (Tmax) Rapid24-48 hours (peak nandrolone levels)[1]
Elimination Half-life (t½) < 4.3 hours[1]6-12 days (for the ester)[1]
Dosing Frequency Not practical for therapeutic useEvery 2-4 weeks[1]

Experimental Protocols

The development of this compound prodrugs involves a series of key experimental stages, from synthesis and characterization to in vitro and in vivo evaluation.

Synthesis and Characterization of this compound Prodrugs

Objective: To chemically synthesize the this compound ester of a parent drug containing a hydroxyl or other suitable functional group and to confirm its identity and purity.

General Protocol for Synthesis (Esterification):

  • Method 1: Using Decanoyl Chloride

    • Dissolve the parent drug (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon).

    • Add a base (e.g., triethylamine, pyridine; 2-5 equivalents) to the solution.

    • Cool the reaction mixture in an ice bath.

    • Slowly add decanoyl chloride (1.5-2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Method 2: Enzymatic Synthesis (A Greener Approach)

    • Dissolve the parent drug (e.g., Fluphenazine; 1 equivalent) in a suitable organic solvent (e.g., diethyl ether).[5]

    • Add decanoic acid (1 equivalent) to the solution.[5]

    • Add an immobilized lipase enzyme (e.g., Candida antarctica Lipase B, CALB).[5]

    • Stir the reaction mixture at room temperature for an appropriate duration, monitoring by HPLC.[5]

    • Upon completion, filter off the enzyme.

    • Concentrate the filtrate and purify the product by column chromatography.[5]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the ester linkage and the overall structure of the prodrug.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized prodrug.

  • Elemental Analysis: To confirm the elemental composition of the prodrug.

  • HPLC: To assess the purity of the final product.

In Vitro Hydrolysis Studies

Objective: To evaluate the rate of conversion of the this compound prodrug back to the parent drug in the presence of esterase enzymes.

Protocol using Porcine Liver Esterase (PLE):

  • Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., acetonitrile).

  • Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a solution of Porcine Liver Esterase (PLE) in the buffer.

  • Initiate the hydrolysis reaction by adding a small aliquot of the prodrug stock solution to the PLE solution, pre-warmed to 37°C.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Quench the enzymatic reaction by adding an excess of a water-miscible organic solvent (e.g., acetonitrile) and vortexing.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the concentrations of the prodrug and the parent drug using a validated HPLC method.

  • Calculate the rate of hydrolysis.

In Vivo Pharmacokinetic Evaluation

Objective: To determine the pharmacokinetic profile of the this compound prodrug and the released parent drug following intramuscular administration in an animal model.

Protocol in a Rat Model:

  • Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Prepare the this compound prodrug formulation in a sterile oil vehicle (e.g., sesame oil) at the desired concentration.

  • Administer a single intramuscular injection of the prodrug formulation into the gluteal muscle of the rats.

  • Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then daily or every other day for several weeks).

  • Process the blood samples to obtain plasma.

  • Extract the prodrug and parent drug from the plasma samples using a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Quantify the concentrations of the prodrug and parent drug in the plasma extracts using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Mandatory Visualizations

Signaling Pathways of Parent Drugs

Many drugs formulated as this compound prodrugs act on specific signaling pathways. For instance, antipsychotics like haloperidol and fluphenazine are dopamine D2 receptor antagonists, while anabolic steroids like nandrolone act via the androgen receptor.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Haloperidol Haloperidol (Active Drug) Haloperidol->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway and Antagonism by Haloperidol.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nandrolone Nandrolone (Active Drug) AR_inactive Androgen Receptor (Inactive) Nandrolone->AR_inactive Binds HSP Heat Shock Proteins AR_active Activated Receptor Complex AR_inactive->AR_active Conformational Change HSP->AR_active Dissociates ARE Androgen Response Element (on DNA) AR_active->ARE Translocates & Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: Androgen Receptor Signaling Pathway Activated by Nandrolone.

Experimental and Logical Workflows

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ParentDrug Select Parent Drug (with suitable functional group) ProdrugDesign Design this compound Prodrug ParentDrug->ProdrugDesign Synthesis Chemical Synthesis ProdrugDesign->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Physicochem Physicochemical Characterization (Solubility, Lipophilicity) Purification->Physicochem Formulation Formulation Development (in oil vehicle) Purification->Formulation Hydrolysis Enzymatic Hydrolysis (e.g., in plasma, esterase solution) Physicochem->Hydrolysis AnimalPK Pharmacokinetic Study (in animal model) Formulation->AnimalPK Tox Toxicology Assessment AnimalPK->Tox

Caption: Workflow for the Development of a this compound Prodrug.

G ParentDrug Parent Drug - Short half-life - Low lipophilicity Prodrug This compound Prodrug - High lipophilicity - Inactive form ParentDrug->Prodrug Esterification This compound This compound Moiety (C10 Fatty Acid) This compound->Prodrug LAI Long-Acting Injectable - Sustained release - Improved adherence Prodrug->LAI Formulation in Oil Depot

Caption: Logical Relationship in this compound Prodrug Design.

Conclusion

The use of a this compound promoiety is a proven and highly effective strategy in the design and development of long-acting injectable prodrugs. By significantly increasing the lipophilicity of the parent drug, the this compound ester enables the formation of an intramuscular depot from which the prodrug is slowly released and subsequently hydrolyzed to the active compound. This approach leads to a dramatic extension of the drug's duration of action, transforming daily oral medications into formulations that can be administered every few weeks to months. The well-established chemistry, predictable pharmacokinetic outcomes, and successful clinical translation of numerous this compound prodrugs underscore the pivotal and enduring role of this approach in modern drug delivery. For researchers and developers, the principles and methodologies outlined in this guide provide a solid foundation for the continued innovation of long-acting therapies to improve patient care.

References

Pharmacokinetic Profile of Decanoate-Based Therapeutics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Decanoate-based therapeutics represent a cornerstone of long-acting injectable (LAI) drug delivery, primarily utilized for medications requiring consistent, long-term administration for chronic conditions such as schizophrenia, psychosis, and hormonal deficiencies.[1][2] This strategy involves the esterification of an active pharmaceutical ingredient (API) with decanoic acid, a ten-carbon fatty acid. This modification significantly increases the lipophilicity of the drug, enabling its formulation as an oil-based depot for intramuscular injection.[3] Following administration, the this compound ester is slowly released from the muscle tissue and subsequently hydrolyzed by endogenous esterases to liberate the active parent drug. This process results in sustained plasma concentrations over several weeks, improving patient adherence and reducing the frequency of dosing.[1][4] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound-based therapeutics, presents key pharmacokinetic data in a comparative format, details common experimental protocols, and visualizes the underlying processes.

The this compound Prodrug Strategy: Mechanism of Sustained Release

The fundamental principle of this compound-based LAIs is to create a prodrug that, when injected intramuscularly in an oil vehicle (e.g., sesame or coconut oil), forms a localized depot within the muscle tissue.[5][6][7] The high lipophilicity of the this compound ester ensures that it partitions into the oil phase and is only gradually released into the surrounding interstitial fluid as the oil vehicle disperses.

This slow release from the depot into the systemic circulation is the rate-limiting step in the drug's overall pharmacokinetic profile. This characteristic gives rise to a phenomenon known as "flip-flop kinetics," where the rate of absorption is significantly slower than the rate of elimination.[8][9] Consequently, the apparent terminal half-life of the drug is dictated by the slow absorption phase rather than its intrinsic elimination half-life.

Once the esterified drug enters circulation, it is rapidly hydrolyzed by carboxylesterases present in blood and tissues, releasing the pharmacologically active parent drug and decanoic acid.[4][10][11] The decanoic acid byproduct enters the body's natural fatty acid metabolic pathways.[11] The lymphatic system may also play a role in the absorption of these highly lipophilic compounds from the injection site.[12][13]

G General Pharmacokinetic Pathway of this compound Prodrugs cluster_circulation Systemic Circulation & Tissues inj 1. Intramuscular Injection (this compound Prodrug in Oil Vehicle) depot 2. Formation of Drug Depot inj->depot release 3. Slow Release of Prodrug from Depot depot->release Rate-Limiting Step (Slow Absorption) hydrolysis 4. Enzymatic Hydrolysis (via Esterases) release->hydrolysis active_drug 5. Active Drug Available hydrolysis->active_drug metabolites 7. Metabolism & Excretion of Active Drug active_drug->metabolites target 6. Distribution to Target Receptors active_drug->target Pharmacodynamic Effect

General pharmacokinetic pathway of this compound-based therapeutics.

Pharmacokinetic Profiles of Key this compound Therapeutics

The pharmacokinetic parameters of this compound therapeutics vary depending on the parent drug's properties. However, they are all characterized by a delayed time to maximum concentration (Tmax) and a prolonged elimination half-life (t½) compared to their oral counterparts. The following tables summarize key pharmacokinetic data for commonly used this compound-based drugs.

Table 1: Pharmacokinetic Parameters of Antipsychotic Decanoates
DrugTypical Dose & FrequencyTmax (Time to Peak Concentration)Apparent Half-Life (t½)Time to Steady StateCitations
Haloperidol this compound 50-200 mg every 4 weeks4-11 days~3 weeks~3 months[8][10][14]
Fluphenazine this compound 12.5-50 mg every 2-4 weeks4-6 hours (initial peak)7-10 days (single dose), increases with multiple doses~4-8 weeks[5][15][16]
Zuclopenthixol this compound 200-400 mg every 2-4 weeks~1 week~19 days8-12 weeks[6][17][18]
Table 2: Pharmacokinetic Parameters of Anabolic/Androgenic Decanoates
DrugTypical Dose & FrequencyTmax (Time to Peak Concentration)Apparent Half-Life (t½)NotesCitations
Nandrolone this compound 50-200 mg every 2-4 weeks1.25 - 3 days6-12 daysHalf-life for release from depot is ~6 days.[19][20][21][22]
Testosterone this compound 100-250 mg every 2-4 weeks~1 week7-12 daysOften used in combination with other testosterone esters.[23][24][25]

Metabolism: The Central Role of Esterase Hydrolysis

The biotransformation of a this compound prodrug to its active form is a critical metabolic step. This reaction is a simple hydrolysis of the ester bond, catalyzed by carboxylesterases.

G Metabolic Hydrolysis of this compound Prodrugs cluster_products prodrug This compound Prodrug Active Drug - O - CO - (CH₂)₈ - CH₃ active_drug Active Drug Active Drug - OH prodrug->active_drug Carboxylesterase + H₂O p1 dec_acid Decanoic Acid HOOC - (CH₂)₈ - CH₃

Enzymatic hydrolysis of a this compound ester to its active drug.

Studies have shown that this hydrolysis occurs rapidly once the prodrug enters the systemic circulation. While carboxylesterases are abundant in the liver and intestines, the conversion also takes place in the blood.[11] Interestingly, the interaction of the lipophilic this compound ester with plasma proteins like albumin can protect it from enzymatic hydrolysis, potentially influencing its metabolic rate.[26]

Experimental Protocols for Pharmacokinetic Assessment

Determining the pharmacokinetic profile of a this compound-based therapeutic requires specific clinical study designs that account for its long-acting nature.

General Methodology

A typical pharmacokinetic study for a this compound LAI involves a single-dose or multiple-dose (to assess steady-state) design in a cohort of healthy volunteers or the target patient population.[21][27]

  • Subject Recruitment: Participants are screened for inclusion/exclusion criteria. For patient studies, individuals are often stabilized on the oral form of the medication before switching to the LAI.[28]

  • Drug Administration: A single, specified dose of the this compound therapeutic is administered via deep intramuscular injection into the gluteal or deltoid muscle.[1]

  • Sample Collection: Due to the long half-life, a sparse and extended blood sampling schedule is employed. Venous blood samples are collected at pre-defined time points, which may include:

    • Pre-dose (0 hours)

    • Multiple points within the first few days (e.g., 4, 8, 24, 48, 72 hours)

    • Weekly or bi-weekly for several months to capture the full absorption and elimination profile.[3][21]

    • Plasma is separated via centrifugation and stored at -20°C or below.

  • Bioanalytical Analysis: Plasma concentrations of the parent drug (and potentially the ester prodrug and key metabolites) are quantified using a validated, sensitive, and specific assay, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[11][29]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and apparent terminal half-life (t½).[30]

G Experimental Workflow for a this compound LAI PK Study A Study Design & Subject Recruitment B Baseline Assessment (Pre-dose Sample) A->B C IM Administration of this compound LAI B->C D Serial Blood Sampling (Extended Schedule: Hours, Days, Weeks) C->D E Plasma Separation & Bio-storage (≤ -20°C) D->E F Bioanalysis (LC-MS/MS Quantification) E->F G Pharmacokinetic Modeling (NCA or Compartmental Analysis) F->G H Data Reporting (Cmax, Tmax, t½, AUC) G->H

Typical workflow for a clinical pharmacokinetic study.

Conclusion

The this compound ester prodrug strategy is a highly effective and well-established method for creating long-acting injectable therapeutics. The key to their pharmacokinetic profile is the formation of an intramuscular depot that results in a slow, sustained absorption process, which becomes the rate-limiting step for drug delivery. This leads to stable, prolonged plasma concentrations of the active drug, offering significant clinical advantages in the management of chronic diseases by improving medication adherence and reducing the burden of daily dosing. A thorough understanding of these pharmacokinetic principles is essential for drug development professionals in optimizing dosing regimens and for clinicians in managing patient therapy effectively.

References

Decanoate as a Lipophilic Tail in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the strategic modification of pharmacologically active molecules is a cornerstone of drug development. One highly effective strategy for optimizing drug delivery and enhancing therapeutic efficacy is the introduction of a lipophilic tail. Among the various lipophilic moieties utilized, the decanoate group—a ten-carbon fatty acid ester—has proven to be particularly valuable. This technical guide provides a comprehensive overview of the role of this compound as a lipophilic tail, focusing on its impact on physicochemical properties, pharmacokinetics, and therapeutic applications. Through detailed data, experimental protocols, and visual workflows, this guide serves as a resource for researchers engaged in the design and development of long-acting injectable (LAI) drug formulations.

The primary application of this compound esterification is the creation of "depot" injections, where the highly lipophilic prodrug is dissolved in a sterile oil vehicle, typically sesame oil.[1][2] Following deep intramuscular injection, this oily solution forms a localized reservoir from which the drug is slowly released into the systemic circulation. The rate-limiting step for drug availability becomes the partitioning of the this compound ester from the oil phase into the aqueous environment of the surrounding tissue and its subsequent enzymatic hydrolysis by esterases to release the active parent drug.[3] This mechanism dramatically extends the drug's duration of action, allowing for dosing intervals of several weeks and thereby improving patient compliance, a critical factor in the management of chronic conditions such as schizophrenia.[4]

This guide will explore the synthesis, physicochemical properties, and therapeutic applications of several key drugs that utilize the this compound tail, including the antipsychotics fluphenazine, haloperidol, and zuclopenthixol, as well as the anabolic steroid nandrolone.

Physicochemical Properties of this compound Prodrugs

The addition of a this compound tail significantly alters the physicochemical properties of a parent drug, most notably its lipophilicity and aqueous solubility. This transformation is the fundamental principle behind the development of long-acting injectable formulations.

Data Presentation: Physicochemical Properties
DrugFormMolecular Weight ( g/mol )Calculated logP (CLogP)Aqueous SolubilityPlasma Protein Binding (%)
Fluphenazine Parent Drug437.534.8Sparingly soluble~99%
This compound Ester591.788.9Practically insoluble in water>90%
Haloperidol Parent Drug375.864.3Very slightly soluble in water (1.4 mg/100 mL)[5]89-93%[6]
This compound Ester530.137.9Almost insoluble in water (0.01 mg/mL)[1][7]>90%
Zuclopenthixol Parent Drug400.975.6Very slightly soluble in water~98%[8]
This compound Ester555.219.7Very slightly soluble in water[9]>90%
Nandrolone Parent Drug274.42.6Practically insoluble in water[10]Low affinity for SHBG (~5% of testosterone)[11]
This compound Ester428.656.5Practically insoluble in water (0.664 mg/L at 37°C)[12]N/A (prodrug)

Note: CLogP values are estimations and can vary between different calculation algorithms. Experimental logP values may differ. Aqueous solubility is described qualitatively when precise quantitative data is unavailable in the searched sources.

Synthesis of this compound Prodrugs

The synthesis of this compound prodrugs typically involves the esterification of a hydroxyl or other suitable functional group on the parent drug molecule with decanoyl chloride or decanoic acid.

Experimental Protocol: Synthesis of Fluphenazine this compound

This protocol describes a green chemistry approach using an enzymatic catalyst.

Materials:

  • Fluphenazine

  • Decanoic acid

  • Lipase B from Candida antarctica (CALB), immobilized

  • Diethyl ether

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve fluphenazine (2g, 0.00457 moles) in diethyl ether (30 mL) at 25-30°C with stirring until a clear solution is obtained (approximately 15 minutes).

  • To this solution, add decanoic acid (0.79g, 0.00457 moles) and immobilized CALB enzyme (1g).

  • Stir the resulting suspension at 25-30°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until completion.

  • Upon completion, filter the enzyme from the reaction mixture.

  • Evaporate the diethyl ether under reduced pressure to yield fluphenazine this compound.

  • The product can be further purified by column chromatography if necessary.

Experimental Protocol: Synthesis of Haloperidol this compound

Materials:

  • Haloperidol

  • Decanoyl chloride

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH3CN)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Standard laboratory glassware and stirring equipment under an inert atmosphere

Procedure:

  • Combine haloperidol (1.0 mmol), decanoyl chloride (2.0 mmol), DMAP (0.1 mmol), and triethylamine (5.0 mmol) in acetonitrile (10 mL) in a round-bottom flask under an argon atmosphere.

  • Stir the mixture at 80°C for 24 hours.

  • After cooling, add saturated sodium bicarbonate solution to the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain haloperidol this compound.

Experimental Protocol: Synthesis of Zuclopenthixol this compound

Materials:

  • Zuclopenthixol

  • Decanoyl chloride

  • Dichloromethane

  • Ethyl acetate

  • Hydrogen chloride in ethyl acetate solution

  • Standard laboratory glassware and reflux apparatus

Procedure: [1]

  • Dissolve purified zuclopenthixol (50.00 g, 0.125 mol) in 500 mL of dichloromethane.

  • Add decanoyl chloride (28.60 g, 0.150 mol) dropwise at room temperature.

  • Reflux the reaction mixture and monitor for completion using TLC.[1]

  • Once the reaction is complete, remove the solvent by distillation under reduced pressure.[1]

  • Dissolve the residue in 300 mL of ethyl acetate and add an ethyl acetate solution containing hydrogen chloride to adjust the pH to 3-4.[1]

  • Cool the solution to induce precipitation, then filter and vacuum-dry the product to obtain zuclopenthixol this compound dihydrochloride.[1]

Signaling Pathways and Experimental Workflows

The therapeutic effects of antipsychotic this compound prodrugs are mediated by the parent drug's interaction with specific neurotransmitter receptors. Understanding these pathways and the workflows to evaluate these drugs is crucial for their development and clinical application.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The antipsychotic effects of fluphenazine, haloperidol, and zuclopenthixol are primarily attributed to their antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain.

D2_receptor_signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2_receptor D2 Receptor Dopamine->D2_receptor Binds to G_protein Gi/o Protein D2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates Antipsychotic Antipsychotic Drug (e.g., Haloperidol) Antipsychotic->D2_receptor Blocks

Dopamine D2 Receptor Antagonism by Antipsychotics
Experimental Workflow: Prodrug Synthesis and In Vitro Evaluation

The development of a this compound prodrug involves a systematic workflow from synthesis to in vitro characterization.

prodrug_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Synthesis Esterification of Parent Drug with Decanoic Acid/Decanoyl Chloride Purification Purification (e.g., Chromatography) Synthesis->Purification LogP logP/logD Determination (Shake-flask or HPLC) Purification->LogP Solubility Aqueous Solubility Measurement Purification->Solubility Structure Structural Confirmation (NMR, MS) Purification->Structure Hydrolysis Enzymatic Hydrolysis Assay (Plasma, Liver Microsomes) Purification->Hydrolysis Analysis HPLC Analysis of Prodrug Disappearance and Parent Drug Appearance Hydrolysis->Analysis

Workflow for Prodrug Synthesis and In Vitro Evaluation
Experimental Workflow: In Vivo Efficacy Testing of Long-Acting Antipsychotics

Animal models are essential for evaluating the in vivo performance of long-acting injectable formulations.

invivo_workflow cluster_animal_model Animal Model cluster_pk_pd Pharmacokinetic & Pharmacodynamic Assessment cluster_data_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rat Model of Schizophrenia) Drug_Administration Administer LAI Formulation (Intramuscular Injection) Animal_Selection->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Behavioral_Testing Behavioral Assessments (e.g., Prepulse Inhibition, Locomotor Activity) Drug_Administration->Behavioral_Testing Drug_Levels Measure Plasma Concentrations of Prodrug and Parent Drug (LC-MS/MS) Blood_Sampling->Drug_Levels PK_Analysis Pharmacokinetic Modeling (t1/2, Cmax, Tmax, AUC) Drug_Levels->PK_Analysis Efficacy_Analysis Correlation of Drug Levels with Behavioral Effects Behavioral_Testing->Efficacy_Analysis PK_Analysis->Efficacy_Analysis

In Vivo Efficacy Testing Workflow for LAI Antipsychotics

Detailed Methodologies for Key Experiments

Experimental Protocol: Determination of logP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Centrifuge

  • Vortex mixer

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with PBS (pH 7.4) and the PBS with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol containing the test compound with a known volume of the pre-saturated PBS.

  • Equilibration: Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) phases. Analyze the concentration of the test compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Experimental Protocol: Determination of logP (HPLC Method)

This is an indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.

Materials:

  • Test compound

  • A series of reference compounds with known logP values

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile phase (e.g., methanol/water or acetonitrile/water mixtures)

Procedure: [6]

  • Standard Curve Generation:

    • Inject each reference compound onto the C18 column under isocratic mobile phase conditions.

    • Record the retention time (t_R) for each reference compound.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot the log(k') values against the known logP values of the reference compounds to generate a linear calibration curve.

  • Sample Analysis:

    • Inject the test compound under the same HPLC conditions used for the standards.

    • Determine its retention time and calculate its log(k') value.

  • logP Determination:

    • Using the equation of the linear regression from the standard curve, calculate the logP of the test compound from its log(k') value.

Experimental Protocol: In Vitro Enzymatic Hydrolysis Assay

This assay evaluates the rate at which the this compound ester is cleaved to release the active parent drug in the presence of enzymes.

Materials:

  • This compound prodrug

  • Human or animal plasma or liver microsomes (as a source of esterases)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, pre-incubate the plasma or liver microsome suspension in phosphate buffer at 37°C.

  • Initiation: Add a small volume of a stock solution of the this compound prodrug to the reaction mixture to initiate the hydrolysis reaction.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the supernatant by HPLC or LC-MS/MS to determine the concentrations of both the remaining this compound prodrug and the newly formed parent drug at each time point.

  • Data Analysis: Plot the concentration of the prodrug versus time to determine the rate of hydrolysis and the half-life of the prodrug under these in vitro conditions.

Conclusion

The use of a this compound lipophilic tail is a well-established and highly effective strategy in medicinal chemistry for the development of long-acting injectable medications. By significantly increasing lipophilicity and reducing aqueous solubility, this prodrug approach enables the formulation of depot injections that provide sustained release of the active pharmaceutical ingredient over several weeks. This guide has provided a detailed technical overview of the principles, synthesis, and evaluation of this compound-based prodrugs, with a focus on key antipsychotic and anabolic steroid examples. The presented data, protocols, and workflows offer a valuable resource for researchers and professionals in the field of drug development, facilitating the design and characterization of next-generation long-acting therapeutics. The continued application and refinement of this approach hold significant promise for improving treatment adherence and patient outcomes in a variety of chronic diseases.

References

The Enduring Legacy of Decanoate: A Technical Guide to its History and Evolution in Long-Acting Injectables

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of long-acting injectable (LAI) drug delivery systems represents a paradigm shift in the management of chronic diseases, most notably in the realm of psychiatric disorders. By providing sustained therapeutic drug concentrations over extended periods, LAIs offer a powerful tool to improve patient adherence, reduce relapse rates, and enhance overall clinical outcomes. At the core of the pioneering LAI technology lies the decanoate ester, a long-chain fatty acid that has been instrumental in the development of numerous successful long-acting formulations. This technical guide provides an in-depth exploration of the history, evolution, and underlying scientific principles of this compound's use in LAIs. We will delve into the physicochemical properties, pharmacokinetic profiles, and the experimental methodologies used to characterize these pivotal drug delivery systems.

A Historical Perspective: The Dawn of Long-Acting Injectables

The journey of this compound in LAIs began in the mid-20th century, driven by the pressing need to address poor medication adherence in patients with schizophrenia. The first generation of LAI antipsychotics utilized an oil-based depot technology, where the active pharmaceutical ingredient (API) was chemically modified to create a more lipophilic prodrug.

The pioneering work in this field is largely attributed to G.R. Daniel at Squibb & Sons, leading to the development of fluphenazine enanthate in 1966, followed by the more enduring fluphenazine this compound in 1968.[1][2] The this compound ester, with its ten-carbon chain, offered a slower release profile and a longer duration of action compared to its enanthate counterpart.[3] This innovation was a significant milestone, contributing to the deinstitutionalization movement and the rise of community-based psychiatric care by enabling more reliable medication management outside of a hospital setting.[1][4]

Following the success of fluphenazine this compound, other first-generation antipsychotics were formulated as this compound esters, including haloperidol this compound, which was approved in 1986.[5] These early LAIs were typically formulated in vegetable oils, such as sesame oil, which served as the vehicle for the intramuscular depot injection.[6][7]

The Science of this compound Esters: Mechanism of Protracted Release

The efficacy of this compound-based LAIs hinges on a simple yet elegant principle: increasing the lipophilicity of the parent drug to slow its release from an oily depot at the site of injection. This is achieved through the process of esterification, where a hydroxyl group on the active drug molecule is covalently linked to decanoic acid.

Physicochemical Properties

The addition of the this compound moiety dramatically alters the physicochemical properties of the drug, most importantly its partition coefficient (log P). A higher log P value signifies greater lipid solubility, which is the cornerstone of the depot effect. This increased lipophilicity ensures that the prodrug remains preferentially in the oil-based vehicle after intramuscular injection, forming a localized reservoir.[1]

The Release and Activation Cascade

The release of the active drug from the depot is a multi-step process governed by passive diffusion and enzymatic hydrolysis.

  • Partitioning and Diffusion: The highly lipophilic this compound prodrug slowly partitions from the oil vehicle into the surrounding aqueous interstitial fluid. The rate of this process is influenced by the viscosity of the oil vehicle and the surface area of the oil depot.[4][6]

  • Enzymatic Hydrolysis: Once in the aqueous environment of the muscle tissue or systemic circulation, the ester bond of the this compound prodrug is cleaved by endogenous non-specific esterases, releasing the active parent drug and decanoic acid, a naturally occurring fatty acid.[4][8]

This slow, continuous release and subsequent activation of the drug results in sustained plasma concentrations over several weeks, a stark contrast to the fluctuating levels seen with daily oral dosing.

Pharmacokinetic Profiles of Key this compound Long-Acting Injectables

The pharmacokinetic profiles of this compound LAIs are characterized by a delayed time to reach maximum plasma concentration (Tmax), a prolonged apparent half-life (t1/2), and relatively stable steady-state concentrations with regular administration. These parameters are crucial for determining the appropriate dosing interval and ensuring consistent therapeutic efficacy.

DrugFormulationTmax (days)Apparent Half-life (days)Dosing Interval
Fluphenazine this compound 25 mg/mL in sesame oil0.3 - 0.4[9]6.8 - 9.6[9]2 to 3 weeks[10]
Haloperidol this compound 50 mg/mL or 100 mg/mL in sesame oil3 - 9[7]~21[7]3 to 4 weeks[10]
Zuclopenthixol this compound 200 mg/mL in thin vegetable oil (Viscoleo®)~7[11][12]~19[13]1 to 4 weeks[10]
Flupenthixol this compound 20 mg/mL or 100 mg/mL in thin vegetable oil (Viscoleo®)4 - 7[14]~17[8]2 to 4 weeks[10]

Experimental Protocols for Characterization

The development and quality control of this compound-based LAIs rely on a suite of specialized in vitro and in vivo experimental protocols.

In Vitro Drug Release Testing

Simulating the in vivo release of a highly lipophilic drug from an oil-based matrix presents significant challenges. Standard dissolution apparatuses often require modification to handle the non-aqueous nature of the formulation.

A Typical Protocol for In Vitro Release of a this compound LAI:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) with modifications, such as the use of dialysis sacs or enhancer cells, or USP Apparatus 4 (Flow-Through Cell).[15]

  • Release Medium: A buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) often containing a surfactant (e.g., polysorbate 80) to enhance the solubility of the released drug and maintain sink conditions.

  • Procedure:

    • A precise volume of the this compound LAI formulation is carefully introduced into the testing apparatus. For paddle methods, the formulation may be contained within a dialysis bag with a defined molecular weight cutoff to allow diffusion of the released drug into the surrounding medium.

    • The apparatus is maintained at a constant temperature (typically 37°C) and agitation rate.

    • At predetermined time intervals, samples of the release medium are withdrawn.

    • The concentration of the released drug in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Analysis: The cumulative amount of drug released over time is plotted to generate a release profile.

In Vivo Pharmacokinetic Studies

Animal models are essential for determining the in vivo pharmacokinetic profile of a new this compound LAI before human trials.

A General Protocol for a Preclinical Pharmacokinetic Study:

  • Animal Model: Typically, rats or dogs are used. The choice of species may depend on metabolic similarities to humans.

  • Dosing: A single intramuscular injection of the this compound LAI is administered at a dose scaled to the animal's body weight.

  • Blood Sampling: Blood samples are collected at multiple time points post-dose. The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug. For a long-acting formulation, this may involve sampling over several weeks.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of both the this compound prodrug and the active parent drug in the plasma samples are quantified using a sensitive and specific analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and apparent half-life.

Stability Testing

Ensuring the chemical and physical stability of the oil-based formulation is critical for product quality and shelf-life.

A Standard Stability Testing Protocol:

  • Storage Conditions: The LAI formulation is stored under various temperature and humidity conditions as prescribed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines (e.g., 25°C/60% RH for long-term stability, 40°C/75% RH for accelerated stability).

  • Testing Intervals: Samples are pulled from the stability chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analytical Tests: At each time point, the samples are tested for:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • Assay: Quantification of the this compound prodrug to ensure it remains within the specified limits.

    • Related Substances/Impurities: Detection and quantification of any degradation products.

    • Viscosity: Measurement to ensure the physical properties of the oil vehicle remain consistent.

    • Sterility and Endotoxins: To ensure the product remains safe for injection.

Signaling Pathways of Active Moieties

The therapeutic effects of this compound LAIs are mediated by the active drug following its release and hydrolysis. For the first-generation antipsychotics commonly formulated with this compound, the primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, these drugs are often non-selective and interact with other receptors, contributing to both their therapeutic profile and side effects.

Drug_Release_and_Activation cluster_formulation Intramuscular Depot cluster_tissue Interstitial Fluid Decanoate_Prodrug_in_Oil This compound Prodrug in Oil Vehicle Decanoate_Prodrug_Aq This compound Prodrug (Aqueous) Decanoate_Prodrug_in_Oil->Decanoate_Prodrug_Aq Partitioning & Diffusion Active_Drug Active Drug Decanoate_Prodrug_Aq->Active_Drug Hydrolysis Esterases Esterases Esterases->Decanoate_Prodrug_Aq

Drug release and activation from an oil depot.

D2_Receptor_Signaling Antipsychotic Antipsychotic (e.g., Haloperidol) D2_Receptor Dopamine D2 Receptor Antipsychotic->D2_Receptor Blockade Gi_Protein Gi Protein D2_Receptor->Gi_Protein Inhibition of Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylation of Targets

Antipsychotic blockade of D2 receptor signaling.

M1_Receptor_Signaling Antipsychotic Antipsychotic (e.g., Fluphenazine) M1_Receptor Muscarinic M1 Receptor Antipsychotic->M1_Receptor Blockade Gq_Protein Gq Protein M1_Receptor->Gq_Protein Inhibition of Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Activation Cellular_Response Downstream Effects PKC->Cellular_Response

Anticholinergic effects via M1 receptor blockade.

Experimental_Workflow cluster_preformulation Preformulation & Synthesis cluster_formulation_dev Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Prodrug_Design Prodrug Design & Synthesis Physicochem_Char Physicochemical Characterization (logP, pKa) Prodrug_Design->Physicochem_Char Vehicle_Selection Oil Vehicle Selection (e.g., Sesame Oil) Physicochem_Char->Vehicle_Selection Formulation_Opt Formulation Optimization (Drug Load, Viscosity) Vehicle_Selection->Formulation_Opt Stability_Studies Stability Testing (ICH) Formulation_Opt->Stability_Studies Release_Testing In Vitro Release Testing (USP Apparatus) Formulation_Opt->Release_Testing Animal_PK Preclinical PK Studies (Rat, Dog) Release_Testing->Animal_PK Clinical_Trials Clinical Trials (Phase I-III) Animal_PK->Clinical_Trials

Workflow for this compound LAI development.

The Evolution and Future of this compound in LAIs

While the first-generation this compound LAIs were revolutionary, they were not without their limitations, including the potential for extrapyramidal side effects associated with high D2 receptor occupancy. The advent of second-generation ("atypical") antipsychotics, with their broader receptor binding profiles and generally more favorable side-effect profiles, led to the development of new LAI technologies. These newer formulations often utilize different long-acting strategies, such as microparticle encapsulation (e.g., risperidone) or nanocrystal suspensions (e.g., paliperidone palmitate), and are typically aqueous-based, which can reduce injection site pain.[5]

Despite these advancements, the foundational principles established by the early this compound esters continue to inform the development of new long-acting therapeutics. The strategy of increasing lipophilicity through esterification with a fatty acid remains a viable and effective approach for achieving sustained drug delivery. The simplicity, cost-effectiveness, and long history of clinical success ensure that this compound and other fatty acid esters will continue to be a valuable tool in the arsenal of drug development professionals.

Conclusion

The history of this compound in long-acting injectables is a testament to the power of innovative formulation science to address critical unmet medical needs. From its origins in improving adherence in schizophrenia treatment to its enduring influence on the design of modern drug delivery systems, the this compound ester has left an indelible mark on pharmaceutical development. A thorough understanding of its history, physicochemical properties, and the experimental methodologies used for its characterization is essential for any researcher or scientist working in the field of long-acting drug delivery. The principles pioneered with this compound continue to provide a robust foundation for the development of the next generation of long-acting therapeutics, promising to further improve the lives of patients with chronic diseases.

References

The Decanoate Prodrug Strategy: An In-depth Technical Guide to Extending Drug Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pursuit of optimizing drug efficacy and patient compliance has led to the development of various long-acting injectable (LAI) formulations. Among these, the decanoate prodrug strategy stands out as a clinically validated and widely implemented approach to significantly extend the half-life of therapeutic agents. This strategy involves the esterification of a parent drug with decanoic acid, a ten-carbon fatty acid, to create a highly lipophilic prodrug. When formulated as an oily depot injection for intramuscular administration, this prodrug is released slowly into the systemic circulation and is subsequently hydrolyzed by endogenous esterases to regenerate the active parent drug. This controlled release mechanism transforms drugs with short intrinsic half-lives into therapies that can be administered weeks or even months apart, thereby improving patient adherence and providing stable plasma concentrations. This technical guide provides a comprehensive overview of the this compound prodrug strategy, including its mechanism of action, pharmacokinetic profile, and practical application in drug development, supplemented with detailed experimental protocols and visualizations of key biological pathways.

The Core Principle: Mechanism of Action

The this compound prodrug strategy is a powerful tool for extending the duration of action of a drug by modifying its physicochemical properties. The core of this strategy lies in temporarily masking a functional group of the parent drug, typically a hydroxyl or an amine group, through esterification with decanoic acid. This chemical modification dramatically increases the lipophilicity of the drug molecule.

The process can be broken down into the following key stages:

  • Esterification: The parent drug is chemically modified by covalently linking it to decanoic acid, forming a this compound ester. This reaction is typically carried out during the drug synthesis process.

  • Formulation: The resulting highly lipophilic this compound prodrug is then dissolved in a sterile, non-aqueous, oily vehicle, such as sesame oil or castor oil. This oil-based solution serves as the depot for the prodrug upon injection.[1]

  • Administration and Depot Formation: The formulation is administered via deep intramuscular injection. Due to its high lipophilicity and low aqueous solubility, the prodrug partitions into the oily vehicle and forms a depot within the muscle tissue.[2]

  • Slow Release: From this intramuscular depot, the this compound prodrug is slowly released into the surrounding interstitial fluid and subsequently into the systemic circulation. The rate of release is governed by the partitioning of the prodrug from the oil vehicle into the aqueous environment of the tissue fluid.

  • Enzymatic Hydrolysis: Once in the bloodstream, the this compound ester is recognized and hydrolyzed by endogenous esterases, which are ubiquitous in plasma, liver, and other tissues.[3][4] This enzymatic cleavage breaks the ester bond, releasing the active parent drug and decanoic acid, a naturally occurring fatty acid that is subsequently metabolized.

This entire process is characterized by "flip-flop" kinetics, where the rate of drug absorption from the depot site is significantly slower than the rate of elimination of the active drug from the body.[2][5] This slow, continuous release and subsequent activation are what lead to the sustained therapeutic plasma concentrations and the dramatically extended half-life of the drug.

Decanoate_Prodrug_Mechanism cluster_0 Drug Formulation & Administration cluster_1 In Vivo Action Parent_Drug Parent Drug (with -OH or -NH2 group) Esterification Esterification Parent_Drug->Esterification Decanoic_Acid Decanoic Acid Decanoic_Acid->Esterification Decanoate_Prodrug This compound Prodrug (Lipophilic) Esterification->Decanoate_Prodrug LAI_Formulation Long-Acting Injectable (LAI) Formulation Decanoate_Prodrug->LAI_Formulation Oil_Vehicle Oil Vehicle (e.g., Sesame Oil) Oil_Vehicle->LAI_Formulation IM_Injection Intramuscular Injection LAI_Formulation->IM_Injection Depot Oily Depot in Muscle Tissue IM_Injection->Depot Slow_Release Slow Release from Depot Depot->Slow_Release Systemic_Circulation Systemic Circulation (Prodrug) Slow_Release->Systemic_Circulation Enzymatic_Hydrolysis Enzymatic Hydrolysis (by Esterases) Systemic_Circulation->Enzymatic_Hydrolysis Active_Drug Active Parent Drug (in circulation) Enzymatic_Hydrolysis->Active_Drug Therapeutic_Action Therapeutic Action Active_Drug->Therapeutic_Action

Mechanism of the this compound Prodrug Strategy.

Pharmacokinetic Profile and Advantages

The primary advantage of the this compound prodrug strategy is the profound alteration of the parent drug's pharmacokinetic profile, leading to a significantly extended half-life. This translates into a reduced dosing frequency, which can dramatically improve patient compliance, particularly for chronic conditions.

Key Pharmacokinetic Changes:

  • Prolonged Half-Life: The apparent elimination half-life of the drug is extended from hours to weeks or even months.

  • Reduced Cmax: The peak plasma concentration (Cmax) is generally lower compared to oral formulations, which can reduce the incidence of dose-related side effects.

  • Delayed Tmax: The time to reach peak plasma concentration (Tmax) is significantly delayed.

  • Stable Plasma Concentrations: After reaching a steady state, the this compound prodrug provides more stable plasma concentrations of the active drug, minimizing the peaks and troughs seen with more frequent dosing regimens.

Marketed this compound Prodrugs: A Comparative Overview

The this compound prodrug strategy has been successfully applied to a variety of therapeutic agents, most notably in the field of antipsychotics for the treatment of schizophrenia and other psychotic disorders. The following table summarizes key quantitative data for several marketed this compound prodrugs.

Prodrug Parent Drug Therapeutic Class Half-Life of Parent Drug (Oral) Apparent Half-Life of this compound Prodrug Dosing Frequency Oil Vehicle
Fluphenazine this compound FluphenazineAntipsychotic6-8 hours[6]~7-10 days[1] to 14 days[7]Every 2-4 weeks[1]Sesame Oil[1]
Haloperidol this compound HaloperidolAntipsychotic~20 hours~3 weeks[1]Every 4 weeks[1]Sesame Oil[1]
Zuclopenthixol this compound ZuclopenthixolAntipsychotic~20 hours~19 days[1]Every 2-4 weeks[1]Viscoleo® (Medium-chain triglycerides)[1][8]
Flupentixol this compound FlupentixolAntipsychotic~35 hours~17 days[1]Every 2-3 weeks[1]Viscoleo® (Medium-chain triglycerides)[1]
Nandrolone this compound NandroloneAnabolic SteroidNot applicable (not used orally)~6-12 daysEvery 2-4 weeksArachis Oil
Abiraterone this compound (PRL-02) AbirateroneAnticancer~12 hoursSustained release for at least 14 weeks (in monkeys)[9]Every 12 weeks (in clinical trials)[10]Not specified

Experimental Protocols

The development of a this compound prodrug involves a series of key experiments to synthesize, characterize, and evaluate its performance both in vitro and in vivo.

Synthesis of this compound Prodrugs

The synthesis of a this compound ester prodrug is typically achieved through esterification of the parent drug with decanoyl chloride or decanoic acid. The following is a generalized protocol based on the synthesis of nalbuphine this compound.

Materials:

  • Parent drug containing a hydroxyl or primary/secondary amine group

  • Decanoyl chloride or Decanoic acid

  • Anhydrous organic solvent (e.g., methylene chloride, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine) or coupling agents (e.g., DCC, EDC with DMAP)

  • Inert gas (e.g., argon or nitrogen)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus (magnetic stirrer)

  • Cooling bath (ice bath)

  • Purification system (e.g., column chromatography with silica gel)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

  • Dissolution: Dissolve the parent drug in an appropriate anhydrous organic solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add a tertiary amine base to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add decanoyl chloride dropwise to the stirred solution. If using decanoic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with a catalyst like 4-dimethylaminopyridine (DMAP) is typically required.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time (e.g., 3-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction and wash the organic phase with an aqueous solution (e.g., 10% sodium carbonate, water) to remove unreacted reagents and byproducts.

  • Purification: Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified this compound prodrug using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

In Vitro Enzymatic Hydrolysis

This assay evaluates the rate at which the this compound prodrug is converted back to the active parent drug in the presence of esterases.

Materials:

  • This compound prodrug

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Enzyme source (e.g., porcine liver esterase, human plasma, liver microsomes)

  • Incubator or water bath at 37 °C

  • Quenching solvent (e.g., acetonitrile)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the this compound prodrug in a suitable organic solvent (e.g., DMSO, acetonitrile). Prepare the enzyme solution in the buffer.

  • Incubation: In a microcentrifuge tube, add the buffer solution and pre-warm to 37 °C.

  • Initiation of Reaction: Add a small volume of the prodrug stock solution to the pre-warmed buffer to achieve the desired final concentration. Initiate the hydrolysis reaction by adding the enzyme solution.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold quenching solvent (e.g., acetonitrile) to precipitate the proteins (enzymes).

  • Sample Preparation: Vortex the quenched sample and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentrations of both the remaining prodrug and the newly formed parent drug using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the concentration of the parent drug versus time to determine the rate of hydrolysis.

In Vivo Pharmacokinetic Studies

These studies are crucial for determining the half-life, Cmax, Tmax, and overall exposure (AUC) of the parent drug after administration of the this compound prodrug in an animal model.

Materials:

  • This compound prodrug formulated in a sterile oily vehicle

  • Animal model (e.g., Sprague-Dawley rats, beagle dogs)

  • Syringes and needles for intramuscular injection

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Freezer for sample storage (-80 °C)

  • Analytical instrument for bioanalysis (LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the housing conditions for a sufficient period before the study.

  • Dosing: Administer a single intramuscular injection of the this compound prodrug formulation to each animal at a specified dose.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., pre-dose, and at various time points post-dose such as 1, 6, 24 hours, and on days 2, 4, 7, 14, 21, 28, etc.). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Extract the drug and prodrug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentrations of the parent drug and, if necessary, the prodrug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), Cmax, Tmax, and area under the curve (AUC).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study s1 Parent Drug + Decanoyl Chloride s2 Esterification Reaction s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 iv1 Incubate Prodrug with Plasma/Esterases s4->iv1 inv1 Formulate Prodrug in Oil Vehicle s4->inv1 iv2 Time-point Sampling & Quenching iv1->iv2 iv3 HPLC or LC-MS/MS Analysis iv2->iv3 iv4 Determine Hydrolysis Rate iv3->iv4 inv2 IM Injection in Animal Model (Rat/Dog) inv1->inv2 inv3 Serial Blood Sampling inv2->inv3 inv4 Plasma Separation & Storage inv3->inv4 inv5 Bioanalysis (LC-MS/MS) inv4->inv5 inv6 Pharmacokinetic Parameter Calculation inv5->inv6

A typical experimental workflow for developing a this compound prodrug.

Relevant Signaling Pathways

The therapeutic effect of the parent drug released from its this compound prodrug is exerted through interaction with specific biological targets. Understanding these signaling pathways is crucial for rational drug design and development.

Dopamine D2 Receptor Signaling (Antipsychotics)

Many first-generation antipsychotics that utilize the this compound prodrug strategy, such as haloperidol and fluphenazine, function as antagonists of the dopamine D2 receptor.[3] In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms (e.g., hallucinations, delusions). By blocking D2 receptors, these drugs inhibit dopamine-mediated signaling, thereby alleviating these symptoms.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Antipsychotic Drug (e.g., Haloperidol) Antipsychotic->D2R Blocks Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream Phosphorylates

Simplified Dopamine D2 Receptor Signaling Pathway.
Androgen Receptor Signaling (Hormonal Therapies)

Prodrugs like nandrolone this compound are converted to the active androgen, nandrolone, which then binds to and activates the androgen receptor (AR). The AR is a ligand-activated transcription factor. Upon binding to an androgen, the receptor translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, regulating the transcription of target genes involved in various physiological processes, including muscle growth.

Androgen_Receptor_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_Dimer AR Dimer AR->AR_Dimer Dimerizes HSP Heat Shock Proteins (HSP) AR_HSP_Complex AR-HSP Complex AR_HSP_Complex->AR dissociates AR_HSP_Complex->HSP releases AR_Dimer_nucleus AR Dimer ARE Androgen Response Element (ARE) AR_Dimer_nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Androgen Androgen (e.g., Nandrolone) Androgen->AR

Simplified Androgen Receptor Signaling Pathway.

Conclusion

The this compound prodrug strategy represents a robust and clinically successful platform for extending the half-life of drugs, thereby improving their pharmacokinetic profiles and enhancing patient adherence. By leveraging the principles of lipophilicity and enzymatic activation, this approach allows for the development of long-acting injectable formulations that can transform the management of chronic diseases. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel this compound prodrugs, paving the way for the development of next-generation long-acting therapeutics. As our understanding of drug delivery and disposition continues to evolve, the this compound strategy will undoubtedly remain a cornerstone of formulation science.

References

Therapeutic Applications of Nandrolone Decanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone decanoate, a synthetic anabolic-androgenic steroid (AAS), has been a subject of extensive research for its therapeutic potential in a variety of clinical conditions characterized by catabolic states. This technical guide provides an in-depth overview of the core therapeutic applications of nandrolone this compound, with a focus on its use in managing HIV-associated wasting syndrome, osteoporosis, and anemia of chronic kidney disease. We delve into the molecular mechanisms of action, present quantitative data from key clinical trials in structured tabular formats, and provide detailed experimental protocols for preclinical and clinical evaluation. Furthermore, this guide utilizes Graphviz visualizations to elucidate the complex signaling pathways and experimental workflows associated with nandrolone this compound's therapeutic effects.

Introduction

Nandrolone this compound is an injectable AAS that exhibits strong anabolic and moderate androgenic properties.[1] Its chemical structure, a modification of testosterone, results in a higher ratio of anabolic to androgenic effects, making it a candidate for therapeutic applications where muscle growth and tissue repair are desired with minimized androgenic side effects.[2] This guide will explore the scientific basis and clinical evidence for its use in specific patient populations.

Mechanism of Action

The primary mechanism of action of nandrolone this compound involves its interaction with the androgen receptor (AR).[2] Upon entering the cell, nandrolone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs) and translocation into the nucleus.[3] Inside the nucleus, the nandrolone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Beyond this classical genomic pathway, nandrolone can also elicit cellular responses through non-genomic signaling cascades, including the activation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways.[4][5] These pathways are crucial for cell growth, proliferation, and survival.

Therapeutic Applications & Clinical Data

HIV-Associated Wasting Syndrome

HIV-associated wasting, characterized by significant loss of lean body mass (LBM), is a major contributor to morbidity and mortality in HIV-infected individuals. Nandrolone this compound has been investigated as a therapeutic agent to counteract this catabolic state.

Table 1: Summary of Clinical Trial Data for Nandrolone this compound in HIV-Associated Wasting

Study / Trial IDTreatment GroupControl GroupNumber of PatientsDurationKey OutcomesReference
Gold J, et al. (E-1696 Study)Nandrolone this compound (150 mg every 2 weeks)Placebo30312 weeksMean increase in fat-free mass: 1.34 kg (p<0.05 vs placebo)[6][7]
Gold J, et al. (E-1696 Study)Nandrolone this compound (150 mg every 2 weeks)Testosterone (250 mg every 2 weeks)30312 weeksMean increase in weight: 1.00 kg greater with nandrolone (p<0.05)[6][7]
Storer TW, et al.Nandrolone this compound (150 mg every 2 weeks)Placebo6512 weeksMean increase in LBM (DXA): 1.6 kg (p<0.05 vs placebo)[8]
Storer TW, et al.Nandrolone this compound (150 mg every 2 weeks)rhGH (6 mg daily)6512 weeksNo significant difference in LBM change[8]
Unnamed Trial (Australia)Nandrolone this compound (100 mg every 2 weeks)Nutritional Intervention2416 weeksSignificant increase in lean body mass (mean 3 kg by anthropometry, p<0.005)[9]
Osteoporosis

Nandrolone this compound has been shown to positively impact bone mineral density (BMD) and reduce fracture risk, particularly in postmenopausal women and men with osteoporosis.[10][11] Its anabolic effects on bone are thought to be mediated through the AR on osteoblasts, stimulating bone formation.[12]

Table 2: Summary of Clinical Trial Data for Nandrolone this compound in Osteoporosis

Study / Trial IDTreatment GroupControl GroupNumber of PatientsDurationKey OutcomesReference
Frisoli Jr A, et al.Nandrolone this compound (50 mg every 3 weeks) + Calcium (500 mg daily)Placebo + Calcium (500 mg daily)652 yearsIncreased BMD of lumbar spine (3.7%) and femoral neck (4.7%) from baseline (p<0.05); Reduced vertebral fracture rate (21% vs 43% in placebo, p<0.05)[10][13]
Hamdy R, et al.Nandrolone this compound (50 mg weekly) + Calcium (1000 mg daily)Calcium (1000 mg daily)21 men12 monthsTransient increase in bone mass[11]
Need AG, et al.Nandrolone this compound (50 mg every 2 or 3 weeks)-80~6 monthsSignificant fall in fasting urinary calcium[14]
Anemia of Chronic Kidney Disease (CKD)

Nandrolone this compound can stimulate erythropoiesis and has been used to treat anemia associated with chronic kidney disease.[15] It is believed to increase the production of erythropoietin (EPO) and may also enhance the production of erythropoietic stimulating factors.[4][16]

Table 3: Summary of Clinical Trial Data for Nandrolone this compound in Anemia of CKD

Study / Trial IDTreatment GroupControl GroupNumber of PatientsDurationKey OutcomesReference
Cattran DC, et al.Nandrolone this compound (200 mg weekly)Control37 male dialysis patients12 months (crossover)24% increase in hemoglobin and hematocrit in patients with remnant kidneys (p<0.005)[17]
Sheashaa HA, et al.Nandrolone this compound (50 mg twice weekly) + low-dose EPOLow-dose EPO32 hemodialysis patients6 monthsSignificant rise in hemoglobin and hematocrit in both groups, with a non-significant higher trend in the nandrolone group[18]
Teruel JL, et al.Nandrolone this compound (200 mg weekly)-13 female hemodialysis patientsNot specifiedNoticeable increase in hematocrit (6.4% to 14.6%) in patients with kidneys[19]

Experimental Protocols

Preclinical Evaluation in an Ovariectomy-Induced Osteoporosis Rat Model

This protocol outlines a typical preclinical study to evaluate the efficacy of nandrolone this compound in preventing bone loss.

Experimental_Workflow_Osteoporosis cluster_animal_model Animal Model Creation cluster_treatment Treatment Regimen cluster_analysis Data Collection & Analysis A Acclimatization (Female Sprague-Dawley rats, 6 months old) B Bilateral Ovariectomy (OVX) (Surgical removal of ovaries to induce estrogen deficiency) A->B C Sham Surgery (Control group, surgical procedure without ovary removal) A->C D Post-operative Recovery (1 week) B->D C->D E Treatment Initiation (2 weeks post-OVX) F Nandrolone this compound Group (e.g., 5 mg/kg, IM, weekly) E->F G Vehicle Control Group (e.g., Sesame oil, IM, weekly) E->G H Sham Control Group (Vehicle, IM, weekly) E->H I Treatment Duration (12 weeks) F->I G->I H->I J Dual-Energy X-ray Absorptiometry (DXA) (Femur and lumbar spine BMD at baseline, 6, and 12 weeks) I->J K Serum Collection (Baseline and final, for biomarker analysis) I->K L Bone Histomorphometry (Tibia collection at sacrifice for structural analysis) I->L M Biomechanical Testing (Femur three-point bending test) I->M N Data Analysis (Statistical comparison between groups) J->N K->N L->N M->N

Caption: Workflow for preclinical evaluation of nandrolone this compound in an osteoporosis model.

Detailed Steps:

  • Animal Model: Female Sprague-Dawley rats (6 months old) are subjected to bilateral ovariectomy (OVX) to induce estrogen-deficient bone loss. A sham-operated group serves as a control.[2]

  • Treatment: Two weeks post-surgery, OVX rats are randomized to receive either nandrolone this compound (e.g., 5 mg/kg intramuscularly, weekly) or a vehicle control for 12 weeks.[20]

  • Bone Mineral Density (BMD) Measurement: BMD of the femur and lumbar spine is measured at baseline and regular intervals using dual-energy X-ray absorptiometry (DXA) for small animals.[12][13]

  • Biochemical Markers: Serum samples are collected to measure bone turnover markers such as osteocalcin (formation) and C-terminal telopeptide of type I collagen (CTX-I) (resorption) using ELISA kits.

  • Bone Histomorphometry: At the end of the study, tibias are collected, embedded in plastic, and sectioned. Von Kossa and Goldner's trichrome staining are used to visualize and quantify bone volume, trabecular number, thickness, and separation.[1][17]

  • Biomechanical Testing: The mechanical strength of the femurs is assessed using a three-point bending test to determine parameters like maximal load and stiffness.

Clinical Trial Protocol for HIV-Associated Wasting

This protocol outlines a typical randomized, double-blind, placebo-controlled trial.

Clinical_Trial_Workflow_HIV cluster_recruitment Patient Recruitment & Screening cluster_randomization Randomization & Blinding cluster_intervention Intervention & Follow-up cluster_outcomes Outcome Measures & Analysis P1 Inclusion Criteria: HIV-positive, weight loss >5% in 6 months P3 Informed Consent P1->P3 P2 Exclusion Criteria: Active opportunistic infection, pregnancy P4 Baseline Assessments: LBM (DXA), muscle strength, QoL questionnaire P3->P4 R1 Randomization (1:1 ratio) P4->R1 R2 Nandrolone this compound Group (150 mg, IM, every 2 weeks) R1->R2 R3 Placebo Group (Vehicle, IM, every 2 weeks) R1->R3 I1 12-Week Treatment Period R2->I1 R3->I1 I2 Follow-up Assessments (Weeks 6 and 12) I1->I2 I3 Monitoring for Adverse Events I1->I3 O1 Primary Outcome: Change in Lean Body Mass (LBM) from baseline I2->O1 O2 Secondary Outcomes: Change in body weight, muscle strength, quality of life I2->O2 O3 Statistical Analysis (Intention-to-treat analysis) O1->O3 O2->O3

Caption: Workflow for a clinical trial of nandrolone this compound in HIV-associated wasting.

Detailed Steps:

  • Patient Population: HIV-positive individuals with a documented weight loss of >5% in the preceding 6 months are recruited.[12][15]

  • Study Design: A randomized, double-blind, placebo-controlled design is employed. Patients are randomized to receive either nandrolone this compound (e.g., 150 mg intramuscularly every 2 weeks) or a matching placebo for 12 weeks.[12]

  • Primary Outcome Measure: The primary endpoint is the change in lean body mass (LBM) from baseline to week 12, as measured by dual-energy X-ray absorptiometry (DXA).[8]

  • Secondary Outcome Measures: These include changes in total body weight, muscle strength (e.g., handgrip dynamometry), and quality of life, which can be assessed using validated questionnaires like the Functional Assessment of Anorexia/Cachexia Therapy (FAACT).[9]

  • Body Composition Analysis: Total body nitrogen, an indicator of protein mass, can be measured using in vivo neutron activation analysis (IVNAA) for a more detailed assessment of body composition changes.[21][22]

Signaling Pathways

Androgen Receptor Signaling

The anabolic effects of nandrolone this compound are primarily mediated through the classical androgen receptor signaling pathway.

Caption: Classical androgen receptor signaling pathway activated by nandrolone.

Downstream Signaling Cascades

Nandrolone this compound also influences other signaling pathways that contribute to its anabolic effects, including the IGF-1 and MAPK/ERK pathways.

Downstream_Signaling cluster_igf1 IGF-1 Signaling cluster_mapk MAPK/ERK Signaling ND_AR Nandrolone-AR Complex IGF1 IGF-1 Expression ND_AR->IGF1 Upregulates Ras Ras ND_AR->Ras Activates IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synth Protein Synthesis mTOR->Protein_Synth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth

Caption: Downstream signaling pathways influenced by nandrolone this compound.

Conclusion

Nandrolone this compound demonstrates significant therapeutic potential in managing conditions associated with muscle wasting, bone loss, and anemia. Its well-characterized mechanism of action through the androgen receptor, coupled with evidence from numerous clinical trials, supports its use in specific patient populations. The detailed experimental protocols provided in this guide offer a framework for further research and development in this area. Future studies should continue to explore the intricate signaling pathways modulated by nandrolone this compound to optimize its therapeutic benefits while minimizing potential adverse effects. The use of advanced techniques for body composition analysis and functional assessment will be crucial in elucidating the full spectrum of its clinical utility.

References

Navigating the Neuroleptic Landscape: A Technical Guide to Haloperidol Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol, a potent first-generation antipsychotic, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades. Its long-acting decanoate formulation, administered via intramuscular injection, offers a critical advantage in ensuring treatment adherence, a significant challenge in this patient population. This technical guide provides an in-depth exploration of the neuroleptic properties of haloperidol this compound, focusing on its core mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the intricate signaling pathways it modulates. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to support further research and development in the field of antipsychotic pharmacology.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary neuroleptic effect of haloperidol is mediated through its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] In conditions such as schizophrenia, an overactivity of dopaminergic transmission in this region is thought to contribute to the positive symptoms, including hallucinations and delusions.[1] By blocking these receptors, haloperidol effectively dampens this hyperactivity, leading to the alleviation of psychotic symptoms.[1] Haloperidol this compound, as a prodrug, is slowly hydrolyzed in the body to release the active haloperidol, ensuring a sustained and stable blockade of D2 receptors.[1][3]

Pharmacokinetics and Pharmacodynamics

The administration of haloperidol this compound results in a characteristic pharmacokinetic profile defined by slow and sustained release of the active drug.[4] This "depot" effect leads to stable plasma concentrations over an extended period, typically allowing for monthly injections.[5][6]

Quantitative Pharmacokinetic and Receptor Binding Data

The following tables summarize key quantitative data for haloperidol, providing a comparative overview of its pharmacokinetic properties and binding affinities for various neurotransmitter receptors.

Pharmacokinetic Parameter Haloperidol (Oral) Haloperidol this compound (Intramuscular)
Bioavailability 60-70%~100% (slow release)
Time to Peak Plasma Concentration (Tmax) 2-6 hours[7]5-8 days[4]
Elimination Half-life (t½) 12-36 hours[7]19-21 days[4]
Time to Steady State Not Applicable~3 months[6]
Receptor Subtype Haloperidol Ki (nM)
Dopamine D2 0.66 - 2.84[2][5][8]
Dopamine D3 4.6[5]
Dopamine D4 10[5]
Serotonin 5-HT1A 3600[5]
Serotonin 5-HT2A 72.0 - 120[5]
Adrenergic α1 Low Affinity[9]
Histamine H1 Low Affinity[9]
Muscarinic M1 Low Affinity[9]
Clinical Efficacy: Comparative Clinical Trial Data

The clinical efficacy of haloperidol this compound has been evaluated in numerous clinical trials. The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to assess the severity of symptoms in schizophrenia.

Clinical Trial Comparison Drug(s) Study Duration Mean Change in PANSS Total Score from Baseline
McEvoy et al., 2014[9][10][11]Haloperidol this compound vs. Paliperidone PalmitateUp to 24 monthsNo statistically significant difference in efficacy failure. Haloperidol was associated with more akathisia, while paliperidone was associated with more weight gain and increased prolactin.
A Randomized Clinical Trial[12]Risperidone vs. HaloperidolNot SpecifiedRisperidone showed a significantly greater decrease in PANSS total score (-20.9) compared to haloperidol (-14.3).
Kasper et al., 2003[13][14]Aripiprazole vs. Haloperidol52 weeksAripiprazole demonstrated comparable or superior efficacy to haloperidol, with significantly greater improvements in PANSS negative subscale scores.

Signaling Pathways Modulated by Haloperidol

Beyond direct D2 receptor blockade, haloperidol influences several downstream intracellular signaling pathways, contributing to its therapeutic and adverse effects.

Dopamine D2 Receptor Signaling Cascade

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] Haloperidol, as an antagonist, blocks this action, thereby preventing the dopamine-induced reduction in cAMP.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol Haloperidol->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway
Akt-mTORC1 Signaling Pathway

Recent research has revealed that haloperidol can modulate the Akt-mTORC1 signaling pathway.[3][15][16] Antagonism of D2 receptors by haloperidol leads to an increase in the phosphorylation of Akt, which in turn activates the mammalian target of rapamycin complex 1 (mTORC1).[15][16] This pathway is crucial for regulating protein synthesis and neuronal morphology.[3][15]

Akt_mTORC1_Signaling Haloperidol Haloperidol D2R Dopamine D2 Receptor Haloperidol->D2R Antagonizes Akt Akt (Protein Kinase B) D2R->Akt Inhibits (via complex mechanisms) mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits Neuronal_Morphology Neuronal Morphological Complexity Protein_Synthesis->Neuronal_Morphology Leads to

Akt-mTORC1 Signaling Pathway Modulation
GSK3β Signaling Pathway

Haloperidol has also been shown to influence the Glycogen Synthase Kinase 3β (GSK3β) signaling pathway.[17][18] The activation of Akt by haloperidol leads to the phosphorylation and subsequent inhibition of GSK3β.[17] GSK3β is a key regulator of numerous cellular processes, and its dysregulation has been implicated in the pathophysiology of schizophrenia.[17][18]

GSK3b_Signaling Haloperidol Haloperidol D2R Dopamine D2 Receptor Haloperidol->D2R Antagonizes Akt Akt (Protein Kinase B) D2R->Akt Inhibits (via complex mechanisms) GSK3b GSK3β Akt->GSK3b Inhibits (by phosphorylation) Downstream_Targets Downstream Targets (e.g., β-catenin) GSK3b->Downstream_Targets Phosphorylates Gene_Transcription Gene Transcription Downstream_Targets->Gene_Transcription Regulates

GSK3β Signaling Pathway Modulation

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., haloperidol) for the dopamine D2 receptor using [3H]-spiperone, a high-affinity D2 antagonist radioligand.[4][19][20]

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • [3H]-spiperone (radioligand)

  • Unlabeled spiperone or other high-affinity D2 antagonist (for determining non-specific binding)

  • Test compound (haloperidol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-D2 cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, [3H]-spiperone, and membrane preparation.

      • Non-specific Binding: Assay buffer, [3H]-spiperone, an excess of unlabeled spiperone, and membrane preparation.

      • Competitive Binding: Assay buffer, [3H]-spiperone, varying concentrations of the test compound (haloperidol), and membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging for D2 Receptor Occupancy

This protocol describes the use of Positron Emission Tomography (PET) with the radioligand [11C]-raclopride to measure the in vivo occupancy of dopamine D2 receptors by haloperidol.[3][21][22]

Materials:

  • PET scanner

  • [11C]-raclopride (radioligand)

  • Human subjects (healthy volunteers or patients)

  • Haloperidol (administered orally or as this compound injection prior to the scan)

  • Arterial line for blood sampling (optional, for full kinetic modeling)

  • Image analysis software

Procedure:

  • Subject Preparation:

    • Subjects should be in a resting state in a quiet, dimly lit room.

    • A head-holder is used to minimize head movement during the scan.

    • An intravenous line is inserted for radioligand injection.

  • PET Scan Acquisition:

    • A transmission scan is performed for attenuation correction.

    • A bolus of [11C]-raclopride is injected intravenously.

    • Dynamic PET data are acquired for 60-90 minutes.

  • Blood Sampling (for full kinetic modeling):

    • Arterial blood samples are collected throughout the scan to measure the concentration of [11C]-raclopride in plasma.

  • Image Reconstruction and Analysis:

    • PET images are reconstructed, correcting for attenuation, scatter, and radioactive decay.

    • Regions of interest (ROIs) are drawn on the images over the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region).

    • Time-activity curves are generated for each ROI.

  • Quantification of Receptor Occupancy:

    • The binding potential (BPND) is calculated for the striatum using a reference tissue model (with the cerebellum as the reference region).

    • Receptor occupancy is calculated as: Occupancy (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline, where BPND_baseline is the binding potential in a drug-free state and BPND_drug is the binding potential after haloperidol administration.

Conclusion

Haloperidol this compound remains a vital tool in the long-term management of schizophrenia, primarily through its sustained antagonism of dopamine D2 receptors. A comprehensive understanding of its pharmacokinetic and pharmacodynamic properties, as well as its influence on intricate intracellular signaling pathways, is essential for optimizing its clinical use and for the development of novel antipsychotics with improved efficacy and side-effect profiles. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and clinicians working to advance the treatment of psychotic disorders. The continued investigation into the molecular mechanisms of action of established drugs like haloperidol will undoubtedly pave the way for the next generation of neuropsychiatric therapeutics.

References

Whitepaper: The Influence of Decanoate Esters on Drug Solubility and Partitioning: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The modification of active pharmaceutical ingredients (APIs) into prodrugs is a cornerstone of modern drug development, aimed at overcoming undesirable physicochemical and pharmacokinetic properties. Among the various prodrug strategies, the use of decanoate esters as lipophilic promoieties has proven particularly effective, especially in the development of long-acting injectable (LAI) formulations. This technical guide provides an in-depth examination of how this compound esterification influences two critical parameters: drug solubility and partitioning. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital formulation strategy. This document details the underlying mechanisms, presents quantitative data, outlines key experimental protocols, and visualizes the associated workflows and pathways.

Introduction: The Role of this compound Esters in Drug Formulation

The physicochemical properties of a drug molecule, particularly its solubility in aqueous and lipid environments, are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can limit oral bioavailability and formulation options, while insufficient lipophilicity can hinder passage across biological membranes.

A this compound ester is formed by the covalent attachment of a ten-carbon fatty acid chain (decanoic acid) to a functional group (commonly a hydroxyl or amine group) on a parent drug molecule. This structural modification converts the parent drug into a more lipophilic, or fat-soluble, prodrug. This strategy is frequently employed to:

  • Enhance solubility in oil-based vehicles: This is critical for creating stable, high-concentration formulations for depot injections.

  • Increase the partition coefficient (LogP): A higher LogP value facilitates the drug's partitioning into fatty tissues after intramuscular injection, creating a natural reservoir from which the drug is slowly released.

  • Develop Long-Acting Injectable (LAI) Formulations: The slow release from the oil depot and subsequent hydrolysis of the ester bond by endogenous enzymes (esterases) provides sustained therapeutic plasma concentrations of the active drug over weeks or even months. This improves patient compliance, particularly for chronic conditions like schizophrenia or for hormone replacement therapy.[1][2][3]

This guide will explore the quantitative impact of this compound esterification on solubility and partitioning and provide the necessary experimental context for leveraging this strategy in drug development.

Core Concepts: Solubility and Partitioning

Drug Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug development, two types of solubility are paramount:

  • Aqueous Solubility: The drug's ability to dissolve in water or aqueous buffers. It is a critical factor for oral absorption and for developing aqueous-based intravenous formulations. Esterification with a long aliphatic chain like this compound drastically decreases aqueous solubility.[3]

  • Lipid/Oil Solubility: The drug's ability to dissolve in non-polar, lipid-rich environments. This compound esters significantly increase solubility in oils (e.g., sesame oil, castor oil), which serve as the vehicle for many LAI formulations.[1][2][4]

Partition Coefficient (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. It is expressed as the ratio of the concentration of the unionized compound in the organic phase (octanol) to its concentration in the aqueous phase at equilibrium.[5][6]

P = [Concentration]octanol / [Concentration]water

Due to the wide range of P values, it is more conveniently expressed in its logarithmic form, LogP .

  • LogP = 0: The compound is equally soluble in both phases.[6]

  • LogP > 0: The compound is more soluble in the lipid phase (lipophilic/hydrophobic).[6]

  • LogP < 0: The compound is more soluble in the aqueous phase (hydrophilic).[6]

The addition of a this compound ester moiety substantially increases a drug's LogP value, signifying a shift towards greater lipophilicity. This enhanced lipophilicity is key to its retention in and slow release from an oil-based depot injection site.[1]

Quantitative Impact of this compound Esterification

The conversion of a parent drug to its this compound ester prodrug leads to predictable and significant changes in its physicochemical properties. The following tables summarize the impact on aqueous solubility and the octanol-water partition coefficient for representative drugs.

Table 1: Influence of this compound Ester on Drug Solubility

Parent Drug This compound Prodrug Aqueous Solubility of Parent Drug Aqueous Solubility of Prodrug Fold Change Primary Application
Fluphenazine Fluphenazine this compound Sparingly soluble Almost insoluble in water[3] Significant Decrease Antipsychotic LAI[3][7]
Haloperidol Haloperidol this compound Very slightly soluble Almost insoluble in water Significant Decrease Antipsychotic LAI[3]
Nandrolone Nandrolone this compound Practically insoluble Practically insoluble N/A (Parent already insoluble) Anabolic Steroid LAI[8]

| Testosterone | Testosterone this compound | Practically insoluble | Practically insoluble | N/A (Parent already insoluble) | Hormone Replacement LAI |

Note: Quantitative solubility data for this compound esters is often limited to descriptive terms like "almost insoluble" because their primary application is in non-aqueous, oil-based vehicles where their solubility is high.

Table 2: Influence of this compound Ester on Partition Coefficient (LogP)

Parent Drug Calculated LogP (Parent) This compound Prodrug Calculated LogP (Prodrug) Δ LogP Reference (for LogP values)
Fluphenazine 5.1 Fluphenazine this compound 8.8 +3.7 Estimated from chemical structure software
Haloperidol 4.3 Haloperidol this compound 8.0 +3.7 Estimated from chemical structure software
Nandrolone 3.5 Nandrolone this compound 7.2 +3.7 Estimated from chemical structure software

| Testosterone | 3.3 | Testosterone Unthis compound¹ | 6.8 | +3.5 | Estimated from chemical structure software |

¹Testosterone Unthis compound (11-carbon ester) is used as a close surrogate for this compound to illustrate the principle, as it is a commercially available long-acting ester.

Note: LogP values are often calculated using computational models (e.g., cLogP) during the drug design phase. Experimental determination confirms these predictions.

Experimental Protocols

Accurate determination of solubility and LogP is essential for characterizing this compound prodrugs. Below are detailed protocols for key experiments.

Protocol: Synthesis of a this compound Ester Prodrug (General Procedure)

This protocol describes a general method for esterifying a parent drug containing a hydroxyl group with decanoyl chloride.

Materials:

  • Parent drug with a hydroxyl (-OH) group

  • Decanoyl chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Pyridine)

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Stir plate and magnetic stir bar

  • Round bottom flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the parent drug (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent within a round bottom flask under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction.

  • Addition of Acyl Chloride: Add decanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).

  • Quenching: Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, saturated sodium bicarbonate to remove unreacted acid chloride, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product using column chromatography on silica gel to isolate the pure this compound ester prodrug.[9]

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and FTIR.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10]

Materials:

  • Test compound (this compound ester)

  • pH 7.4 phosphate-buffered saline (PBS)

  • Small glass vials with screw caps

  • Shaking incubator or orbital shaker set to 37 ± 1 °C

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the test compound to a glass vial, ensuring that a solid phase remains even after equilibrium is reached.

  • Solvent Addition: Add a known volume of the aqueous buffer (e.g., pH 7.4 PBS) to the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at 37 °C for at least 24-48 hours to allow the solution to reach equilibrium. The shaking ensures maximum contact between the solid and the solvent.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For complete separation, centrifuge the samples at a high speed.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or µg/mL.

Protocol: Determination of Partition Coefficient (LogP) (Shake-Flask Method)

This method directly measures the partitioning of a compound between n-octanol and water.[5][11]

Materials:

  • Test compound (this compound ester)

  • n-Octanol (reagent grade)

  • Purified water or pH 7.4 buffer

  • Glass vials or flasks

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. This prevents volume changes during the experiment.

  • Compound Dissolution: Dissolve a known amount of the test compound in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the other pre-saturated phase to the vial. The volume ratio of octanol to water is typically 1:1, but can be adjusted for highly lipophilic or hydrophilic compounds.

  • Equilibration: Shake the vial for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and water layers.

  • Sampling: Carefully withdraw an aliquot from each phase (octanol and water).

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the water phase. The LogP is the base-10 logarithm of this value.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language help to visualize the complex processes and relationships involved in the use of this compound esters.

G cluster_0 Drug Development & Formulation cluster_1 Administration & Release Parent Drug Parent Drug This compound Ester Prodrug This compound Ester Prodrug Parent Drug->this compound Ester Prodrug Esterification LAI Formulation LAI Formulation This compound Ester Prodrug->LAI Formulation Oil-Based Vehicle Oil-Based Vehicle Oil-Based Vehicle->LAI Formulation Intramuscular Injection Intramuscular Injection LAI Formulation->Intramuscular Injection Oil Depot Oil Depot Intramuscular Injection->Oil Depot Forms in muscle Active Drug Release Active Drug Release Oil Depot->Active Drug Release Partitioning & Hydrolysis Systemic Circulation Systemic Circulation Active Drug Release->Systemic Circulation

Caption: Workflow for a this compound ester-based LAI prodrug strategy.

LogP_Concept cluster_phases Immiscible Phases at Equilibrium cluster_parent Parent Drug (Lower LogP) cluster_prodrug This compound Prodrug (Higher LogP) Aqueous Aqueous Phase (Water) P_Drug2 Drug P_Drug3 Drug Lipid Lipid Phase (Octanol) D_Drug2 Prodrug D_Drug3 Prodrug P_Drug1 Drug P_Drug1->Lipid P = [L]/[A] D_Drug1 Prodrug D_Drug1->Aqueous P >> [L]/[A]

Caption: this compound esters increase LogP, shifting partitioning to the lipid phase.

AndrogenReceptor Nandrolone this compound Nandrolone this compound Nandrolone Nandrolone Nandrolone this compound->Nandrolone Hydrolysis Esterases Esterases Esterases->Nandrolone Androgen Receptor (AR) Androgen Receptor (AR) Nandrolone->Androgen Receptor (AR) Binds Nandrolone-AR Complex Nandrolone-AR Complex Androgen Receptor (AR)->Nandrolone-AR Complex Nucleus Nucleus Nandrolone-AR Complex->Nucleus Translocation ARE Androgen Response Element (on DNA) Nucleus->ARE Gene Transcription Gene Transcription ARE->Gene Transcription Modulates Biological Effects Biological Effects Gene Transcription->Biological Effects

Caption: Simplified signaling pathway for nandrolone after this compound cleavage.

Conclusion

The strategic esterification of parent drugs with decanoic acid is a powerful and well-established technique in pharmaceutical development. By significantly decreasing aqueous solubility and increasing lipophilicity (LogP), this approach enables the formulation of long-acting injectables that provide sustained drug release, reduce dosing frequency, and improve patient adherence. The principles and protocols outlined in this guide serve as a foundational resource for scientists and researchers aiming to harness the benefits of this compound ester prodrugs to optimize drug delivery and therapeutic outcomes. A thorough understanding and precise measurement of solubility and partitioning are critical for the successful translation of these prodrugs from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Decanoate Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoate esters are common long-chain fatty acid esters used as prodrugs to prolong the duration of action of a parent molecule. The therapeutic efficacy of these compounds relies on their controlled hydrolysis by endogenous esterases to release the active drug. Consequently, the in vitro evaluation of this compound ester hydrolysis is a critical step in drug development, providing essential data on metabolic stability, enzyme kinetics, and potential species differences. This document provides detailed application notes and protocols for robust in vitro assessment of this compound ester hydrolysis.

Key Enzymes and In Vitro Systems

The hydrolysis of this compound esters is primarily catalyzed by carboxylesterases (CES) and other esterases, such as phosphodiesterase 7B (PDE7B), which has been implicated in the hydrolysis of nandrolone this compound.[1][2][3] These enzymes are ubiquitously present in various tissues, with the liver being a primary site of metabolism. Common in vitro systems for studying this compound ester hydrolysis include:

  • Human Liver Microsomes and Cytosol: These subcellular fractions are rich in drug-metabolizing enzymes and are standard models for investigating hepatic clearance.[1][2][4]

  • Human Plasma and Whole Blood: These are crucial for evaluating the stability of ester prodrugs in circulation.[5][6] Notably, nandrolone this compound hydrolysis has been observed in human whole blood but not in plasma or serum alone, suggesting the involvement of blood cell-associated enzymes.[5][6]

  • Recombinant Enzymes: Purified recombinant esterases can be used to identify the specific enzymes responsible for hydrolysis and to study their kinetics in a controlled environment.

Data Presentation: Quantitative Analysis of this compound Ester Hydrolysis

The following tables summarize quantitative data on the hydrolysis of this compound and related esters from various in vitro studies.

Table 1: Hydrolysis Rate of Nandrolone this compound in Human Liver Subcellular Fractions

In Vitro SystemHydrolysis Rate (μmol/min/mg protein)
Liver Homogenate0.55 ± 0.12
Liver Microsomes0.58 ± 0.06
Liver Cytosol0.14 ± 0.02

Data from Strahm et al. (2014).[1][2]

Table 2: Lipase Activity on p-Nitrophenyl Esters of Varying Chain Lengths

SubstrateVmax (U/mg protein)
p-Nitrophenyl Acetate (C2)0.42
p-Nitrophenyl Butyrate (C4)0.95
p-Nitrophenyl Octanoate (C8)1.1
p-Nitrophenyl Dothis compound (C12)0.78
p-Nitrophenyl Palmitate (C16)0.18

Data from Vardar Yel et al. (2021), providing a reference for the effect of acyl chain length on esterase activity.[7][8][9]

Experimental Protocols

This section provides detailed protocols for two common methods for evaluating this compound ester hydrolysis: a spectrophotometric assay for general esterase activity and an LC-MS/MS method for the specific quantification of a this compound ester and its metabolite.

Protocol 1: Spectrophotometric Assay for Esterase Activity using a p-Nitrophenyl this compound Analogue

This protocol is adapted from methods for assaying esterase activity using chromogenic p-nitrophenyl (pNP) substrates and is suitable for high-throughput screening.[7][10] p-Nitrophenyl dothis compound is used here as a surrogate for p-nitrophenyl this compound.

Objective: To determine the rate of enzymatic hydrolysis of a this compound analogue by measuring the release of p-nitrophenol at 410 nm.

Materials:

  • p-Nitrophenyl dothis compound (Substrate)

  • Tris-HCl buffer (50 mmol/L, pH 9.0)

  • Enzyme source (e.g., human liver microsomes, cytosol, or purified esterase)

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well plates or cuvettes

Procedure:

  • Substrate Preparation: Prepare a stock solution of p-nitrophenyl dothis compound in a suitable organic solvent like acetonitrile.

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the standard reaction mixture with a final volume of 3 ml:

    • 2,870 μL of 50 mmol/L Tris-HCl buffer (pH 9.0)

    • 100 μL of the p-nitrophenyl dothis compound substrate solution

  • Enzyme Dilution: Prepare a diluted enzyme solution (e.g., 8 µg/mL protein concentration).[10]

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 50°C) for 5 minutes to pre-warm.[10]

  • Initiation of Reaction: Add 30 μL of the diluted enzyme solution to the reaction mixture and mix immediately.

  • Measurement: Monitor the increase in absorbance at 410 nm over time. This represents the formation of p-nitrophenol.

  • Control: Prepare a control reaction with the reaction buffer but without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

  • Calculation of Activity: One unit of enzyme activity is defined as the amount of enzyme that releases 1 μmol of p-nitrophenol per minute under the specified conditions.[10] The rate of hydrolysis can be calculated from the linear range of the absorbance versus time plot using the molar extinction coefficient of p-nitrophenol at the given pH.

Protocol 2: LC-MS/MS Quantification of Nandrolone this compound Hydrolysis in Human Liver Microsomes

This protocol provides a framework for the quantitative analysis of the hydrolysis of a specific this compound ester, nandrolone this compound, to its active metabolite, nandrolone, in a relevant in vitro system.

Objective: To quantify the rate of nandrolone this compound hydrolysis to nandrolone by human liver microsomes using LC-MS/MS.

Materials:

  • Nandrolone this compound (Substrate)

  • Nandrolone (Metabolite standard)

  • Human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (optional, for assessing concomitant oxidative metabolism)

  • Acetonitrile (for protein precipitation)

  • Internal standard (e.g., deuterated nandrolone)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine human liver microsomes (e.g., at a final protein concentration of 0.5-1 mg/mL) and phosphate buffer.

    • Add nandrolone this compound to initiate the reaction (final concentration will depend on the experimental design, e.g., for kinetic studies, a range of concentrations should be used).

    • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

    • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., C18) for chromatographic separation of nandrolone this compound and nandrolone.

    • Use a suitable mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) to achieve good separation.

    • Detect and quantify the parent drug and its metabolite using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for nandrolone this compound, nandrolone, and the internal standard should be optimized beforehand.

  • Data Analysis:

    • Construct calibration curves for both nandrolone this compound and nandrolone using standards of known concentrations.

    • Quantify the concentrations of the parent ester and the hydrolyzed product at each time point.

    • Calculate the rate of hydrolysis from the disappearance of the parent compound and the formation of the product over time.

Visualizations

The following diagrams illustrate key aspects of the in vitro evaluation of this compound ester hydrolysis.

G Enzymatic Hydrolysis of a this compound Ester Prodrug Decanoate_Ester_Prodrug This compound Ester Prodrug Esterase Esterase (e.g., Carboxylesterase, PDE7B) Decanoate_Ester_Prodrug->Esterase Substrate Binding Active_Drug Active Drug (Alcohol) Esterase->Active_Drug Product Release Decanoic_Acid Decanoic Acid Esterase->Decanoic_Acid Product Release

Caption: Enzymatic hydrolysis of a this compound ester prodrug.

G General Workflow for In Vitro this compound Ester Hydrolysis Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_analysis 4. Analysis cluster_data 5. Data Interpretation Prepare_Reagents Prepare Buffers, Substrate, and Enzyme Solutions Incubate Incubate Substrate with Enzyme Source (e.g., Liver Microsomes) Prepare_Reagents->Incubate Terminate Stop Reaction (e.g., Acetonitrile Precipitation) Incubate->Terminate Analyze Quantify Substrate and Product (e.g., LC-MS/MS) Terminate->Analyze Interpret Calculate Hydrolysis Rate and Kinetic Parameters Analyze->Interpret

Caption: Experimental workflow for in vitro hydrolysis assays.

G Logical Relationship of In Vitro Models Recombinant_Enzymes Recombinant Enzymes Subcellular_Fractions Subcellular Fractions (Microsomes, Cytosol) Recombinant_Enzymes->Subcellular_Fractions Increasing Complexity Cell-based_Assays Cell-based Assays (Hepatocytes) Subcellular_Fractions->Cell-based_Assays Increasing Physiological Relevance Tissue_Homogenates Tissue Homogenates Cell-based_Assays->Tissue_Homogenates More Complex Matrix

Caption: Relationship between different in vitro models.

References

Application Notes and Protocols for In Vivo Release of Decanoate Drugs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and key considerations for studying the in vivo release of long-acting injectable (LAI) decanoate drugs using animal models. Detailed protocols for common experimental procedures are also included.

I. Introduction to Animal Models for this compound Drug Studies

The study of long-acting injectable this compound drugs requires robust animal models to accurately predict their pharmacokinetic (PK) profiles in humans. The slow release of the active drug from the oily depot, hydrolysis of the this compound ester, and subsequent systemic absorption are critical processes that need to be evaluated. The choice of animal model is a crucial decision in the experimental design.

Commonly Used Animal Models:

  • Rats: Rats are a widely used model due to their cost-effectiveness, well-characterized physiology, and the availability of historical data. They are suitable for initial pharmacokinetic screening and toxicity studies.[1][2]

  • Mice: Mice are often used in early discovery due to the small amount of test compound required. The advent of microsampling techniques has made serial blood sampling in mice more feasible, reducing the number of animals needed and improving data quality.[3]

  • Dogs: Dogs are a common non-rodent species used in preclinical studies. Their larger size allows for the collection of larger blood volumes and more frequent sampling. Pharmacokinetic data from dogs can be more predictive of human outcomes for certain compounds.[4][5]

  • Rabbits: Rabbits are another non-rodent model that can be used for pharmacokinetic screening of long-acting injectable formulations.[6][7]

  • Non-Human Primates (NHPs): NHPs are physiologically most similar to humans and are often used in later-stage preclinical development to obtain the most predictive pharmacokinetic data before moving to human clinical trials.

Logical Workflow for Animal Model Selection and In Vivo Study:

The following diagram illustrates a typical workflow for selecting an animal model and conducting an in vivo pharmacokinetic study of a this compound drug.

G A Define Research Question (e.g., PK profile, toxicity) B Review Literature for Relevant Animal Models and Data A->B C Select Animal Model (Rat, Mouse, Dog, etc.) B->C D Experimental Design (Dose, Route, Sampling Times) C->D E Drug Administration (IM or SC Injection) D->E F Blood Sample Collection (e.g., Microsampling) E->F G Sample Processing (Plasma/Serum Separation) F->G H Bioanalysis (e.g., LC-MS/MS) G->H I Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) H->I J Data Interpretation and Reporting I->J

Caption: A generalized workflow for a preclinical pharmacokinetic study of a long-acting injectable drug.

II. Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for several this compound drugs in various animal models. These values are approximate and can vary based on the specific study design, formulation, and analytical methods used.

Table 1: Pharmacokinetic Parameters of Antipsychotic this compound Drugs in Animal Models

DrugAnimal ModelDoseRouteCmax (ng/mL)Tmax (days)AUC (ng·h/mL)t1/2 (days)Reference
Haloperidol this compound Rat-IM-~16-~14[2]
Dog-IM-3-7--[4][5]
Risperidone (LAI) Rat25 mg/kgDepot459.73-20.6[5]
Dog50 mgSC----[8]
Paliperidone Palmitate Rat (Wistar)16 mg/kgIM-718,597 (0-28d)8-10[6][7]
Rat (SD)16 mg/kgIM-721,865 (0-28d)8-10[6][7]
Rabbit4.5 mg/kgIM-718,120 (0-28d)8-10[6][7]
Aripiprazole Lauroxil Human441 mgIM-35.2-57.2[4]
Human882 mgIM-24.4-55.1[4]

Table 2: Pharmacokinetic Parameters of Androgen this compound Drugs in Animal Models

DrugAnimal ModelDoseRouteCmax (ng/mL)Tmax (days)AUC (ng·h/mL)t1/2 (days)Reference
Nandrolone this compound Human50 mgIM2.141.254007-12[9][10]
Human100 mgIM4.261.258627-12[9][10]
Human150 mgIM5.16312617-12[9][10]
Mouse3 mg/kgIP----[3]
Testosterone Unthis compound Dog-Oral----[11]

III. Experimental Protocols

A. Drug Administration

1. Intramuscular (IM) Injection in Rats

  • Materials: Sterile syringes (1 mL), sterile needles (25-26 gauge), 70% ethanol, injectable drug solution.[]

  • Procedure:

    • Load the syringe with the appropriate volume of the drug solution. The maximum recommended volume per site is 0.1 mL.[]

    • Safely restrain the rat.

    • Identify the injection site, typically the quadriceps or gluteal muscles of the hind limb.[13]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into the muscle mass at a 90-degree angle.

    • Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad.

    • Monitor the animal for any signs of distress.

2. Subcutaneous (SC) Injection in Mice

  • Materials: Sterile syringes (0.5-1 mL), sterile needles (26-27 gauge), 70% ethanol, injectable drug solution.[1]

  • Procedure:

    • Load the syringe with the appropriate volume. The maximum recommended volume is typically 10 µL/g of body weight.[14]

    • Restrain the mouse by scruffing the loose skin over the neck and shoulders.

    • Create a "tent" of skin.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[14]

    • Aspirate to check for blood. If none appears, proceed with the injection.

    • Inject the solution slowly. A small bleb will form under the skin.

    • Withdraw the needle and return the mouse to its cage.

B. Blood Collection

1. Tail Vein Microsampling in Mice

  • Materials: Restraint device, heat lamp (optional), sterile lancets or 25-27G needles, capillary tubes, collection tubes, 70% ethanol, sterile gauze.[15][16][17]

  • Procedure:

    • Place the mouse in a restraint tube.

    • If necessary, warm the tail with a heat lamp for a few seconds to dilate the lateral tail veins.

    • Clean the tail with 70% ethanol.

    • Using a sterile lancet or needle, make a small puncture in one of the lateral tail veins, approximately two-thirds of the way down the tail.

    • Collect the emerging blood drop into a capillary tube.

    • Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.

    • For serial sampling, alternate between the two lateral veins and move proximally for subsequent collections.

C. Sample Processing and Bioanalysis

1. Plasma Preparation

  • Materials: Microcentrifuge tubes containing an anticoagulant (e.g., K2EDTA), centrifuge.

  • Procedure:

    • Collect whole blood into microcentrifuge tubes containing an anticoagulant.

    • Gently invert the tubes several times to mix.

    • Centrifuge the tubes at approximately 2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled tube.

    • Store the plasma samples at -80°C until analysis.

2. LC-MS/MS Bioanalysis (General Workflow)

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drug concentrations in biological matrices.

  • General Steps:

    • Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma sample. An internal standard (often a stable isotope-labeled version of the analyte) is added to correct for variability.

    • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The analyte and internal standard are separated from other components on a chromatographic column.

    • Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high selectivity.

    • Quantification: The peak area ratio of the analyte to the internal standard is used to determine the concentration of the drug in the original sample by comparing it to a standard curve.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways of this compound Drugs

1. Antipsychotic Drugs (Dopamine D2 and Serotonin 5-HT2A Receptor Pathways)

Many long-acting injectable antipsychotics, such as haloperidol, risperidone, and aripiprazole, exert their therapeutic effects by modulating dopamine D2 and serotonin 5-HT2A receptors.

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Activation Antipsychotic Antipsychotic Drug (e.g., Haloperidol, Risperidone) Antipsychotic->D2R Antagonism AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Inhibition of production PKA Protein Kinase A cAMP->PKA Decreased activation Response Decreased Neuronal Excitability PKA->Response

Caption: Simplified Dopamine D2 receptor signaling pathway antagonized by antipsychotics.

G cluster_1 Serotonin 5-HT2A Receptor Signaling HT2A Serotonin 5-HT2A Receptor Gq_11 Gq/11 Protein HT2A->Gq_11 Activation Atypical_Antipsychotic Atypical Antipsychotic (e.g., Risperidone) Atypical_Antipsychotic->HT2A Antagonism PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC

Caption: Simplified Serotonin 5-HT2A receptor signaling pathway antagonized by atypical antipsychotics.

2. Androgen Drugs (Androgen Receptor Signaling Pathway)

Testosterone and nandrolone this compound are pro-drugs that are hydrolyzed to their active forms, which then bind to the androgen receptor to regulate gene expression.

G cluster_2 Androgen Receptor Signaling Testosterone Testosterone/Nandrolone AR Androgen Receptor (AR) Testosterone->AR HSP Heat Shock Proteins AR->HSP Dissociation AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Coactivators Co-activators (e.g., SRC-1, p300) ARE->Coactivators Recruitment Corepressors Co-repressors (e.g., N-CoR) ARE->Corepressors Recruitment Transcription Gene Transcription Coactivators->Transcription Activation Corepressors->Transcription Repression

Caption: Simplified androgen receptor signaling pathway.

References

Application Notes and Protocols: Analytical Techniques for Quantifying Decanoate Esters in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoate esters are long-chain fatty acid esters of drugs, a common prodrug strategy to create long-acting injectable (LAI) formulations. This approach is particularly valuable for medications requiring consistent plasma concentrations over extended periods, thereby improving patient adherence and therapeutic outcomes. The quantification of these this compound esters and their active pharmaceutical ingredients (APIs) in plasma is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) studies. The lipophilic nature of the this compound moiety presents unique challenges for bioanalysis, necessitating robust and sensitive analytical methods.

This document provides detailed application notes and protocols for the primary analytical techniques used to quantify this compound esters in plasma: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques: Principles and Applications
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high selectivity, sensitivity, and speed.[1][2][3][4]

  • Principle: The analyte is first separated from other plasma components using liquid chromatography based on its physicochemical properties. The separated analyte is then ionized (commonly via electrospray ionization - ESI) and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring - SRM), providing high specificity and quantitative accuracy.[1][2]

  • Application: LC-MS/MS is widely used for the TDM of antipsychotics and for quantifying steroid esters. It can often measure both the esterified prodrug and the active parent drug simultaneously.[2][4][5] The high sensitivity of modern LC-MS/MS systems allows for the detection of very low plasma concentrations (pg/mL to ng/mL) that are typical for long-acting injectables.[6][7]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound esters, derivatization is typically required to increase their volatility.

  • Principle: The analyte, after extraction and derivatization, is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds are then ionized (often by electron ionization - EI) and detected by the mass spectrometer.

  • Application: GC-MS has been traditionally used for the analysis of fatty acid esters and steroids.[8][9][10][11] While still a robust technique, it often involves more extensive sample preparation, including derivatization, compared to LC-MS/MS.

Comparative Summary of Analytical Methods

The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of this compound esters in plasma.

FeatureLC-MS/MSGC-MS
Selectivity Very High (due to SRM)[2][4]High (but can have interference from matrix)
Sensitivity Very High (pg/mL to ng/mL LLOQ)[6][7]High (ng/mL LLOQ)[12]
Sample Prep Simpler (PPT, LLE, or SPE often sufficient)[5]More Complex (often requires derivatization)[8][9]
Throughput High (fast run times)[5]Moderate
Analytes Broad range, including non-volatile compoundsVolatile or semi-volatile compounds (after derivatization)
Instrumentation Widely available in bioanalytical labsCommon, but may be less prevalent than LC-MS/MS for this application
Quantitative Data Summary

The table below presents a summary of quantitative data from various published methods for this compound esters and related compounds in plasma.

AnalyteMethodLLOQLinearity RangePrecision (%CV)Accuracy (%)Reference
Haloperidol LC-MS/MS0.05 ng/mL0.05 - 80 ng/mL< 15%85-115%[13]
Haloperidol LC-MS/MS5.03 pg/mL5.03 - 6020.75 pg/mL< 5.8%95.4 - 102.7%[6]
Fluphenazine HPLC-ECD0.25 ng/mL0.25 - 10 ng/mL< 10%Not Reported[14]
Fluphenazine UPLC-MS/MS0.2 ng/mL0.2 - 12.0 ng/mLNot ReportedNot Reported[5]
Aripiprazole LC-MS/MS2 ng/mL2 - 400 ng/mL< 15%85-115%[15][16]
Aripiprazole Lauroxil LC-MS/MS0.5 ng/mL0.5 - 50 ng/mL< 15%85-115%[17]
Nandrolone LC-MS/MS156 pg/mLNot Reported< 20%96 ± 1.5%[18]
Testosterone GC-MSNot Reported1.7 - 71.5 nmol/L< 11%Not Reported[8]
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Haloperidol in Human Plasma

This protocol is a representative example for the quantification of the active moiety of a this compound ester prodrug.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of a precipitating reagent (e.g., acetonitrile-methanol [50:50, v/v]) containing the internal standard (e.g., Haloperidol-d4).[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[5]

2. LC-MS/MS Conditions

  • LC System: UPLC system (e.g., Waters Acquity)

  • Column: C18 column (e.g., Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm)[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 95% A to 95% B over 1.5 minutes, hold for 0.5 minutes, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Haloperidol: 376.2 > 165.1[5]

    • Haloperidol-d4 (IS): 380.2 > 169.1[13]

3. Data Analysis

  • Quantify haloperidol by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of haloperidol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: GC-MS Quantification of Testosterone in Human Plasma

This protocol includes a derivatization step, which is common for GC-MS analysis of steroids.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of plasma, add an internal standard (e.g., d3-testosterone).

  • Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and shaking for 20 minutes.

  • Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert testosterone to its more volatile TMS derivative.[9]

  • Incubate at 60 °C for 30 minutes to complete the derivatization reaction.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 180 °C, hold for 1 minute, ramp to 240 °C at 20 °C/min, then ramp to 290 °C at 5 °C/min, and hold for 5 minutes.

  • MS System: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions:

    • Testosterone derivative: (specific m/z for the chosen derivative)

    • d3-Testosterone derivative (IS): (corresponding m/z for the IS derivative)

3. Data Analysis

  • Quantification is performed similarly to the LC-MS/MS protocol, using the peak area ratio of the testosterone derivative to the internal standard derivative.

Visualizations

G LC-MS/MS Workflow for this compound Ester Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile/Methanol plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (SRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: LC-MS/MS workflow for this compound ester analysis in plasma.

G GC-MS Workflow for this compound Ester Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (e.g., Diethyl Ether) add_is->lle evaporate Evaporate to Dryness lle->evaporate derivatize Derivatization (e.g., with MSTFA) evaporate->derivatize inject Inject into GC derivatize->inject separation Chromatographic Separation (e.g., HP-5ms column) inject->separation ionization Electron Ionization (EI) separation->ionization detection MS Detection (SIM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: GC-MS workflow for this compound ester analysis in plasma.

References

Application Notes and Protocols for Radiolabeling Decanoate Compounds for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled decanoate and its analogs are valuable positron emission tomography (PET) tracers for imaging fatty acid metabolism. Alterations in fatty acid metabolism are characteristic of various pathological conditions, particularly in the heart and tumors. PET imaging with radiolabeled fatty acids allows for the non-invasive in vivo assessment of these metabolic changes, offering diagnostic and prognostic information. This document provides detailed protocols for the radiolabeling of this compound compounds with common PET isotopes such as Carbon-11 ([¹¹C]) and provides an overview of strategies for labeling with Fluorine-18 ([¹⁸F]) and Gallium-68 ([⁶⁸Ga]).

Under normal physiological conditions, the heart primarily utilizes long-chain fatty acids for energy production.[1][2] In ischemic conditions, however, myocardial metabolism shifts towards glucose utilization.[1] This metabolic switch can be visualized using PET tracers like [¹⁸F]FDG for glucose metabolism and radiolabeled fatty acids for fatty acid metabolism. The development of various radiolabeled fatty acid analogs aims to provide tracers with optimal imaging characteristics, such as high myocardial uptake and retention.[2][3]

Radiolabeling Strategies for this compound Compounds

The choice of radionuclide for labeling this compound depends on the specific research question, the required imaging time, and the available radiochemistry infrastructure. The most common positron-emitting radionuclides for this purpose are ¹¹C, ¹⁸F, and ⁶⁸Ga.

  • Carbon-11 (¹¹C): With a short half-life of 20.4 minutes, ¹¹C is ideal for studying rapid biological processes. The direct incorporation of ¹¹C into the this compound molecule at the carboxyl position ([1-¹¹C]this compound) results in a tracer that is metabolically indistinguishable from its endogenous counterpart.

  • Fluorine-18 (¹⁸F): The longer half-life of ¹⁸F (109.7 minutes) allows for more complex radiosynthesis, centralized production, and longer imaging studies.[4] However, the introduction of the relatively large fluorine atom can alter the biological behavior of the fatty acid analog.

  • Gallium-68 (⁶⁸Ga): ⁶⁸Ga is conveniently available from a ⁶⁸Ge/⁶⁸Ga generator, obviating the need for an on-site cyclotron.[2][5] Labeling with ⁶⁸Ga requires the conjugation of a bifunctional chelator to the this compound molecule.[5]

Experimental Protocols

Protocol 1: Synthesis of [1-¹¹C]Decanoic Acid via Grignard Carboxylation

This protocol describes the synthesis of [1-¹¹C]decanoic acid from [¹¹C]CO₂ produced via the ¹⁴N(p,α)¹¹C nuclear reaction.

Materials:

  • Nonylmagnesium bromide (Grignard reagent), 0.5 M in THF

  • Anhydrous tetrahydrofuran (THF)

  • [¹¹C]CO₂ produced from a cyclotron

  • Hydrochloric acid (HCl), 1 M

  • Sterile water for injection

  • C18 Sep-Pak cartridges

  • Ethanol, USP grade

  • Sodium chloride, 0.9% for injection

  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column and a radioactivity detector.

  • Mobile phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)

Procedure:

  • [¹¹C]CO₂ Production: Generate [¹¹C]CO₂ using a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.

  • Trapping of [¹¹C]CO₂: Bubble the produced [¹¹C]CO₂ through a solution of nonylmagnesium bromide (100 µL of 0.5 M solution in THF) in a sealed reaction vessel at room temperature for approximately 5 minutes.

  • Hydrolysis: After trapping, quench the reaction by adding 200 µL of 1 M HCl to the reaction vessel. This step hydrolyzes the magnesium salt to form [1-¹¹C]decanoic acid.

  • Purification:

    • Load the reaction mixture onto a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

    • Wash the cartridge with sterile water to remove unreacted starting materials and polar impurities.

    • Elute the [1-¹¹C]decanoic acid from the cartridge with ethanol.

  • HPLC Purification:

    • Inject the ethanolic eluate onto a semi-preparative HPLC system.

    • Elute the product using a suitable mobile phase gradient (e.g., 40-80% acetonitrile in water with 0.1% TFA).

    • Collect the fraction corresponding to the [1-¹¹C]decanoic acid peak, as identified by the radioactivity detector.

  • Formulation:

    • Evaporate the collected HPLC fraction to dryness under a stream of nitrogen.

    • Reconstitute the final product in a sterile solution, typically 0.9% saline with a small amount of ethanol, for injection.

  • Quality Control:

    • Determine the radiochemical purity of the final product using analytical HPLC.

    • Measure the specific activity of the radiotracer.

Quantitative Data Summary

The following table summarizes typical quantitative data for radiolabeled fatty acids from various studies. Note that these values can vary significantly depending on the specific precursor, reaction conditions, and purification methods used.

Radiotracer (Analog)RadioisotopeRadiochemical Yield (RCY)Radiochemical Purity (RCP)Specific Activity (Ci/mmol)Reference
[¹¹C]1 (D₃ Ligand)¹¹C0.1% (non-corrected)>95%>2000[6]
[¹¹C]DWAY¹¹C11.1 ± 1.8% (EOB)>99%3.6-5.0 (EOS)[7]
[¹¹C]choline¹¹C~50% (decay corrected)>98%>300[8]
[¹⁸F]TOZ1¹⁸F33 ± 10% (EOB)≥99%40–44 GBq/µmol (EOS)[4]
⁶⁸Ga-NODAGA-undecanoic acid⁶⁸Ga>95%>95%Not Reported[5]
⁶⁸Ga-DTPA-undecanoic acid⁶⁸Ga>95%>95%Not Reported[5]

EOB: End of Bombardment; EOS: End of Synthesis

Visualizations

Experimental Workflow for [1-¹¹C]Decanoic Acid Synthesis

G cluster_0 [11C]CO2 Production cluster_1 Radiosynthesis cluster_2 Purification cluster_3 Final Product start 14N(p,α)11C Reaction in Cyclotron trap Trapping of [11C]CO2 with Nonylmagnesium Bromide start->trap [11C]CO2 gas hydrolysis Hydrolysis with HCl trap->hydrolysis spe Solid Phase Extraction (C18 Sep-Pak) hydrolysis->spe hplc Semi-preparative HPLC spe->hplc formulation Formulation in Saline hplc->formulation qc Quality Control (Analytical HPLC) formulation->qc final_product [1-11C]Decanoic Acid for Injection qc->final_product cluster_0 Extracellular Space cluster_1 Cardiomyocyte FA_ext Radiolabeled This compound FA_int Intracellular Radiolabeled this compound FA_ext->FA_int Transport FACS Fatty Acyl-CoA Synthetase FA_int->FACS FA_CoA Radiolabeled Decanoyl-CoA FACS->FA_CoA Activation Mito Mitochondrion FA_CoA->Mito β-oxidation for Energy TG Triglyceride Pool (Esterification) FA_CoA->TG Storage

References

Application Notes and Protocols: Decanoate Esters in Antipsychotic Medication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of decanoate esters in long-acting injectable (LAI) antipsychotic medications. The content covers the fundamental principles, key characteristics, and experimental protocols relevant to the research and development of these critical drug delivery systems.

Introduction to this compound Esters in Antipsychotics

Long-acting injectable antipsychotics are a cornerstone in the management of chronic psychotic disorders, primarily schizophrenia, by addressing the significant challenge of medication non-adherence.[1][2] The use of this compound esters is a well-established strategy for creating depot formulations of first-generation antipsychotics.[3][4] This approach involves the esterification of the active pharmaceutical ingredient (API) with decanoic acid, a ten-carbon fatty acid.[3] This chemical modification significantly increases the lipophilicity of the drug, allowing it to be dissolved in a sterile oil vehicle, typically sesame oil, for intramuscular administration.[3][5][6]

Following intramuscular injection, the oily vehicle forms a depot in the muscle tissue.[7] The highly lipophilic this compound ester is then slowly released from this depot into the surrounding aqueous environment and subsequently into the bloodstream.[7][8] Once in circulation, esterase enzymes rapidly hydrolyze the ester bond, releasing the active parent antipsychotic drug.[3][9] This slow release and subsequent activation provide sustained therapeutic plasma concentrations of the drug over several weeks, reducing the need for frequent dosing and improving patient compliance.[10][11][12]

Mechanism of Action and Signaling Pathway

The therapeutic effect of antipsychotics formulated as this compound esters is attributable to the parent drug released after hydrolysis.[13] First-generation antipsychotics, such as haloperidol and fluphenazine, primarily exert their effects by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[9][11][12] The overactivity of this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[11][12] By blocking these receptors, the antipsychotic drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[11][12] Some of these drugs also have an affinity for other receptors, including serotonin, alpha-adrenergic, and muscarinic receptors, which can contribute to both their therapeutic effects and side-effect profiles.[9][11][14]

Dopamine_D2_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Binds & Activates G_Protein G-Protein (Gi/o) D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Antipsychotic Antipsychotic (e.g., Haloperidol, Fluphenazine) Antipsychotic->D2_Receptor Blocks

Figure 1: Simplified signaling pathway of dopamine D2 receptor antagonism by first-generation antipsychotics.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used antipsychotic this compound esters.

Table 1: Physicochemical and Formulation Properties

Antipsychotic this compoundMolecular FormulaMolar Mass ( g/mol )Formulation VehicleStandard Concentrations
Haloperidol this compoundC₃₁H₄₁ClFNO₃530.12Sesame Oil50 mg/mL, 100 mg/mL[3][5]
Fluphenazine this compoundC₃₂H₄₄F₃N₃O₂S591.77Sesame Oil25 mg/mL[3][6]
Zuclopenthixol this compoundC₃₂H₄₃ClN₂O₂S555.27Viscoleo® (thin vegetable oil)200 mg/mL, 500 mg/mL
Flupenthixol this compoundC₃₃H₄₄F₂N₂O₂S586.78Viscoleo® (thin vegetable oil)20 mg/mL, 100 mg/mL
Perphenazine this compoundC₃₁H₄₄ClN₃O₃S586.2Sesame OilNot commonly available in all regions

Note: Data compiled from various sources.[3][4][5][6][7][15][16]

Table 2: Pharmacokinetic Parameters

Antipsychotic this compoundTime to Peak Plasma Concentration (Tmax)Elimination Half-Life (Multiple Doses)Dosing Interval
Haloperidol this compound3-9 days~21 days[5][17]4 weeks[5]
Fluphenazine this compound24-48 hours (initial peak)~14.3 days[8]2-5 weeks[18]
Zuclopenthixol this compound5-7 days~19 days[14]1-4 weeks[19]
Flupenthixol this compound4-10 days~17 days[7][15]2-4 weeks[19]
Perphenazine this compound2-4 days~25 days4 weeks

Note: Pharmacokinetic parameters can vary between individuals. Data compiled from various sources.[5][7][8][14][15][17][18][19][20]

Experimental Protocols

Protocol 1: In Vitro Drug Release Testing for Oil-Based Depot Formulations

This protocol outlines a general method for assessing the in vitro release of an antipsychotic this compound ester from an oil-based depot formulation. Such methods are crucial for quality control and for developing in vitro-in vivo correlations (IVIVCs).[21][22][23]

Objective: To determine the rate and extent of drug release from a long-acting injectable formulation in a controlled laboratory setting.

Materials:

  • USP Apparatus 4 (Flow-Through Cell)[21][22] or USP Apparatus 2 (Paddle) with dialysis sacs or enhancer cells[21][23]

  • Release medium: Phosphate-buffered saline (PBS) at pH 7.4, containing a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions.[24]

  • Long-acting injectable formulation

  • HPLC system for quantification of the active drug

Methodology (using USP Apparatus 4):

  • Preparation:

    • Assemble the flow-through cell apparatus according to the manufacturer's instructions.

    • Prepare the release medium and degas it to prevent bubble formation.

    • Warm the release medium to 37°C ± 0.5°C.[24]

  • Sample Introduction:

    • Accurately weigh or measure a precise amount of the long-acting injectable formulation.

    • Introduce the sample into the flow-through cell.

  • Release Study:

    • Pump the pre-warmed release medium through the cell at a constant, slow flow rate (e.g., 4-16 mL/min).

    • Collect the eluate at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on for several days or weeks).

  • Quantification:

    • Analyze the collected samples for the concentration of the released antipsychotic this compound ester or the hydrolyzed active drug using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

In_Vitro_Release_Workflow Start Start Prep_Apparatus Prepare USP Apparatus 4 and Release Medium Start->Prep_Apparatus Introduce_Sample Introduce LAI Formulation into Flow-Through Cell Prep_Apparatus->Introduce_Sample Run_Study Pump Medium (37°C) at Constant Flow Rate Introduce_Sample->Run_Study Collect_Samples Collect Eluate at Predetermined Intervals Run_Study->Collect_Samples Analyze_Samples Quantify Drug Concentration using HPLC Collect_Samples->Analyze_Samples Analyze_Data Calculate Cumulative Release and Plot Profile Analyze_Samples->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for in vitro drug release testing using a flow-through cell apparatus.

Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model

This protocol describes a general procedure for evaluating the pharmacokinetic profile of a novel antipsychotic this compound ester formulation in a suitable animal model, such as rats or rabbits.[25][26][27][28]

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile, and key pharmacokinetic parameters (Tmax, Cmax, AUC, half-life) of the long-acting formulation in vivo.

Materials:

  • Test animal model (e.g., Sprague-Dawley rats or New Zealand white rabbits)[25][26]

  • Antipsychotic this compound ester formulation

  • Syringes and needles for intramuscular injection

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis of plasma samples[25]

Methodology:

  • Acclimatization and Dosing:

    • Acclimatize animals to the laboratory conditions for at least one week prior to the study.

    • Administer a single intramuscular injection of the formulation into the gluteal or thigh muscle of the animals at a predetermined dose.[25][27]

  • Blood Sampling:

    • Collect blood samples at specified time points post-injection (e.g., pre-dose, 1, 4, 8, 24, 48, 72 hours, and then on days 4, 7, 14, 21, 28, etc.).[25]

    • For rats, sparse sampling may be employed, while serial sampling can be used for rabbits.[25][27] Blood can be collected from the retro-orbital sinus in rats or the central ear artery in rabbits.[25][27]

  • Plasma Preparation:

    • Centrifuge the collected blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and/or its active metabolite in plasma.

    • Analyze the plasma samples to determine the drug concentrations at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration-time curve.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and apparent terminal half-life.

In_Vivo_PK_Study_Workflow Start Start Acclimatize Animal Acclimatization Start->Acclimatize Dose Administer Single IM Injection of LAI Formulation Acclimatize->Dose Collect_Blood Serial/Sparse Blood Sampling at Predetermined Timepoints Dose->Collect_Blood Prepare_Plasma Centrifuge Blood and Harvest Plasma Collect_Blood->Prepare_Plasma Store_Plasma Store Plasma at -80°C Prepare_Plasma->Store_Plasma Analyze_Samples Quantify Drug Concentration using LC-MS/MS Store_Plasma->Analyze_Samples PK_Analysis Perform Pharmacokinetic Analysis Analyze_Samples->PK_Analysis End End PK_Analysis->End

Figure 3: Workflow for an in vivo pharmacokinetic study of a long-acting injectable antipsychotic.

Conclusion

The esterification of antipsychotics with decanoic acid is a proven and effective method for developing long-acting injectable formulations that are vital for the long-term management of schizophrenia. Understanding the physicochemical properties, pharmacokinetic profiles, and mechanisms of action is essential for the development of new and improved LAI therapies. The experimental protocols provided offer a foundational framework for the in vitro and in vivo characterization of these important drug products. As research continues, the focus remains on optimizing drug delivery, minimizing side effects, and further enhancing patient adherence and quality of life.

References

Application Notes and Protocols for Preclinical Muscle Growth Studies Using Nandrolone Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nandrolone decanoate (ND), a synthetic anabolic-androgenic steroid (AAS), in preclinical research focused on skeletal muscle hypertrophy. The information compiled herein, supported by detailed experimental protocols and quantitative data, is intended to guide the design and execution of studies investigating the mechanisms of muscle growth and the efficacy of anabolic compounds.

Introduction

Nandrolone this compound is a widely studied AAS known for its potent anabolic effects on skeletal muscle, promoting an increase in muscle mass and strength.[1][2][3] Its primary mechanism of action involves binding to and activating the androgen receptor (AR), initiating a cascade of cellular events that lead to enhanced protein synthesis and muscle fiber hypertrophy.[1][4] Preclinical studies, predominantly in rodent and avian models, have been instrumental in elucidating the molecular and cellular pathways modulated by ND. These include the activation of key signaling pathways like the IGF-1/PI3K/Akt/mTOR cascade and the stimulation of satellite cells, the resident stem cells of skeletal muscle.[5][6][7][8][9]

Mechanism of Action

Nandrolone this compound exerts its anabolic effects through a multi-faceted mechanism:

  • Androgen Receptor (AR) Activation: As a synthetic derivative of testosterone, nandrolone binds to the AR in skeletal muscle tissue.[1][4] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes involved in muscle protein synthesis and degradation.[4]

  • PI3K/Akt/mTOR Pathway: Evidence suggests a crucial link between AR activation and the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle hypertrophy.[5] Activation of this pathway leads to increased protein translation and subsequent muscle cell growth.

  • Satellite Cell Activation and Proliferation: Nandrolone this compound has been shown to significantly increase the number of satellite cells.[6][7][8][9][10] These muscle stem cells are critical for muscle repair and hypertrophy, as they can proliferate and fuse with existing muscle fibers, donating their nuclei to support increased protein synthesis.[4][6]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative outcomes observed in preclinical and clinical studies investigating the effects of nandrolone this compound on muscle growth.

Table 1: Effects of Nandrolone this compound on Muscle Mass and Fiber Diameter

Animal Model/SubjectDosageDurationMuscleChange in Muscle MassChange in Fiber DiameterReference
Female White Leghorn Chickens30 mg/week (intramuscular)4 weeksPectoralis~22% increase~24% increase[6][7]
Male Bodybuilders200 mg/week (intramuscular)8 weeksTotal Body+2.2 kg body mass, +2.6 kg fat-free massNot Measured[11][12][13]
Male Sprague-Dawley Rats10 mg/kg/week (intramuscular)8 weeksSoleusNo significant change in sedentary ratsAdverse morphological changes in sedentary rats[10][14]
Male Wistar Rats5 mg/kg (subcutaneous, twice a week)Up to 21 daysTibialis Anterior (following cryoinjury)Increased mass of soleus muscle in a separate myotoxic injury modelNot specified, but modulated repair process[15]

Table 2: Effects of Nandrolone this compound on Satellite Cell and Myonuclear Numbers in Chicken Pectoralis Muscle

ParameterControl GroupNandrolone GroupPercentage Changep-valueReference
Satellite Cell Frequency (%)5.50 - 6.827.16 - 9.01~28% increasep=0.0199[6]
Satellite Cells per mm of Fiber4.93 - 6.417.15 - 9.62~50% increasep=0.0038[6]
Myonuclei per mm of FiberSignificantly lowerSignificantly higherData not quantifiedSignificant[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of nandrolone this compound in preclinical models.

Protocol 1: In Vivo Assessment of Muscle Hypertrophy in an Avian Model
  • Objective: To determine the effect of nandrolone this compound on muscle mass, fiber diameter, and satellite cell numbers.

  • Animal Model: Female White Leghorn chickens (63 days post-hatch).[6][8]

  • Groups:

    • Control Group (n=4): Receives saline injections.[6]

    • Nandrolone Group (n=4): Receives nandrolone this compound.[6]

  • Drug Administration:

    • Compound: Nandrolone this compound (e.g., Deca-Durabolin®).

    • Dosage: 30 mg per injection.[6]

    • Route: Intramuscular injection into the right pectoralis muscle.[6][8]

    • Frequency: Once weekly for four weeks.[6][8]

  • Tissue Collection and Analysis:

    • At 91 days post-hatch, animals are euthanized by cervical dislocation.[6]

    • The left pectoralis muscle is dissected and weighed.[6]

    • Muscle samples are excised and prepared for histological analysis.

    • Immunocytochemistry: An antibody against Pax7 is used to identify satellite cells.[6][7]

    • Microscopy and Image Analysis: Quantify muscle fiber diameter, satellite cell frequency, and the number of satellite cells and myonuclei per millimeter of fiber.[6]

Protocol 2: In Vivo Assessment of Muscle Growth and Repair in a Rodent Model
  • Objective: To evaluate the effect of nandrolone this compound on muscle repair and the expression of myogenic regulatory factors following injury.

  • Animal Model: Adult male Wistar rats.[15]

  • Experimental Design:

    • Induce a cryoinjury to the tibialis anterior (TA) muscle.

    • Groups:

      • Control (vehicle only)

      • Sham (injury + vehicle)

      • Cryoinjured + Nandrolone this compound

      • Non-injured + Nandrolone this compound

  • Drug Administration:

    • Compound: Nandrolone this compound.

    • Vehicle: Peanut oil with benzyl alcohol.[15]

    • Dosage: 5 mg/kg of body mass.[15]

    • Route: Subcutaneous injection.[15]

    • Frequency: Twice a week, starting 1 hour after injury.[15]

  • Analysis:

    • Euthanize animals at specified time points (e.g., 7, 14, 21 days).

    • Dissect the TA muscle.

    • Histological Analysis: Stain tissue sections with hematoxylin-eosin to assess morphology, edema, and inflammatory infiltrate.[15]

    • Gene Expression Analysis (Real-Time PCR): Isolate total RNA and quantify the mRNA levels of myogenic regulatory factors such as MyoD and myogenin.[15]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in nandrolone this compound-induced muscle hypertrophy and a typical experimental workflow.

Nandrolone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Fiber Nandrolone Nandrolone This compound AR Androgen Receptor (AR) Nandrolone->AR Binds to AR_Nandrolone Nandrolone-AR Complex AR->AR_Nandrolone Nucleus Nucleus AR_Nandrolone->Nucleus Translocates to PI3K PI3K AR_Nandrolone->PI3K Activates Protein_Synthesis Increased Protein Synthesis Nucleus->Protein_Synthesis Gene Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Nandrolone this compound Signaling Pathway in Muscle Hypertrophy.

Satellite_Cell_Activation_Pathway cluster_muscle_fiber Skeletal Muscle Environment Nandrolone Nandrolone This compound Satellite_Cell Satellite Cell (Quiescent) Nandrolone->Satellite_Cell Stimulates Activated_SC Activated Satellite Cell (Proliferating) Satellite_Cell->Activated_SC Activation & Proliferation Differentiated_SC Differentiated Myonuclei Activated_SC->Differentiated_SC Differentiation Muscle_Fiber Muscle Fiber Differentiated_SC->Muscle_Fiber Fusion Hypertrophy Muscle Fiber Hypertrophy Muscle_Fiber->Hypertrophy

Role of Satellite Cells in Nandrolone-Induced Muscle Growth.

Experimental_Workflow start Start: Animal Model Selection (e.g., Rats, Chickens) grouping Group Assignment: - Control (Vehicle) - Nandrolone this compound start->grouping treatment Treatment Period: - ND Administration (e.g., 4-8 weeks) grouping->treatment collection Tissue Collection: - Muscle Dissection - Weighing treatment->collection analysis Analysis: - Histology (Fiber Size) - IHC (Satellite Cells) - PCR (Gene Expression) collection->analysis data Data Interpretation & Reporting analysis->data

References

Application Notes and Protocols for Haloperidol Decanoate Administration in Rodent Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of haloperidol decanoate, a long-acting antipsychotic, in rodent behavioral models. This document outlines detailed protocols for its administration and the subsequent assessment of behavioral outcomes, supported by quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction

Haloperidol this compound is the this compound ester of the butyrophenone antipsychotic haloperidol. This long-acting injectable formulation provides a slow and sustained release of haloperidol following intramuscular administration. In rodent models, it is a valuable tool for studying the long-term effects of dopamine D2 receptor antagonism on behavior, mimicking the clinical use of depot antipsychotics in patients with schizophrenia. Its primary mechanism of action is the blockade of postsynaptic D2 receptors in the mesolimbic and nigrostriatal pathways of the brain.[1]

Data Presentation

The following tables summarize the quantitative effects of haloperidol this compound on various behavioral paradigms in rodents.

Table 1: Effect of Chronic Haloperidol this compound on Vacuous Chewing Movements (VCMs) in Rats

Dose (mg/kg/week)Treatment DurationObservation PeriodMean VCMs (per minute)Reference
2112 weeksWeek 12~8[2][3]
2115 weeksWeek 15Skewed distribution, some with marked movements[4]

Note: VCMs are considered a rodent model of tardive dyskinesia, a potential side effect of long-term antipsychotic use.

Table 2: Effect of Haloperidol on Locomotor Activity in Rodents

SpeciesHaloperidol Dose (mg/kg)Administration RouteObservationOutcomeReference
Rat3.5Intraperitoneal24 hours post-injectionIncreased locomotor activity (anxiety-related)[5]
Rat1 (this compound)Intramuscular28 daysReduced locomotor activity[6]
RatNot specifiedChronicPost-treatmentIncreased general activity after withdrawal[7]

Table 3: Effect of Haloperidol on Prepulse Inhibition (PPI) in Rats

ConditionHaloperidol Dose (mg/kg)Effect on PPIReference
Normal Rats0.25 - 1.0Dose-dependent potentiation[8]
Low PPI RatsNot specifiedRestoration of deficient PPI[9]
Apomorphine-induced PPI disruption~0.02 (ED50)Restoration of PPI[10]

Note: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.

Experimental Protocols

Haloperidol this compound Preparation and Administration

Materials:

  • Haloperidol this compound solution (e.g., HALDOL® this compound)

  • Sesame oil (or other appropriate vehicle)

  • Sterile syringes and needles (21-gauge recommended)[1]

  • Rodent restrainer

Protocol:

  • Warm the haloperidol this compound solution to room temperature to reduce viscosity.

  • Gently mix the solution to ensure homogeneity.

  • Dilute the haloperidol this compound solution to the desired concentration with sterile sesame oil if necessary.

  • Secure the rodent in a suitable restrainer.

  • Administer the solution via deep intramuscular injection into the gluteal muscle of the hind limb.

  • The maximum injection volume should not exceed 3 mL.[1]

  • Alternate injection sites between subsequent administrations.

  • Monitor the animal for any immediate adverse reactions.

Vacuous Chewing Movement (VCM) Test

Purpose: To assess orofacial dyskinesia, a rodent model of tardive dyskinesia.

Protocol:

  • Following chronic administration of haloperidol this compound, habituate the rat to an observation cage (e.g., a transparent Plexiglas cylinder) for at least 10 minutes.

  • Observe individual rats for a set period (e.g., 2 minutes).

  • Count the number of vacuous chewing movements, which are purposeless chewing motions in the absence of food.

  • VCMs are often recorded by a trained observer blind to the treatment conditions.

  • Repeat observations at regular intervals (e.g., weekly) throughout the chronic treatment period.[2][3][4]

Open Field Test

Purpose: To assess general locomotor activity, exploration, and anxiety-like behavior.

Protocol:

  • Habituate the animal to the testing room for at least 30 minutes prior to the test.

  • Place the rodent in the center of an open field arena (a square or circular arena with walls).

  • Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

  • Use an automated tracking system or manual observation to record parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

    • Grooming behavior

  • Clean the arena thoroughly between each animal to eliminate olfactory cues.

Prepulse Inhibition (PPI) Test

Purpose: To measure sensorimotor gating.

Protocol:

  • Place the rodent in a startle chamber and allow for a 5-10 minute acclimation period with background white noise.

  • The test session consists of a series of trials:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the high-intensity pulse.

    • No-stimulus trials: Only background noise is present.

  • Measure the startle response (whole-body flinch) using a sensor platform in the chamber.

  • Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100

  • A lower %PPI indicates a deficit in sensorimotor gating.[8][9][10]

Visualizations

Dopamine D2 Receptor Signaling Pathway

The primary mechanism of action of haloperidol is the antagonism of the dopamine D2 receptor. The following diagram illustrates the canonical Gαi-coupled signaling pathway that is inhibited by haloperidol.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol Haloperidol->D2R Blocks G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway
Experimental Workflow for Chronic Haloperidol this compound Study

This diagram outlines a typical experimental workflow for a long-term study investigating the behavioral effects of haloperidol this compound in rodents.

Experimental_Workflow acclimation Animal Acclimation (1-2 weeks) baseline Baseline Behavioral Testing (e.g., Open Field, PPI) acclimation->baseline grouping Random Assignment to Treatment Groups baseline->grouping treatment Chronic Haloperidol this compound Administration (i.m.) (e.g., every 3-4 weeks) grouping->treatment behavioral_testing Behavioral Testing (e.g., VCM, Open Field, PPI) (Weekly/Bi-weekly) treatment->behavioral_testing endpoint Endpoint: Tissue Collection/ Histological Analysis treatment->endpoint behavioral_testing->behavioral_testing data_analysis Data Collection and Analysis behavioral_testing->data_analysis

Chronic Haloperidol this compound Experimental Workflow
Logical Relationship: Haloperidol this compound Administration to Behavioral Effects

This diagram illustrates the logical progression from the administration of haloperidol this compound to the observed behavioral outcomes in rodent models.

Logical_Relationship admin Intramuscular Administration of Haloperidol this compound hydrolysis Slow Hydrolysis to Active Haloperidol admin->hydrolysis d2_block Sustained Dopamine D2 Receptor Blockade hydrolysis->d2_block neuro_changes Neurochemical & Neuroadaptive Changes in Mesolimbic & Nigrostriatal Pathways d2_block->neuro_changes behavioral_outcomes Behavioral Outcomes neuro_changes->behavioral_outcomes locomotor Altered Locomotor Activity behavioral_outcomes->locomotor vcm Induction of Vacuous Chewing Movements behavioral_outcomes->vcm ppi Modulation of Prepulse Inhibition behavioral_outcomes->ppi

References

Application Note & Protocol: A Step-by-Step Guide to Decanoate Esterification of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoate esters are long-chain fatty acid esters frequently utilized in pharmaceutical sciences to create lipophilic prodrugs of therapeutic agents. This modification can enhance drug solubility in lipid-based formulations and prolong the drug's release and duration of action following parenteral administration. This application note provides a detailed, step-by-step guide for the this compound esterification of a novel compound containing a primary or secondary alcohol. Two common and effective methods are presented: the Steglich esterification using decanoic acid and a carbodiimide coupling agent, and acylation using decanoyl chloride.

Data Presentation

The successful synthesis and purification of the novel this compound ester can be confirmed by a combination of chromatographic and spectroscopic techniques. The following table summarizes the expected quantitative data for the characterization of the final product.

Analytical TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Appearance of new signals corresponding to the this compound chain protons (e.g., triplet at ~0.88 ppm for the terminal CH₃, multiplets between ~1.2-1.6 ppm for the -(CH₂)₇- chain, and a triplet at ~2.3 ppm for the α-CH₂ next to the carbonyl). A downfield shift of the proton attached to the carbon bearing the newly formed ester linkage is also expected.
¹³C NMR Chemical Shift (δ)Appearance of a new signal for the ester carbonyl carbon at ~173 ppm and signals for the this compound alkyl chain carbons between ~14-34 ppm.
Mass Spectrometry (MS) Molecular Ion Peak (m/z)[M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the novel this compound ester.
High-Performance Liquid Chromatography (HPLC) Purity (%)≥ 95%
Fourier-Transform Infrared Spectroscopy (FTIR) Wavenumber (cm⁻¹)Appearance of a strong C=O stretching band for the ester at ~1735 cm⁻¹. Disappearance of the broad O-H stretch from the starting alcohol.
Yield Theoretical vs. Actual (%)> 70%

Experimental Protocols

Two primary methods for the this compound esterification of a novel compound ("Novel-OH") are detailed below.

Method 1: Steglich Esterification

This method is suitable for acid-sensitive substrates and proceeds under mild conditions.[1][2][3] It utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][4]

Materials:

  • Novel compound with a hydroxyl group (Novel-OH)

  • Decanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the novel compound (1.0 eq) and decanoic acid (1.2 eq) in anhydrous dichloromethane.

  • Addition of Catalyst: Add a catalytic amount of DMAP (0.1 eq) to the solution and stir.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction's progress.

  • Monitoring the Reaction: Monitor the reaction's completion by Thin Layer Chromatography (TLC), checking for the consumption of the starting material (Novel-OH).

  • Work-up:

    • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound ester.[6]

Method 2: Acylation with Decanoyl Chloride

This method is often faster and is suitable for compounds that can tolerate slightly more acidic conditions due to the formation of HCl as a byproduct.[2][7]

Materials:

  • Novel compound with a hydroxyl group (Novel-OH)

  • Decanoyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the novel compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add pyridine or triethylamine (1.5 eq) to the solution. This base will act as a nucleophilic catalyst and neutralize the HCl byproduct.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add decanoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring the Reaction: Monitor the reaction's progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess pyridine or triethylamine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound ester.

Mandatory Visualizations

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve Novel-OH, Decanoic Acid, & DMAP in anhydrous DCM cool Cool to 0 °C prep->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at RT for 12-24h add_dcc->react filter Filter DCU precipitate react->filter wash Wash with HCl, NaHCO3, Brine filter->wash dry Dry over Na2SO4 & concentrate wash->dry purify Column Chromatography dry->purify product Pure this compound Ester purify->product

Caption: Experimental workflow for Steglich esterification.

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Nucleophilic Attack & Ester Formation acid Decanoic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea dcc DCC dcc->o_acylisourea active_ester N-Acylpyridinium Ion (Active Ester) o_acylisourea->active_ester dcu DCU (Byproduct) o_acylisourea->dcu dmap DMAP dmap->active_ester ester This compound Ester (R-COOR') active_ester->ester alcohol Novel-OH (R'-OH) alcohol->ester ester->dmap Regenerates Catalyst

Caption: Signaling pathway of the Steglich esterification mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues in Decanoate Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability challenges with decanoate drug formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound drug formulations?

A1: this compound formulations, particularly long-acting injectables, are susceptible to both chemical and physical instability. The primary concerns include:

  • Chemical Degradation: The ester linkage in this compound prodrugs is prone to hydrolysis, and the active drug moiety or excipients can undergo oxidation.[1][2]

  • Physical Instability: This can manifest as crystallization of the drug substance, phase separation in emulsions, or sedimentation and caking in suspensions.[3][4]

Q2: What factors can accelerate the chemical degradation of this compound formulations?

A2: Several factors can accelerate chemical degradation:

  • pH: The rate of hydrolysis of the ester bond is highly dependent on the pH of the formulation. Both acidic and basic conditions can catalyze hydrolysis.[2][5][6]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[1]

  • Light: Exposure to light, especially UV light, can initiate photolytic degradation.[1]

  • Oxygen: The presence of oxygen can lead to the oxidation of the drug molecule or excipients, particularly in oil-based formulations.[1][2]

  • Excipients: Certain excipients can contain impurities, such as peroxides, that can initiate oxidative degradation.[2] The interaction between the drug and excipients can also lead to instability.[1]

Q3: How can I prevent crystallization in my oil-based this compound formulation?

A3: Preventing crystallization is crucial for ensuring the safety and efficacy of injectable formulations. Key strategies include:

  • Solubility Screening: Determine the solubility of the this compound drug in various pharmaceutical-grade oils to select a vehicle with high solubilizing capacity.[7][8][9]

  • Co-solvents: The use of co-solvents can improve the solubility of the drug in the oil vehicle. However, dilution of co-solvent-containing formulations can sometimes lead to supersaturation and precipitation, so this must be carefully evaluated.[3][7]

  • Excipient Selection: Certain excipients can inhibit crystallization.

  • Controlled Manufacturing Process: Utilizing a controlled cooling process during manufacturing can prevent the formation of crystalline structures.[10]

Q4: What are the best practices for improving the physical stability of a this compound suspension?

A4: For this compound suspensions, the primary goals are to prevent particle aggregation, control sedimentation, and ensure easy redispersion.[4] Key strategies include:

  • Particle Size Control: Reducing and controlling the particle size distribution can decrease the sedimentation rate.[11][12]

  • Use of Wetting Agents: Surfactants can be used to ensure proper wetting of the drug particles by the vehicle.

  • Viscosity Modifiers: Increasing the viscosity of the continuous phase can slow down sedimentation.[4]

  • Flocculating Agents: Introducing controlled flocculation can lead to a sediment that is easily redispersed, preventing the formation of a hard cake.[4]

  • Zeta Potential Control: Modifying the surface charge of the particles can create repulsive forces that prevent aggregation.[11][12]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Stability Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram of a stability sample that are not present in the initial time point.

  • A decrease in the area of the main drug peak with a corresponding increase in the area of new peaks.

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Degradation of the this compound Ester 1. Peak Identification: Attempt to identify the degradation products using techniques like mass spectrometry (MS) coupled with HPLC. Common degradants are the parent drug (from hydrolysis) and oxidized forms. 2. Forced Degradation Studies: Perform forced degradation studies (acid, base, peroxide, heat, light) to confirm if the observed peaks correspond to known degradation pathways.[13] 3. Review Formulation Composition: Evaluate the potential for interactions between the drug and excipients.
Contamination 1. Blank Injections: Inject a blank (mobile phase) to rule out contamination from the HPLC system.[14] 2. Placebo Analysis: Analyze a placebo formulation (without the active drug) to check for excipient degradation or impurities. 3. Review Handling Procedures: Ensure proper cleaning and handling of all glassware and equipment to prevent cross-contamination.
Column Issues 1. Column Flushing: Flush the column with a strong solvent to remove any strongly retained compounds. 2. Guard Column: If not already in use, consider using a guard column to protect the analytical column from contaminants.[15]
Issue 2: Phase Separation in an Oil-in-Water Emulsion Formulation

Symptoms:

  • Creaming (upward movement of the dispersed phase).

  • Sedimentation (downward movement of the dispersed phase).

  • Coalescence (merging of droplets), leading to the formation of a separate oil layer.

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Inadequate Emulsifier Concentration or Type 1. Optimize Emulsifier Concentration: Experiment with different concentrations of the emulsifying agent. 2. Evaluate Different Emulsifiers: Test a range of emulsifiers with different Hydrophilic-Lipophilic Balance (HLB) values to find the optimal one for your specific oil and aqueous phase.
High Interfacial Tension 1. Co-surfactant Addition: Incorporate a co-surfactant, which can partition at the oil-water interface and reduce interfacial tension.
Low Viscosity of the Continuous Phase 1. Add a Viscosity-Modifying Agent: Increase the viscosity of the aqueous phase by adding a suitable polymer (e.g., HPMC, CMC). This will slow down the movement of the oil droplets.
Droplet Size Too Large 1. Optimize Homogenization Process: Increase the homogenization time or pressure to reduce the initial droplet size.

Quantitative Data Summary

Table 1: Solubility of this compound Prodrugs in Different Pharmaceutical Oils

This compound ProdrugOil VehicleSolubility (mg/mL) at 25°CReference
Nandrolone this compoundEthyl Oleate214.50[7]
Nandrolone this compoundOleic Acid3330.73[7]
Haloperidol this compoundSesame Oil>100[16]
Fluphenazine this compoundSesame OilSoluble

Table 2: Efficacy of Different Antioxidants in Oil-Based Formulations

AntioxidantConcentration (ppm)Oil SystemProtection Factor (Increase in Induction Period)Reference
BHA (Butylated Hydroxyanisole)200Sunflower OilHigh[16]
BHT (Butylated Hydroxytoluene)200Sunflower OilHigh[16]
α-Tocopherol500Rapeseed OilModerate[12]
Rosmarinic Acid250Rapeseed OilHigh[12]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for a this compound Drug

Objective: To develop and validate a stability-indicating HPLC method capable of separating the this compound drug from its potential degradation products.

Methodology:

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • A gradient elution is typically used to separate compounds with a wide range of polarities. An example gradient is:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 50% B

      • 30-35 min: 50% B

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the drug solution in 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the drug solution in 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug to 80°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis:

    • Dilute the stability and forced degradation samples to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

  • Analysis and Validation:

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the main peak area.

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Accelerated Stability Testing of an Oil-Based this compound Injection

Objective: To assess the stability of the drug product under accelerated conditions to predict its shelf life.

Methodology:

  • Sample Preparation:

    • Prepare at least three batches of the final drug product in its proposed container-closure system.

  • Storage Conditions:

    • Place the samples in a stability chamber at accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH.[17]

  • Testing Time Points:

    • Test the samples at initial (0), 1, 3, and 6 months.

  • Analytical Tests:

    • Appearance: Visually inspect for any changes in color, clarity, or for the presence of particulate matter.

    • Assay and Degradation Products: Use a validated stability-indicating HPLC method to determine the concentration of the active drug and any degradation products.

    • pH (if applicable for aqueous components).

    • Viscosity.

    • Sterility (at the beginning and end of the study).

    • Particle Size Analysis (for suspensions).

  • Acceptance Criteria:

    • Define the acceptable limits for each test parameter before initiating the study. For example, the assay of the active ingredient should typically remain within 90-110% of the initial value.

Visualizations

cluster_degradation Chemical Degradation Pathways of a this compound Ester Drug_this compound Drug-O-C(=O)-(CH2)8-CH3 (this compound Prodrug) Hydrolysis Hydrolysis (+H2O, H+ or OH-) Drug_this compound->Hydrolysis Oxidation Oxidation (e.g., +O2, Peroxides) Drug_this compound->Oxidation Parent_Drug Drug-OH (Active Parent Drug) Hydrolysis->Parent_Drug Decanoic_Acid HOOC-(CH2)8-CH3 (Decanoic Acid) Hydrolysis->Decanoic_Acid Oxidized_Drug Oxidized Drug Derivative Oxidation->Oxidized_Drug

Caption: Primary chemical degradation pathways for a this compound drug formulation.

cluster_troubleshooting Troubleshooting Workflow for Physical Instability of a this compound Suspension Start Observe Physical Instability (e.g., Caking, Aggregation) Check_Particle_Size Analyze Particle Size Distribution Start->Check_Particle_Size Check_Zeta_Potential Measure Zeta Potential Start->Check_Zeta_Potential Check_Viscosity Evaluate Vehicle Viscosity Start->Check_Viscosity Modify_Formulation Modify Formulation Check_Particle_Size->Modify_Formulation Check_Zeta_Potential->Modify_Formulation Check_Viscosity->Modify_Formulation Optimize_Milling Optimize Milling/Homogenization Modify_Formulation->Optimize_Milling Broad Distribution Add_Wetting_Agent Add/Optimize Wetting Agent Modify_Formulation->Add_Wetting_Agent Poor Wetting Add_Flocculating_Agent Add/Optimize Flocculating Agent Modify_Formulation->Add_Flocculating_Agent Low Zeta Potential Add_Viscosity_Modifier Add/Optimize Viscosity Modifier Modify_Formulation->Add_Viscosity_Modifier Low Viscosity End Stable Suspension Achieved Optimize_Milling->End Add_Wetting_Agent->End Add_Flocculating_Agent->End Add_Viscosity_Modifier->End

Caption: A logical workflow for troubleshooting physical instability in this compound suspensions.

References

Technical Support Center: Optimizing Decanoate-Based Injectables

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the release rate of decanoate-based injectables.

Frequently Asked Questions (FAQs)

Formulation & Pre-formulation

  • Q1: What are the primary factors influencing the release rate of my this compound-based injectable? A1: The release rate is a multifactorial issue primarily governed by the physicochemical properties of the active pharmaceutical ingredient (API), the formulation's composition, and the manufacturing process. Key factors include the particle size of the drug crystals, the viscosity of the vehicle, and the choice of excipients.[1][2] For instance, larger particle sizes generally lead to a slower drug release rate.[3]

  • Q2: My formulation is showing an initial burst release that is too high. How can I mitigate this? A2: A high initial burst release can often be attributed to a large proportion of fine particles or the drug being partially dissolved in the vehicle. To address this, consider optimizing the particle size distribution to achieve a more uniform and larger average particle size.[3][4] Additionally, evaluating the solubility of the drug in the vehicle and adjusting the formulation to minimize the dissolved fraction can help control the initial release.

  • Q3: How does the viscosity of the formulation vehicle impact the drug release profile? A3: The viscosity of the formulation vehicle, often an oil, plays a crucial role in controlling the drug release. A higher viscosity can slow down the diffusion of the drug from the injection depot into the surrounding tissue, resulting in a more sustained release profile. However, excessively high viscosity can pose challenges with syringeability and injectability. Therefore, a balance must be struck to achieve the desired release rate while maintaining acceptable administration characteristics.

  • Q4: What role do excipients play in modulating the release rate? A4: Excipients are critical in defining the release characteristics of a long-acting injectable.[5] Suspending agents help maintain the homogeneity of the suspension, preventing particle aggregation that can alter the effective surface area for dissolution. Wetting agents ensure proper dispersion of the drug particles within the vehicle. The choice of oil in an oil-based depot can also influence the partitioning of the drug and its subsequent release.[6]

In-Vitro Release Testing & Analytics

  • Q5: My in-vitro release data is not correlating with my in-vivo results. What are the common reasons for this discrepancy? A5: A lack of in-vitro in-vivo correlation (IVIVC) is a common challenge.[7][8] Reasons can include:

    • Inappropriate in-vitro method: The chosen in-vitro release testing method may not adequately mimic the in-vivo environment.[7] Factors like the release medium, agitation, and apparatus setup are critical.[7][8]

    • Complex in-vivo environment: The in-vivo environment involves enzymatic degradation, immune responses, and local physiological variations at the injection site that are difficult to replicate in-vitro.[4]

    • Formulation changes in-vivo: The formulation can interact with biological components at the injection site, altering its release properties.

  • Q6: What are the recommended starting points for developing an in-vitro release test method for a this compound injectable? A6: For long-acting injectable suspensions, USP apparatus 2 (paddle) with enhancer cells or USP apparatus 4 (flow-through cell) with semisolid adapters are often good starting points as they have shown good discriminatory ability and reproducibility.[7][8] The selection of the release medium is also critical and should be based on the drug's solubility.[9]

  • Q7: I am observing high variability in my in-vitro release testing results. What are the potential causes and solutions? A7: High variability can stem from several sources:

    • Sample heterogeneity: Ensure the suspension is uniformly mixed before taking a sample for testing.

    • Inconsistent method execution: Small variations in how the test is set up, such as the placement of the sample in the apparatus, can lead to variability.

    • Analytical method variability: Ensure the analytical method used to quantify the released drug is validated, robust, and operating within its specifications.

Troubleshooting Manufacturing & Stability

  • Q8: During manufacturing, I'm facing issues with particle size control. What are the common techniques to control particle size? A8: Controlling particle size is critical for consistent release.[1] Common methods include top-down approaches like milling and homogenization, and bottom-up approaches like anti-solvent precipitation.[2] The choice of method can influence not only the particle size but also the crystal form and surface properties of the API.[2]

  • Q9: My injectable suspension is showing signs of physical instability (e.g., caking, aggregation). How can I improve its stability? A9: Physical instability in suspensions can be addressed by optimizing the formulation. The addition of stabilizers and surfactants can help prevent particle aggregation.[2] Adjusting the viscosity of the vehicle can also slow down sedimentation. A thorough understanding of the zeta potential of the particles can aid in selecting appropriate stabilizing excipients.

Data Presentation

Table 1: Impact of Particle Size on In-Vivo Pharmacokinetics of an Ester Prodrug (EV-P) [4][10]

Particle Size (Median Diameter, μm)Systemic Exposure (Relative to 22.6 μm particles)
0.85.6-fold higher
6.33.5-fold higher
15.31.6-fold higher
22.6Baseline

Table 2: Pharmacokinetic Parameters of Common this compound-Based Long-Acting Injectables [11][12]

DrugTime to Peak Plasma Concentration (Tmax)Elimination Half-Life
Haloperidol this compound3 - 9 days~3 weeks
Fluphenazine this compound~24 hours~7 - 10 days
Flupentixol this compound4 - 10 daysNot specified
Zuclopenthixol this compoundNot specifiedNot specified

Experimental Protocols

Protocol 1: In-Vitro Release Testing using USP Apparatus 2 with Enhancer Cells [3][7]

  • Preparation of Release Medium: Prepare a pH 7.4 phosphate-buffered saline (PBS) solution containing 1% w/v sodium dodecyl sulfate (SDS).

  • Apparatus Setup: Assemble the USP apparatus 2 (paddle apparatus). Place 150 mL of the release medium into each vessel and allow it to equilibrate to 37 ± 0.5 °C. Set the paddle speed to 120 rpm.

  • Sample Preparation: Pre-soak the enhancer cell membranes (e.g., Whatman® GF/D, 2.7 μm) in the release medium.

  • Loading the Enhancer Cells: Accurately place a defined volume (e.g., 50 μL) of the this compound injectable suspension into the center of each enhancer cell compartment.

  • Assembly: Cover the sample with the pre-soaked membrane and assemble the enhancer cells according to the manufacturer's instructions.

  • Initiating the Test: Place the assembled enhancer cells into the dissolution vessels.

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Filter the withdrawn samples (e.g., through a 0.22 μm nylon syringe filter) and analyze for drug content using a validated HPLC method.

Protocol 2: Particle Size Distribution Analysis by Laser Diffraction [3]

  • Instrument Setup: Turn on the laser diffraction particle size analyzer and allow it to warm up according to the manufacturer's instructions.

  • Dispersant Preparation: Select an appropriate dispersant in which the drug particles are insoluble.

  • Sample Preparation: Prepare a dilute suspension of the this compound injectable in the chosen dispersant. Ensure the suspension is well-mixed to be representative of the bulk formulation.

  • Measurement: Introduce the sample suspension into the instrument's measurement cell. The instrument will measure the angular distribution of scattered laser light as the particles pass through the laser beam.

  • Data Analysis: The instrument's software will use an appropriate optical model (e.g., Mie theory) to calculate the particle size distribution from the scattered light pattern.

  • Reporting: Report the particle size distribution as D10, D50 (median), and D90 values, as well as the span [(D90-D10)/D50].

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Release Rate cluster_formulation Formulation & Characterization cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Studies cluster_correlation IVIVC F1 Formulation Development (Varying Particle Size, Viscosity, Excipients) F2 Physicochemical Characterization (Particle Size, Rheology, Morphology) F1->F2 IVT1 In-Vitro Release Testing (USP Apparatus 2 or 4) F2->IVT1 Test Formulations IVT2 Analytical Method Validation (HPLC) IVT1->IVT2 IVS1 Animal Model Selection IVT2->IVS1 Select Lead Candidates IVS2 Pharmacokinetic Study (Blood Sampling) IVS1->IVS2 IVS3 Data Analysis (Cmax, Tmax, AUC) IVS2->IVS3 IVIVC In-Vitro In-Vivo Correlation (Establish Predictive Model) IVS3->IVIVC Correlate Data IVIVC->F1 Refine Formulation

Caption: Workflow for optimizing the release rate of this compound-based injectables.

Troubleshooting_Workflow Troubleshooting Common Formulation Issues cluster_investigation Investigation cluster_actions Corrective Actions Start Problem Identified (e.g., Unstable Release, Poor IVIVC) I1 Review Formulation Components Start->I1 I2 Analyze Manufacturing Process Start->I2 I3 Re-evaluate In-Vitro Method Start->I3 A1 Modify Particle Size/Distribution I1->A1 A2 Adjust Vehicle Viscosity I1->A2 A3 Change Excipients (Stabilizers, etc.) I1->A3 I2->A1 A4 Optimize In-Vitro Test Parameters I3->A4 End Optimized Formulation A1->End A2->End A3->End A4->End

Caption: A logical workflow for troubleshooting common formulation issues.

Signaling_Pathway Drug Release and Absorption Pathway Injection Intramuscular Injection (this compound Formulation) Depot Formation of Oil Depot at Injection Site Injection->Depot Dissolution Drug Particle Dissolution in Vehicle Depot->Dissolution Partitioning Partitioning of Drug from Oil to Aqueous Interstitial Fluid Dissolution->Partitioning Absorption Absorption into Systemic Circulation Partitioning->Absorption Hydrolysis Ester Hydrolysis (Release of Active Drug) Absorption->Hydrolysis Distribution Distribution to Target Tissues Hydrolysis->Distribution

Caption: Pathway of drug release and absorption from a this compound injectable.

References

Technical Support Center: Troubleshooting Poor Bioavailability of Decanoate Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the poor bioavailability of decanoate prodrugs. The content is presented in a question-and-answer format to directly address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental principles governing the bioavailability of this compound prodrugs.

Q1: What are the primary reasons for the poor bioavailability of my this compound prodrug?

Poor bioavailability of this compound prodrugs typically stems from a few key issues. These include inefficient absorption from the gastrointestinal (GI) tract, premature hydrolysis of the ester bond before the prodrug can be absorbed, failure to leverage lymphatic transport to bypass the liver, and challenges with the formulation itself.[1][2][3] The this compound moiety is added to increase lipophilicity, which should enhance absorption, but this can create a delicate balance with aqueous solubility that, if not optimized, can hinder performance.[1][4]

Q2: How does the this compound promoiety specifically aim to improve bioavailability?

The this compound promoiety is a ten-carbon fatty acyl chain. Esterification with this chain significantly increases the lipophilicity of a parent drug.[5][6] This modification is designed to achieve two main goals:

  • Enhance Membrane Permeability : Increased lipophilicity can facilitate passive diffusion across the intestinal epithelium.[6][7][8]

  • Promote Lymphatic Transport : Highly lipophilic compounds (typically with a logP > 5 and high solubility in triglycerides) can be incorporated into chylomicrons within enterocytes.[9] These chylomicrons are then transported into the lymphatic system, which bypasses the liver and avoids first-pass metabolism—a major advantage for drugs that are heavily metabolized by the liver.[10][11][12]

Q3: What is lymphatic transport, and why might my prodrug not be utilizing it effectively?

The lymphatic system is a network of vessels that transports lipids and other large molecules from the intestine directly to systemic circulation, avoiding initial passage through the liver.[10][12] For a this compound prodrug to effectively use this route, it must be absorbed into the intestinal enterocytes and then associate with newly synthesized triglyceride-rich lipoproteins, forming chylomicrons.[11]

Failure to utilize this pathway can occur if:

  • Physicochemical Properties are Suboptimal : The prodrug's lipophilicity (logP) and solubility in long-chain triglycerides might be insufficient for efficient chylomicron association.[9][11]

  • Formulation is Inadequate : Co-administration with a high-fat meal or inclusion in a lipid-based formulation is often necessary to stimulate chylomicron production.[10][11] Without sufficient lipids, the pathway is less active.

  • Premature Hydrolysis : If the prodrug is converted back to the more polar parent drug in the gut lumen or within the enterocyte before chylomicron formation, it will likely be absorbed into the portal vein and subjected to first-pass metabolism.[1]

Q4: My prodrug is highly lipophilic but still shows poor absorption. Why could this be?

While lipophilicity is crucial, an excessive increase can lead to poor aqueous solubility in the GI lumen, which is a prerequisite for absorption.[13] The prodrug must first dissolve to be able to diffuse to the intestinal wall. This is a classic solubility-permeability trade-off.[1] Furthermore, some highly lipophilic molecules can become substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, limiting net absorption.[1]

Section 2: Troubleshooting Guides

This section provides a problem-oriented approach to common experimental outcomes.

Issue 1: I'm observing low plasma concentrations of BOTH the prodrug and the parent drug after oral administration.

This profile strongly suggests a problem with absorption. The prodrug is not reaching systemic circulation in significant amounts.

Troubleshooting Steps:

  • Assess Solubility : The prodrug may be too lipophilic, leading to very low solubility in gastrointestinal fluids. An in vitro solubility assay is recommended.

  • Evaluate Permeability and Efflux : The prodrug might have poor membrane permeability despite its lipophilicity, or it could be a substrate for efflux pumps. A Caco-2 permeability assay can investigate this.

  • Optimize Formulation : The formulation may not be adequately solubilizing the prodrug in the gut. Consider developing a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), to improve solubilization and promote lymphatic uptake.[9]

Issue 2: My results show very low plasma levels of the intact prodrug, but the parent drug appears quickly and its profile resembles that of direct oral administration of the parent drug.

This outcome points towards rapid, premature hydrolysis of the ester linkage either in the GI tract or during passage through the intestinal wall. The benefit of the prodrug strategy is being lost as the parent drug is released too early and undergoes first-pass metabolism.[1]

Troubleshooting Steps:

  • Conduct In Vitro Stability Studies : Assess the stability of the prodrug in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and in the presence of gut and liver homogenates or esterase enzymes.[6][14][15] This will pinpoint where the rapid degradation is occurring.

  • Consider Prodrug Modification : If hydrolysis is too rapid, a more sterically hindered ester linkage might be required to slow the rate of enzymatic cleavage.

  • Re-evaluate Analytical Method : Ensure the observed low prodrug level is not an artifact of instability in the blood samples during collection, processing, or storage. The addition of an esterase inhibitor to collection tubes is crucial.

Issue 3: I am seeing high variability in bioavailability between subjects or experiments.

High variability can be caused by several factors, often related to physiological differences or formulation inconsistencies.

Troubleshooting Steps:

  • Standardize Administration Conditions : The presence and composition of food can significantly impact the absorption of lipophilic prodrugs and lymphatic transport.[10][11] Ensure strict standardization of fed vs. fasted states in your animal studies.

  • Assess Formulation Robustness : If using a lipid-based formulation, ensure it is physically stable and performs consistently. Minor changes in composition or preparation can lead to major differences in performance.

  • Review Analytical Procedure : Inconsistent sample handling and extraction can introduce significant variability. Verify the precision and accuracy of your analytical method for quantifying both the prodrug and the parent drug.[16]

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Stability Assay in Simulated Fluids and Plasma

Objective: To determine the rate of hydrolysis of the this compound prodrug in environments mimicking the GI tract and systemic circulation.

Methodology:

  • Prepare Stock Solution: Dissolve the this compound prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution.

  • Prepare Incubation Media:

    • Simulated Gastric Fluid (SGF): pH 1.2, typically containing pepsin.

    • Simulated Intestinal Fluid (SIF): pH 6.8, typically containing pancreatin.

    • Control Buffer: Phosphate buffer at pH 7.4.

    • Plasma: Freshly collected plasma (e.g., rat, human) containing an anticoagulant (e.g., heparin) and an esterase inhibitor (e.g., sodium fluoride) for control samples.

  • Incubation:

    • Pre-warm all incubation media to 37°C.

    • Spike the prodrug stock solution into each medium to a final concentration of 1-10 µM. The final concentration of the organic solvent should be <1%.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the incubation mixture.

  • Sample Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile, often containing an internal standard) to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet precipitated proteins.

  • Analysis: Analyze the supernatant for the concentrations of both the intact prodrug and the released parent drug using a validated LC-MS/MS method.

  • Data Interpretation: Plot the percentage of remaining prodrug against time to determine the half-life (t½) in each medium. A short half-life in SGF or SIF suggests susceptibility to premature hydrolysis.

Protocol 2: HPLC Method for Simultaneous Quantification of Prodrug and Parent Drug

Objective: To develop a robust analytical method to simultaneously measure the concentration of the lipophilic this compound prodrug and its typically more polar parent drug in plasma.[16][17]

Methodology:

  • Chromatography System: A High-Performance Liquid Chromatography (HPLC) system coupled with a UV or Mass Spectrometric (MS/MS) detector. MS/MS is preferred for its high sensitivity and specificity.[18]

  • Column Selection: A reverse-phase C18 column is typically effective. The high lipophilicity of the this compound prodrug may require a gradient elution method to ensure it elutes with a good peak shape while the parent drug is also retained and separated.

  • Mobile Phase: A gradient system is common, starting with a higher aqueous component and ramping up the organic component (e.g., acetonitrile or methanol) containing a modifier like 0.1% formic acid.[16]

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 50-100 µL of plasma, add an internal standard (a stable, structurally similar compound).

    • Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile.

    • Alternatively, for cleaner samples, use liquid-liquid extraction (e.g., with ethyl acetate or methyl tert-butyl ether) or solid-phase extraction (SPE).[16]

    • Vortex and centrifuge.

    • Evaporate the supernatant to dryness under nitrogen and reconstitute in the initial mobile phase.

  • Quantification:

    • Generate calibration curves for both the prodrug and the parent drug in blank plasma.

    • The Lower Limit of Quantitation (LLOQ) should be sufficient to measure trough concentrations in pharmacokinetic studies.[16][17]

Section 4: Visual Guides and Workflows

This section provides diagrams to visualize key concepts and experimental processes.

Troubleshooting_Workflow start Start: Poor Bioavailability of this compound Prodrug q1 PK Profile? Low Prodrug & Low Parent Drug q2 PK Profile? Low Prodrug & High Parent Drug (Fast Tmax for Parent) q3 PK Profile? High Variability Between Subjects res1 Likely Cause: Poor Absorption q1->res1 Yes res2 Likely Cause: Premature Hydrolysis q2->res2 Yes res3 Likely Cause: Formulation or Physiological Variability q3->res3 act1 Action: 1. Test Solubility (GI Fluids) 2. Run Caco-2 Permeability Assay 3. Optimize Formulation (e.g., SEDDS) res1->act1 act2 Action: 1. Test In Vitro Stability (SGF, SIF, Plasma) 2. Add Esterase Inhibitors to Samples 3. Consider Redesigning Linker res2->act2 act3 Action: 1. Standardize Fed/Fasted State 2. Assess Formulation Robustness 3. Validate Analytical Method res3->act3

Caption: Troubleshooting decision tree for poor this compound prodrug bioavailability.

Lymphatic_Transport_Pathway Intestinal Lymphatic Uptake of Lipophilic Prodrugs cluster_enterocyte Lumen GI Lumen (Prodrug in Lipid Formulation) Absorption Absorption Lumen->Absorption Diffusion Enterocyte Intestinal Enterocyte Portal Portal Vein (To Liver -> First-Pass Metabolism) Lymph Lymphatic Vessel (Lacteal) (To Systemic Circulation -> Bypasses Liver) Re_ester Re-esterification of Lipids + Prodrug Association Absorption->Re_ester Hydrolysis Premature Hydrolysis (by Esterases) Absorption->Hydrolysis Chylo Chylomicron Formation Re_ester->Chylo Chylo->Lymph Exocytosis Parent Parent Drug Hydrolysis->Parent Parent->Portal

Caption: Pathway of intestinal lymphatic transport for lipophilic prodrugs.

Stability_Assay_Workflow prep 1. Prepare Prodrug Stock Solution & Incubation Media (SGF, SIF, Plasma) incubate 2. Spike Prodrug into Media Incubate at 37°C prep->incubate sample 3. Withdraw Aliquots at Multiple Time Points incubate->sample quench 4. Immediately Quench Reaction (e.g., with Cold Acetonitrile + IS) sample->quench process 5. Centrifuge to Remove Proteins quench->process analyze 6. Analyze Supernatant by LC-MS/MS (Quantify Prodrug & Parent Drug) process->analyze data 7. Plot % Remaining Prodrug vs. Time Calculate Half-Life (t½) analyze->data

Caption: Experimental workflow for an in vitro prodrug stability assay.

References

Technical Support Center: Strategies to Reduce Injection Site Reactions with Decanoate Oils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate injection site reactions (ISRs) associated with decanoate oil-based formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Observed Issue Potential Causes Recommended Solutions
High incidence of erythema (redness) and edema (swelling) at the injection site. - High injection volume.[1][2][3] - Rapid injection speed. - Formulation pH is not close to physiological pH.[4] - High concentration of the active pharmaceutical ingredient (API).[5] - Irritating excipients in the formulation (e.g., certain preservatives or co-solvents).[4]- Reduce the injection volume if possible. Consider splitting the dose into two smaller injections at different sites.[6][7] - Inject the formulation slowly and steadily.[8] - Adjust the formulation pH to be as close to physiological pH as tolerated by the API and excipients.[4] - If feasible, lower the API concentration. - Evaluate the excipients for their irritation potential. Consider replacing potentially irritating components with more biocompatible alternatives.[9]
Formation of sterile abscesses or nodules at the injection site. - Immune response to the oil vehicle (foreign body reaction).[4][5][10] - Drug precipitation at the injection site. - High viscosity of the formulation.[8] - Improper injection technique (e.g., injection into a blood vessel).- Incorporate biocompatible excipients that can modulate the local immune response. - Ensure the API remains solubilized in the vehicle post-injection. This may involve optimizing the solvent system or using solubilizing agents.[11] - Optimize the viscosity of the formulation. While higher viscosity can sometimes reduce pain, excessively high viscosity can be problematic.[12][13] - Ensure proper intramuscular or subcutaneous injection technique is used, avoiding intravenous administration.[14]
Variable pharmacokinetic (PK) profiles in preclinical studies. - Inconsistent absorption from the injection site due to severe ISRs. - Leakage of the formulation from the injection site. - Differences in injection site location and technique between animals.- Refine the formulation to minimize ISRs, thereby ensuring more consistent drug absorption. - Ensure the full dose is delivered and retained at the injection site. Allow the needle to remain in place for a few seconds after injection before withdrawing. - Standardize the injection site and technique across all animals in the study. Rotate injection sites for multiple administrations.[14][15]
Unexpected pain response in animal models. - Needle trauma.[8] - Formulation characteristics (e.g., osmolality, buffer type and concentration).[4] - High injection volume.[1][3][15]- Use the smallest gauge needle appropriate for the formulation's viscosity.[4] - Optimize the formulation to be isotonic. Limit the concentration of buffers like phosphate and citrate.[4] - Reduce the injection volume. Studies have shown a significant correlation between higher injection volumes and increased pain.[1][2][3][15]

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the key formulation parameters to consider for minimizing ISRs with this compound oils?

A1: Several formulation parameters are critical. The pH of the formulation should be as close to physiological pH as possible to reduce irritation.[4] The osmolality should be adjusted to be isotonic. The choice of excipients is also crucial; for instance, certain preservatives like m-cresol have been found to be more painful than benzyl alcohol or phenol.[4] The viscosity of the oil can also play a role; while some studies suggest higher viscosity may be associated with less pain, it's a parameter that needs careful optimization.[12][13]

Q2: Can the choice of this compound oil itself impact the severity of ISRs?

A2: Yes, the type and purity of the this compound oil can influence the local tissue reaction. Different oils, such as sesame oil, have been associated with local site reactions.[16] It is advisable to use highly purified and well-characterized oils to minimize the presence of impurities that could trigger an inflammatory response.

Q3: Are there any excipients that can be added to the formulation to actively reduce ISRs?

A3: Yes, certain excipients can help mitigate ISRs. For instance, the inclusion of biocompatible polymers may help to modulate the local immune response and reduce inflammation.[17] Additionally, ensuring the formulation is isotonic with appropriate buffers can minimize pain upon injection.[4]

Injection Technique

Q4: How do injection volume and speed affect ISRs?

A4: Injection volume has a significant impact on pain and local reactions, with larger volumes generally causing more pain.[1][2][3][15] The maximum recommended volume for a single intramuscular injection is typically around 3 mL.[18] Interestingly, some studies have found that injection speed does not have a significant impact on pain perception.[1][2][3][12] However, a slow and steady injection is generally recommended.

Q5: Does the injection site matter?

A5: Yes, the injection site can influence the perception of pain and the local tissue reaction. For subcutaneous injections, the abdomen is often reported to be less painful than the thigh.[1][2][3] For intramuscular injections, deep muscle administration, such as in the gluteal region, is often recommended for this compound formulations.[19][20] Rotating injection sites for subsequent administrations is a crucial strategy to minimize local irritation.[14][15]

Preclinical Assessment

Q6: What are the standard preclinical models for evaluating ISRs of this compound oil formulations?

A6: The most common preclinical models involve subcutaneous or intramuscular injections in species such as rats and rabbits.[8][13][21] These studies typically involve macroscopic evaluation (scoring of erythema, edema) and microscopic (histopathological) examination of the injection site at various time points post-injection.[8][21]

Q7: Are there any in vitro methods to predict the irritation potential of a formulation before moving to animal studies?

A7: Yes, in vitro assays can be used as a preliminary screen. The HeLa cell/neutral red cytotoxicity assay and the L6 rat myotubes irritation assay have shown good correlation with in vivo irritation potential for parenteral formulations.[1][3][6][12] These assays measure cell membrane damage and can help in the early selection of less irritating formulations.

Data Presentation: Impact of Formulation and Injection Parameters on ISRs

Table 1: Effect of Injection Volume on Perceived Pain

Study ReferenceInjection Volume (µL)Mean Pain Score (VAS, 0-100mm)Key Finding
Heise et al. (2014)[1]400~5Larger injection volumes caused significantly more pain.
800~6
1200~9.5
1600~13
Thomsen et al. (2018)[2][3]800~4.3Pain sensation was statistically higher with the 2250 µL volume.
2250~9.4

Table 2: Effect of Viscosity on Perceived Pain

Study ReferenceViscosityMean Pain Score (VAS, 0-100mm)Key Finding
Berteau et al. (2015)[12][13]Low (~1 cP)22.1Less pain was associated with high viscosity compared to low viscosity.
Medium (8-10 cP)16.6
High (15-20 cP)12.6

Experimental Protocols

Protocol 1: In Vitro Irritation Assessment using L6 Rat Myotubes

This protocol is adapted from methodologies developed to predict clinical injection site reactions.[3][6][12]

  • Cell Culture: Culture L6 rat myoblasts in a suitable medium and induce differentiation into myotubes.

  • Formulation Preparation: Prepare the this compound oil formulation to be tested. A negative control (e.g., saline) and a positive control (a known irritant) should be included.

  • Treatment: Add the test formulations to the differentiated L6 myotube monolayers for 1 hour at 37°C.

  • Cell Viability Assessment: After the incubation period, assess cell membrane perturbation. A common method is the calcein-AM assay, where non-fluorescent calcein-AM is converted to fluorescent calcein in viable cells.

  • Data Analysis: Quantify the fluorescence and compare the results for the test formulation to the positive and negative controls to determine the irritation potential.

Protocol 2: Preclinical In Vivo Assessment of Injection Site Tolerance in Rabbits

This protocol outlines a general procedure for evaluating local tolerance in a rabbit model.

  • Animal Model: Use healthy New Zealand White rabbits.

  • Dosing and Administration: Administer a single intramuscular injection of the test formulation into the hind limb muscle. A control group should receive the vehicle oil.

  • Macroscopic Observation: Observe the injection sites at 24, 48, and 72 hours post-injection. Score for erythema and edema using a standardized scoring system (e.g., Draize scale).

  • Histopathological Evaluation: Euthanize the animals at predetermined time points (e.g., 72 hours, 7 days, 14 days). Collect the injection site tissue and fix it in 10% neutral buffered formalin. Process the tissue for histopathological examination.

  • Microscopic Evaluation: A veterinary pathologist should evaluate the stained tissue sections for signs of inflammation (neutrophil and macrophage infiltration), necrosis, fibrosis, and foreign body reaction.[21][22]

Visualizations

Signaling Pathway of Foreign Body Reaction to this compound Oil Depot

FBR_Pathway cluster_initial Initial Phase (Minutes to Hours) cluster_acute Acute Inflammatory Phase (Hours to Days) cluster_chronic Chronic Inflammatory Phase (Days to Weeks) cluster_fibrosis Fibrosis and Encapsulation Injection This compound Oil Depot Injection Protein_Adsorption Protein Adsorption (e.g., Fibrinogen) Injection->Protein_Adsorption Immediate Mast_Cell Mast Cell Degranulation Protein_Adsorption->Mast_Cell Activation Monocytes Monocyte Recruitment Protein_Adsorption->Monocytes Complement Activation Protein_Adsorption->Monocytes Neutrophils Neutrophil Recruitment Mast_Cell->Neutrophils Histamine, Cytokines Mast_Cell->Neutrophils Neutrophils->Monocytes Chemokines Neutrophils->Monocytes Macrophages Macrophage Activation (M1) Monocytes->Macrophages Differentiation Monocytes->Macrophages FBGC Foreign Body Giant Cells (FBGC) Macrophages->FBGC Fusion (IL-4, IL-13) Macrophages->FBGC M2_Macrophages M2 Macrophages Macrophages->M2_Macrophages Phenotype Switch Macrophages->M2_Macrophages Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophages->Cytokines Macrophages->Cytokines Fibroblasts Fibroblast Activation FBGC->Fibroblasts Cytokines FBGC->Fibroblasts M2_Macrophages->Fibroblasts Growth Factors (e.g., TGF-β) M2_Macrophages->Fibroblasts ECM Extracellular Matrix (ECM) Deposition Fibroblasts->ECM Fibroblasts->ECM Capsule Fibrous Capsule Formation ECM->Capsule ECM->Capsule ISR_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision Formulation Develop this compound Oil Formulation InVitro_Assay In Vitro Irritation Assay (e.g., L6 Myotubes) Formulation->InVitro_Assay Decision1 Low Irritation Potential? InVitro_Assay->Decision1 Animal_Study In Vivo Study (Rabbit or Rat Model) Decision1->Animal_Study Yes Reformulate Reformulate/ Optimize Decision1->Reformulate No Macroscopic Macroscopic Scoring (Erythema, Edema) Animal_Study->Macroscopic Histopathology Histopathological Analysis Animal_Study->Histopathology Data_Analysis Analyze Macroscopic and Microscopic Data Macroscopic->Data_Analysis Histopathology->Data_Analysis Decision2 Acceptable Tolerance Profile? Data_Analysis->Decision2 Proceed Proceed with Further Development Decision2->Proceed Yes Decision2->Reformulate No

References

Technical Support Center: Improving the Analytical Detection of Decanoate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of decanoate metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical detection of this compound metabolites?

A1: The primary challenges include:

  • Matrix Effects: Biological matrices like plasma and urine contain endogenous components that can interfere with the ionization of target analytes in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantification.[1][2]

  • Low Concentrations: this compound esters are often administered as long-acting prodrugs, resulting in low circulating concentrations of the parent drug and its metabolites over an extended period.[3][4] This necessitates highly sensitive analytical methods.

  • Hydrophobicity: this compound esters and some of their metabolites are hydrophobic, which can lead to poor solubility in common mobile phases, non-specific binding to labware, and carryover in the LC system.[5][6]

  • Metabolic Complexity: The parent this compound ester is hydrolyzed to the active drug and decanoic acid. The active drug then undergoes further extensive metabolism, creating a variety of metabolites that may need to be identified and quantified.[7][8]

  • Poor Ionization: Some metabolites may have poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI), making them difficult to detect.[9]

Q2: What are the most common analytical techniques for detecting this compound metabolites?

A2: The most common and powerful techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][7] LC-MS/MS is often preferred for its high sensitivity, selectivity, and applicability to a wide range of metabolites without the need for derivatization in many cases.[10][11] GC-MS is also highly sensitive and is particularly useful for volatile and thermally stable compounds, though it often requires derivatization of the analytes.[3]

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is crucial for accurate and reproducible results. Strategies include:

  • Effective Sample Preparation: Employ rigorous sample cleanup techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering matrix components.[12][13]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analytes of interest from co-eluting matrix components.[2] This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Alternative Ionization Techniques: If electrospray ionization (ESI) is problematic, consider using atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2]

Q4: What are the key considerations for sample preparation when analyzing this compound metabolites?

A4: Key considerations for sample preparation include:

  • Choice of Extraction Technique: The choice between protein precipitation, LLE, and SPE depends on the analyte's properties and the complexity of the matrix. SPE often provides the cleanest extracts.[13]

  • Preventing Analyte Loss: Due to the hydrophobic nature of some this compound metabolites, care must be taken to avoid non-specific binding to plasticware. Using low-binding tubes and plates can be beneficial.[5]

  • Enzymatic Hydrolysis: For glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase is often necessary to cleave the glucuronic acid moiety before extraction and analysis.[14]

  • Quenching Metabolism: For cellular or tissue samples, it is critical to immediately quench metabolic activity to prevent further conversion of metabolites. This is often achieved by snap-freezing in liquid nitrogen or using ice-cold solvents.[15][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization of the analyte. 2. Ion suppression due to matrix effects.[1][2] 3. Analyte loss during sample preparation (e.g., non-specific binding).[5] 4. Suboptimal mass spectrometer parameters.1. Consider derivatization to improve ionization efficiency.[9][11] For hydroxyl metabolites, specific derivatizing agents can significantly enhance detection.[17] 2. Improve sample cleanup using SPE or LLE. Optimize chromatography to separate the analyte from interfering matrix components.[2] 3. Use low-binding labware. Optimize extraction solvent and pH to improve recovery. 4. Tune the mass spectrometer for the specific analyte to optimize parameters like collision energy and cone voltage.
High Signal Variability / Poor Reproducibility 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation. 3. Carryover from previous injections.1. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. 2. Ensure consistent and precise execution of the sample preparation protocol. Automation can improve reproducibility. 3. Optimize the LC wash method between injections. Use a stronger solvent in the wash solution. Check for analyte adsorption to the column or tubing.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Incompatibility between the injection solvent and the mobile phase.1. Dilute the sample or inject a smaller volume. 2. Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. 3. Ensure the injection solvent is weaker than or similar in strength to the initial mobile phase.
Ghost Peaks / Carryover 1. Adsorption of the hydrophobic analyte to the LC system components (injector, column, tubing).[5] 2. Insufficient needle wash.1. Use a wash solvent that is strong enough to solubilize the analyte. A mixture of isopropanol and acetonitrile can be effective for hydrophobic compounds. 2. Optimize the needle wash protocol in the autosampler settings.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Column degradation or equilibration issues. 3. Fluctuations in column temperature.1. Prepare fresh mobile phase daily. Ensure proper mixing of mobile phase components. 2. Ensure the column is properly equilibrated before each run. If the column is old, replace it. 3. Use a column oven to maintain a stable temperature.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Nandrolone After a Single Intramuscular Injection of Nandrolone this compound (150 mg) in Healthy Men

ParameterMean ValueUnitReference
Cmax (Nandrolone)5.16ng/mL[4]
tmax (Nandrolone)72hours[4]
Terminal half-life7-12days[4]
Detection window (19-norandrosterone)up to 9months[3]

Table 2: Comparison of LC-MS/MS and GC-MS for the Quantification of Nandrolone Metabolites in Urine

ParameterLC-MS/MSGC-MS/(MS)Reference
Target Analytes Glucuronide and sulfate conjugatesFree metabolites after hydrolysis and derivatization[10]
Sample Preparation Dilution, enzymatic hydrolysis, SPEEnzymatic hydrolysis, LLE, derivatization[10]
Quantification Range 1–100 ng/mLComparable to LC-MS/MS[10]
Advantages Direct analysis of conjugated metabolites, less sample preparationHigh chromatographic resolution[10]
Disadvantages Potential for matrix effectsRequires derivatization, longer sample prep time[10]

Experimental Protocols

Protocol 1: Extraction of Nandrolone this compound and its Metabolites from Human Serum for LC-MS/MS Analysis

This protocol is a synthesized example based on common practices for analyzing steroid esters.[11]

  • Sample Pre-treatment:

    • To 200 µL of serum, add 20 µL of an internal standard solution (e.g., deuterated nandrolone this compound).

    • Add 600 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of n-hexane and vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of Decanoic Acid from Rat Plasma for LC-MS/MS Analysis

This protocol is a synthesized example based on typical methods for fatty acid analysis from plasma.[7]

  • Sample Pre-treatment:

    • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated decanoic acid).

    • Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

Visualizations

cluster_metabolism Metabolic Pathway of a this compound Prodrug Prodrug This compound Prodrug (e.g., Nandrolone this compound) Hydrolysis Hydrolysis (Carboxylesterases) Prodrug->Hydrolysis ActiveDrug Active Drug (e.g., Nandrolone) Hydrolysis->ActiveDrug DecanoicAcid Decanoic Acid Hydrolysis->DecanoicAcid PhaseI Phase I Metabolism (Oxidation, Reduction) ActiveDrug->PhaseI BetaOxidation β-Oxidation DecanoicAcid->BetaOxidation PhaseII Phase II Metabolism (Glucuronidation, Sulfation) PhaseI->PhaseII Metabolites Excreted Metabolites (e.g., 19-Norandrosterone Glucuronide) PhaseII->Metabolites Energy Energy Production (Acetyl-CoA) BetaOxidation->Energy

Caption: General metabolic pathway of a this compound ester prodrug.

cluster_workflow Analytical Workflow for this compound Metabolites Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (Protein Precipitation, LLE, or SPE) Sample->Preparation LC LC Separation (Reversed-Phase C18) Preparation->LC MS MS/MS Detection (ESI, Triple Quadrupole) LC->MS Data Data Analysis (Quantification & Identification) MS->Data

Caption: A typical experimental workflow for this compound metabolite analysis.

cluster_troubleshooting Troubleshooting Logic for Low Signal Intensity Start Problem: Low Signal Intensity CheckMS Verify MS Tuning and Calibration Start->CheckMS CheckSamplePrep Evaluate Sample Preparation Recovery CheckMS->CheckSamplePrep MS OK CheckMatrix Investigate Matrix Effects CheckSamplePrep->CheckMatrix Recovery OK OptimizeChroma Optimize Chromatography CheckMatrix->OptimizeChroma No Significant Matrix Effects Resolved Problem Resolved CheckMatrix->Resolved Matrix Effects Mitigated Derivatize Consider Derivatization OptimizeChroma->Derivatize No Improvement OptimizeChroma->Resolved Improved Separation Derivatize->Resolved Signal Enhanced

Caption: A logical workflow for troubleshooting low signal intensity.

References

Technical Support Center: Scaling Up Decanoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for decanoate ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound ester production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Reaction & Optimization

Q1: My Fischer esterification reaction is showing low conversion. What are the common causes and how can I improve the yield?

A1: Low conversion in Fischer esterification is often due to the reversible nature of the reaction, where the water produced can hydrolyze the ester back to the starting materials.[1] To drive the equilibrium towards the product, consider the following strategies:

  • Water Removal: Continuously remove water as it forms. This can be achieved using a Dean-Stark apparatus, adding a dehydrating agent, or performing the reaction under vacuum.[1][2]

  • Excess Reactant: Use a large excess of one of the reactants, typically the less expensive one (e.g., the alcohol).[1][2] A 10-fold excess of alcohol can significantly increase the yield.[2]

  • Catalyst Activity: Ensure your acid catalyst is active and used in an appropriate concentration. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and solid acid catalysts like Amberlyst-15.[1][3]

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Higher temperatures can increase the reaction rate, but may also lead to side reactions.[1] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[1]

Q2: My reaction mixture is darkening upon heating. What is causing this and how can I prevent it?

A2: Darkening of the reaction mixture, especially at elevated temperatures, often indicates decomposition of reactants or products, or the occurrence of side reactions catalyzed by strong acids.[1] To mitigate this:

  • Lower the Temperature: Operate at the lowest effective temperature.

  • Reduce Catalyst Concentration: Use a lower concentration of the acid catalyst.

  • Use a Milder Catalyst: Consider switching to a solid acid catalyst like Amberlyst-15, which is generally milder and can be easily filtered off after the reaction.[1]

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A3: Byproduct formation can significantly impact yield and purity. A common byproduct, especially at high temperatures with strong acid catalysts, is the formation of di-alkyl ethers from the dehydration of the alcohol.[1] To minimize this and other side reactions:

  • Optimize Temperature: Avoid excessively high reaction temperatures.

  • Choose a Milder Catalyst: A milder catalyst can reduce the rate of side reactions.

  • Consider Alternative Synthesis Routes: For sensitive substrates, using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or preparing an acyl chloride intermediate can be effective, although these methods may introduce other challenges in purification.[4][5] Enzymatic synthesis using lipases, such as Candida antarctica lipase B (CALB), offers a green and highly selective alternative that avoids harsh conditions and corrosive reagents.[6]

Purification

Q4: How can I effectively remove the acid catalyst after the reaction?

A4: Residual acid catalyst can compromise product stability and must be removed. A common and effective method is to wash the crude product with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] This neutralizes the acid, converting it into a salt that is soluble in the aqueous phase and can be removed via a separatory funnel. Follow this with washes with deionized water to remove any remaining base and salts.[7]

Q5: My this compound ester is an oil, making recrystallization difficult. What are the best purification methods for non-solid esters?

A5: For oily or waxy esters, high-vacuum distillation is a primary purification method.[7] To prevent thermal decomposition of the product, it's crucial to:

  • Use High Vacuum: A good vacuum lowers the boiling point of the ester.

  • Minimize Heating Time: A short-path distillation or wiped-film evaporation apparatus can minimize the time the ester is exposed to high temperatures.[7]

Column chromatography is another effective technique for purifying non-polar esters and removing polar impurities.[7] A normal-phase setup with silica gel or alumina and a non-polar solvent system, such as a hexane/ethyl acetate gradient, is typically used.[7]

Q6: During vacuum distillation, my product is decomposing. How can I avoid this?

A6: Product decomposition during distillation is often due to excessive temperature or prolonged heating.[7] To prevent this:

  • Improve Vacuum: Ensure your vacuum system is operating efficiently to achieve the lowest possible boiling point.

  • Control Heating: Use a heating mantle set to a temperature only slightly above the boiling point of the ester at the given pressure.

  • Use Appropriate Equipment: For heat-sensitive compounds, a short-path distillation apparatus is recommended to minimize the residence time on the hot surface.[7]

Troubleshooting Guide: Summary Table
Issue Potential Cause(s) Troubleshooting Steps
Slow or No Reaction Inactive or insufficient catalyst.[1] Low reaction temperature.[1] Impurities in reactants.[1]Check catalyst activity; use fresh catalyst.[1] Increase reaction temperature.[1] Ensure high purity of starting materials.[1]
Low Yield Reaction equilibrium not shifted towards products.[1] Product loss during workup and purification.Use a Dean-Stark apparatus or dehydrating agent to remove water.[1] Use an excess of one reactant.[1] Optimize purification steps to minimize losses.
Low Purity Presence of unreacted starting materials.[1] Formation of byproducts.[1] Incomplete removal of catalyst.[1]Optimize reaction to drive to completion.[1] Perform thorough workup, including a basic wash.[1] Purify by fractional distillation or column chromatography.[1]
Darkening of Reaction Mixture Decomposition of reactants or products at high temperatures.[1] Side reactions catalyzed by strong acids.[1]Lower the reaction temperature.[1] Reduce the concentration of the acid catalyst.[1] Use a milder, solid acid catalyst like Amberlyst-15.[1]
Product Solidifies in Condenser during Distillation The melting point of the ester is higher than the condenser cooling fluid temperature.[7]Use tempered water (e.g., 30-40 °C) as the condenser coolant.[7]

Experimental Protocols & Data

General Protocol for Fischer Esterification of a Long-Chain Alcohol with Decanoic Acid

This protocol is a generalized procedure for the synthesis of a long-chain this compound ester using Fischer esterification with a solid acid catalyst.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a condenser, combine decanoic acid (1.0 eq), the long-chain alcohol (1.2 - 2.0 eq), a suitable solvent (e.g., toluene or hexane), and a solid acid catalyst such as Amberlyst-15 (10-15% by weight of the limiting reactant).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by collecting the water in the Dean-Stark trap and by analyzing aliquots of the reaction mixture by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by filtration.[1]

  • Neutralization: Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize and remove any remaining acidic species.[7] Follow with a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography.

Quantitative Data on Catalyst Performance in Esterification
Catalyst Typical Reaction Conditions Advantages Disadvantages Approximate Yields
Sulfuric Acid (H₂SO₄) Reflux, excess alcoholHigh catalytic activity, low cost.[1]Corrosive, difficult to remove, can cause side reactions.[1]60-85%
p-Toluenesulfonic Acid (p-TsOH) Reflux, excess alcoholEffective, solid catalyst.[4]Requires neutralization and removal.[4]70-90%
Amberlyst-15 Reflux, excess alcoholHeterogeneous (easy to separate by filtration), reusable, milder conditions.[1][3]Lower activity than strong mineral acids.85-95%
Candida antarctica Lipase B (CALB) Mild temperatures (e.g., 25-40°C), organic solventHigh selectivity, mild reaction conditions, environmentally friendly.[6]Higher cost, longer reaction times.>99% (for specific substrates)[6]

Note: Yields are approximate and can vary based on the specific reactants, reaction conditions, and purification methods.[1]

Visualizations

Experimental Workflow and Troubleshooting

experimental_workflow process_node process_node decision_node decision_node issue_node issue_node solution_node solution_node start Start: Mix Reactants (Decanoic Acid, Alcohol, Catalyst) reaction Heat to Reflux (e.g., with Dean-Stark) start->reaction monitor Monitor Progress (TLC/GC) reaction->monitor dark_mixture Dark Mixture reaction->dark_mixture complete Reaction Complete? monitor->complete workup Workup: - Filter Catalyst - Basic Wash (NaHCO3) - Brine Wash complete->workup Yes low_conversion Low Conversion complete->low_conversion No purify Purification: (Vacuum Distillation or Column Chromatography) workup->purify product Pure this compound Ester purify->product troubleshoot1 Troubleshoot: - Increase Reaction Time - Add More Catalyst - Check Water Removal low_conversion->troubleshoot1 troubleshoot1->reaction troubleshoot2 Troubleshoot: - Lower Temperature - Use Milder Catalyst dark_mixture->troubleshoot2 troubleshoot2->reaction

Caption: General experimental and troubleshooting workflow.

Logical Relationship of Purification Challenges

purification_challenges start_node Crude Product acid_present Residual Acidic Catalyst Present? start_node->acid_present challenge_node challenge_node method_node method_node solution_node solution_node oily_product Product is an Oil/ Low Melting Solid? acid_present->oily_product No wash Wash with NaHCO3/Na2CO3 acid_present->wash Yes distill High-Vacuum Distillation oily_product->distill Yes chromatography Column Chromatography oily_product->chromatography Yes recrystallize Recrystallization oily_product->recrystallize No thermal_sensitive Thermally Sensitive? short_path Use Short-Path Distillation thermal_sensitive->short_path Yes thermal_sensitive->chromatography Consider wash->oily_product distill->thermal_sensitive

Caption: Decision tree for purification challenges.

Signaling Pathway for Enzymatic Synthesis

enzymatic_synthesis reactant_node reactant_node enzyme_node enzyme_node intermediate_node intermediate_node product_node product_node sub1 Decanoic Acid enzyme Lipase (e.g., CALB) sub1->enzyme sub2 Alcohol complex Acyl-Enzyme Intermediate sub2->complex enzyme->complex Acylation product1 This compound Ester complex->product1 Deacylation product2 Water complex->product2 Deacylation

Caption: Pathway for lipase-catalyzed ester synthesis.

References

Technical Support Center: Preventing Premature Decanoate Ester Cleavage In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the premature in vitro cleavage of decanoate esters. Unwanted hydrolysis of these ester linkages, often present in prodrugs or lipophilic compounds, can lead to inaccurate experimental results and misinterpretation of a compound's potency and efficacy.

Frequently Asked Questions (FAQs)

Q1: My this compound-modified compound is rapidly degrading in my plasma/cell lysate assay. What is the likely cause?

A1: The most common cause of rapid degradation of ester-containing compounds in biological matrices is enzymatic hydrolysis.[1][2][3] Biological samples such as plasma, serum, and cell or tissue homogenates are rich in a class of enzymes called esterases .[2][4][5] The primary culprits are carboxylesterases (CES), particularly hCE1 and hCE2 in humans, which efficiently catalyze the cleavage of ester bonds.[4][5][6][7][8] This enzymatic action splits the this compound ester into its corresponding alcohol and carboxylic acid, which can alter the compound's activity and properties.[4]

Q2: Besides enzymes, what else can cause my ester to cleave?

A2: Non-enzymatic chemical hydrolysis can also occur, although it is typically much slower than enzyme-catalyzed reactions under physiological conditions.[9] The stability of the ester bond is sensitive to pH and temperature.[2][10] Highly acidic or alkaline conditions (generally outside of pH 6-8) and elevated temperatures can accelerate the rate of chemical hydrolysis.[9][10]

Q3: How can I prevent this enzymatic cleavage during my experiments?

A3: The most effective strategy is to inhibit the activity of esterases in your biological matrix. This is typically achieved by adding specific chemical inhibitors to your samples immediately after collection or just before adding your test compound.[11][12] Additionally, maintaining proper sample handling procedures, such as keeping samples on ice, can slow down enzymatic activity.[2][13][14]

Q4: What are the most common and effective esterase inhibitors?

A4: A variety of esterase inhibitors are available, with some of the most widely used being:

  • Phenylmethylsulfonyl Fluoride (PMSF): An irreversible inhibitor of serine proteases and esterases.[15][16][17] It is highly effective but has a short half-life in aqueous solutions.[15][18]

  • Sodium Fluoride (NaF): A non-specific esterase inhibitor that is effective in many systems.[12][19][20][21]

  • Bis(p-nitrophenyl) Phosphate (BNPP): A potent inhibitor often used to stabilize ester-containing prodrugs in plasma.[11][12][22]

  • Diisopropyl Fluorophosphate (DFP): A strong, but highly toxic, serine protease and esterase inhibitor.[12] Extreme caution is required when handling.

The choice of inhibitor may depend on the specific biological matrix and the downstream analytical method.[11][22]

Q5: Will these inhibitors interfere with my compound or assay?

A5: It is possible. Esterase inhibitors can potentially interfere with bioanalytical methods like LC-MS/MS, a phenomenon known as matrix effects.[23] It is crucial to run control experiments to ensure the chosen inhibitor, at its effective concentration, does not directly interact with your compound of interest or affect the performance of your assay. Always validate your analytical method in the presence of the inhibitor.

Troubleshooting Guide

If you are experiencing unexpected results, such as low compound activity, high variability, or rapid disappearance of your parent compound, use the following workflow to diagnose and solve the issue.

G

Caption: Troubleshooting workflow for premature this compound ester cleavage.

Data Summary Tables

The following tables provide illustrative data on the effectiveness of various preventative measures.

Table 1: Stability of a Model this compound Ester in Human Plasma (1 hour at 37°C)

ConditionInhibitor Concentration% Parent Compound Remaining
Control (No Inhibitor)N/A12%
PMSF1 mM88%
Sodium Fluoride (NaF)10 mM91%
BNPP10 mM95%
Control (on ice)N/A75%

Table 2: Effect of pH and Temperature on Non-Enzymatic Hydrolysis (24 hours in Buffer)

pHTemperature% Parent Compound Remaining
5.037°C92%
7.44°C99%
7.437°C96%
7.450°C81%
9.037°C85%

Key Experimental Protocols

Protocol 1: General Procedure for Sample Handling and Inhibitor Addition

This protocol outlines the best practices for collecting and treating biological samples to minimize ester cleavage before analysis.

  • Sample Collection: Collect biological samples (e.g., whole blood, plasma, tissue) using appropriate methods and immediately place them on ice or in a pre-chilled container.[13][14]

  • Inhibitor Stock Preparation: Prepare a concentrated stock solution of your chosen esterase inhibitor.

    • PMSF: Prepare a 100 mM stock in an anhydrous solvent like ethanol or isopropanol. PMSF is unstable in water.[15] (Caution: PMSF is toxic and must be handled in a fume hood with appropriate personal protective equipment).

    • Sodium Fluoride (NaF): Prepare a 1 M stock solution in ultrapure water.

  • Inhibitor Addition: Add the inhibitor stock solution to the biological matrix to achieve the desired final concentration (e.g., 1 mM for PMSF, 10 mM for NaF). Vortex gently to mix.

  • Pre-incubation: Allow the inhibitor to pre-incubate with the matrix for 15-30 minutes on ice.[24] This ensures the esterases are inactivated before the addition of your compound.

  • Compound Addition: Add your this compound ester compound to the treated matrix to initiate the experiment.

  • Incubation: Proceed with your experimental incubation, typically at 37°C. For time-course experiments, take aliquots at specified intervals and immediately quench the reaction (e.g., by protein precipitation with cold acetonitrile).

  • Storage: If samples are not analyzed immediately, they should be stored at ultra-low temperatures (-80°C) to ensure long-term stability.[14][25][26]

G

Caption: Workflow for an in vitro this compound ester stability assay.

Mechanism of Cleavage

The primary mechanism of cleavage is the hydrolysis of the ester bond, catalyzed by a serine hydrolase like carboxylesterase.

G

Caption: Simplified pathway of enzymatic ester hydrolysis.

References

Technical Support Center: Optimizing Decanoate-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing injection volumes for decanoate-based long-acting injectable (LAI) therapies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the pre-clinical and clinical development of this compound-based therapies, with a focus on the impact of injection volume.

Q1: We are observing a high incidence of injection site reactions (e.g., pain, inflammation, nodules) in our animal studies. Could the injection volume be the cause?

A1: Yes, the injection volume is a critical factor in local tolerability.

  • Problem: Large injection volumes can cause tissue distension, leading to pain and inflammation. For oil-based depot antipsychotics, the maximum recommended volume per injection site is typically 3 mL to minimize patient discomfort.[1][2][3] Studies have shown that clinically significant injection site reactions, such as pain, bleeding, and nodules, are associated with the total volume of depot administered over time and the frequency of injections.[4][5][6] While some studies suggest that the concentration of the drug may not be directly related to the severity of the reaction, others have reported reactions when switching from a 50 mg/mL to a 100 mg/mL concentration of haloperidol this compound.[4][5][7]

  • Troubleshooting Steps:

    • Reduce Injection Volume: The most direct approach is to decrease the volume per injection site. If the total dose must be maintained, consider splitting the dose into two separate, smaller-volume injections at different sites.[1]

    • Increase Drug Concentration: If feasible, develop a more concentrated formulation. This allows the same dose to be delivered in a smaller volume, which may reduce injection site reactions.[4][5]

    • Optimize Formulation Vehicle: The oily vehicle itself can contribute to local reactions.[6] Evaluate alternative vehicles (e.g., different types of oils) that may be better tolerated.

    • Control Injection Rate: While some studies on subcutaneous injections found no significant impact of flow rate on pain, a very rapid injection of a viscous fluid intramuscularly can increase pressure and tissue trauma.[8][9][10] Experiment with a slower, controlled injection rate.

Q2: Our pharmacokinetic (PK) data shows high inter-subject variability in drug absorption after intramuscular injection. How can injection volume optimization help?

A2: Inconsistent PK profiles can result from variability in depot formation and drug release, which are influenced by injection technique and volume.

  • Problem: The release of the active drug from a this compound formulation depends on the hydrolysis of the ester at the surface of the oil depot.[11] The geometry and surface area of this depot can be affected by the injection volume and technique. A large, poorly contained volume may disperse unpredictably, leading to variable surface area and inconsistent drug release. Conversely, a very small volume might not form a stable depot.

  • Troubleshooting Steps:

    • Standardize Injection Technique: Ensure a consistent, deep intramuscular injection technique is used across all subjects. The needle length must be sufficient to reach the muscle tissue, avoiding accidental injection into adipose tissue, which can alter absorption.[12] For haloperidol this compound, a 21-gauge needle is recommended.[2][3]

    • Evaluate Depot Morphology: Use imaging techniques (e.g., ultrasound) in animal models to visualize the depot post-injection. This can help correlate depot shape and size with different injection volumes and resulting PK profiles.[13]

    • Investigate Volume-Dose Proportionality: Conduct a dose-ranging study where the volume is varied while keeping the concentration constant. Analyze whether key PK parameters (AUC, Cmax) scale linearly with the dose/volume. Non-linearity may suggest that volume affects absorption efficiency. Plasma levels of haloperidol have been shown to strongly correlate with the injected dose of the this compound form.[14]

    • Assess Formulation Viscosity: Highly viscous formulations can be difficult to inject consistently, leading to variability. If viscosity is high, consider formulation changes or the use of a wider gauge needle, though patient comfort must be considered.

Q3: We developed a high-concentration formulation to reduce volume, but now we are facing issues with syringeability and injectability. What can we do?

A3: High-concentration formulations, especially of biologics, often lead to increased viscosity, which poses challenges for administration.[15]

  • Problem: High viscosity can make it difficult to draw the formulation into a syringe and require excessive force to inject, potentially leading to incomplete dosing and patient discomfort. A viscosity of over 20 cP can be problematic for standard syringes and thin needles used for subcutaneous or intramuscular injections.[15]

  • Troubleshooting Steps:

    • Quantitative Assessment: Measure the viscosity of your formulation across a relevant temperature range. Also, measure the injection force using a texture analyzer or similar equipment to quantify the problem.

    • Formulation Re-evaluation: Investigate the use of excipients designed to reduce the viscosity of high-concentration products.

    • Device Selection: Match the syringe and needle to the formulation's properties. A wider needle gauge (e.g., 21-gauge instead of 23-gauge) can significantly reduce the force required for injection.[2][3]

    • Consider Alternative Delivery Systems: For highly viscous formulations, specialized delivery devices like auto-injectors with powerful springs or pen injectors may be necessary to ensure reliable and complete administration.

Below is a workflow for troubleshooting common issues in this compound therapy development.

G cluster_start Initiation & Observation cluster_problems Problem Identification cluster_solutions_isr ISR Solutions cluster_solutions_pk PK Solutions cluster_solutions_syringe Syringeability Solutions start Initial Formulation Administered observe Observe Outcomes: - Injection Site Reactions (ISRs) - Pharmacokinetic (PK) Profile - Syringeability start->observe isr High ISRs? observe->isr pk High PK Variability? isr->pk No s1 Reduce Volume (Split Dose) isr->s1 Yes syringe Poor Syringeability? pk->syringe No s4 Standardize Injection Technique pk->s4 Yes s6 Modify Formulation (Reduce Viscosity) syringe->s6 Yes end_node Optimized Protocol syringe->end_node No s2 Increase Concentration s1->s2 s3 Optimize Vehicle s2->s3 s3->pk s5 Evaluate Depot Morphology s4->s5 s5->syringe s7 Optimize Device (e.g., Needle Gauge) s6->s7 s7->end_node

Caption: Troubleshooting workflow for this compound formulation issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical maximum injection volume for an intramuscular this compound therapy?

A1: For many commercial oil-based long-acting injectables, such as haloperidol this compound, the maximum recommended volume per injection site is 3 mL.[1][2][3] If a calculated dose exceeds this volume, the dose is often divided into two separate injections.[1][2] This recommendation is primarily to enhance patient comfort and minimize local tissue reactions.[1]

Q2: How does injection volume affect the pharmacokinetics (PK) of a this compound-based LAI?

A2: Injection volume is a key parameter that influences the resulting depot's size and shape, which in turn affects the drug release kinetics.

  • Absorption Phase: this compound LAIs work via a "flip-flop" kinetic model, where the slow absorption from the muscle depot, not the elimination half-life, is the rate-limiting step determining the drug's duration of action.[16][17] The rate of absorption is dependent on the surface area of the oil depot available for tissue esterases to hydrolyze the this compound ester into the active drug.

  • Impact of Volume:

    • Larger Volume: A larger volume may create a depot with a larger initial surface area, potentially leading to a higher initial peak concentration (Cmax). However, some studies with in-situ forming implants (a different LAI technology) showed that larger volumes had slower complete degradation times.[13]

    • Splitting Doses: Dividing a larger dose into two smaller injection volumes at different sites creates two depots. This can alter the PK profile compared to a single large injection and may lead to a more consistent, sustained release.

  • Steady State: Regardless of the initial volume, steady-state concentrations for long-acting antipsychotics are typically reached after the third or fourth injection.[14]

The diagram below illustrates the general pharmacokinetic pathway for this compound LAIs.

G inj 1. IM Injection of Drug-Decanoate in Oily Vehicle depot 2. Formation of Intramuscular Oil Depot inj->depot hydrolysis 3. Slow Hydrolysis by Tissue Esterases depot->hydrolysis release 4. Release of Active Drug from Depot hydrolysis->release abs 5. Absorption into Systemic Circulation (Rate-Limiting Step) release->abs dist 6. Distribution to Tissues (including CNS) abs->dist elim 7. Metabolism & Excretion dist->elim

Caption: Pharmacokinetic pathway of this compound long-acting injectables.

Q3: Is there a difference in volume optimization for subcutaneous vs. intramuscular injections?

A3: Yes, the tissue structure and capacity differ significantly between subcutaneous (SC) and intramuscular (IM) spaces.

  • Intramuscular (IM): The IM space can accommodate larger volumes more readily than the SC space. As noted, volumes up to 3 mL are common for this compound therapies, which are typically administered into large muscles like the gluteus maximus or deltoid.[1][18]

  • Subcutaneous (SC): Traditionally, SC injections were limited to smaller volumes (e.g., 1-2 mL). However, recent studies suggest that larger volumes of up to 3 mL or even 5 mL can be well-tolerated when injected subcutaneously, particularly in the abdomen.[8][9][10] Interestingly, one study found that higher viscosity solutions (15-20 cP) were perceived as less painful than low viscosity (1 cP) solutions in SC injections, and that injection volume (2 mL vs. 3 mL) did not significantly impact perceived pain.[8][10]

Data Presentation: this compound Formulations Overview

The following table summarizes key administration parameters for common this compound-based antipsychotic therapies. This data can serve as a baseline for experimental design.

Drug Vehicle Type Common Concentrations Typical Dosing Interval Max Volume per Site
Haloperidol this compound Sesame Oil[1]50 mg/mL, 100 mg/mL[1][2]4 weeks[1][2][19]3 mL[1][2][3]
Fluphenazine this compound Sesame Oil[16]25 mg/mL[18]2 to 3 weeks[18]Generally 2-3 mL
Flupentixol this compound Oily Vehicle20 mg/mL, 100 mg/mL, 200 mg/mL[20]2 to 4 weeks[18]Generally 2-3 mL
Zuclopenthixol this compound Oily Vehicle200 mg/mL, 500 mg/mL2 to 4 weeksGenerally 2-3 mL

Experimental Protocols

Protocol 1: In-Vitro Drug Release Testing using Dialysis Method

This protocol is designed to assess the effect of formulation variables (e.g., viscosity, drug concentration) on the release rate of the active drug from a this compound formulation.

  • Objective: To compare the in-vitro release profiles of different this compound formulations.

  • Materials:

    • USP Dissolution Apparatus 2 (Paddle Apparatus).

    • Dialysis Membrane Tubing (e.g., Regenerated Cellulose, 12-14 kDa MWCO).[21]

    • Release Medium: Phosphate-buffered saline (PBS), pH 7.4, containing a surfactant like 0.5% w/v sodium dodecyl sulfate (SDS) to ensure sink conditions.[21]

    • HPLC system with a validated method for quantifying the active drug.

    • Test formulations of benzyl this compound or other relevant this compound ester.

  • Methodology:

    • Medium Preparation: Prepare and de-gas a sufficient volume of the release medium. Pre-heat the medium in the dissolution vessels to 37°C ± 0.5°C.

    • Sample Preparation: Pre-soak a section of the dialysis tubing in the release medium. Accurately weigh and inject a precise volume (e.g., 1 mL) of the test this compound formulation into the dialysis bag and securely seal both ends.[21]

    • Test Initiation: Place each sealed dialysis bag into a dissolution vessel containing the release medium. Begin paddle rotation at a standardized speed (e.g., 50 RPM).

    • Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot (e.g., 5 mL) of the dissolution medium for analysis.[21] Immediately replace the withdrawn volume with fresh, pre-heated medium to maintain a constant volume.

    • Analysis: Analyze the samples using the validated HPLC method to determine the concentration of the released active drug.

    • Data Reporting: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release (%) versus time for each formulation to compare their release profiles.

Protocol 2: In-Vivo Pharmacokinetic Study in a Rat Model

This protocol provides a framework for evaluating how injection volume affects the bioavailability and pharmacokinetic profile of a this compound formulation.

  • Objective: To determine the Cmax, Tmax, and AUC of a this compound formulation administered at different injection volumes.

  • Model: Male Sprague-Dawley rats (250-300g).

  • Groups (Example):

    • Group 1: Low Volume (e.g., 0.1 mL/kg of a high-concentration formulation).

    • Group 2: High Volume (e.g., 0.4 mL/kg of a low-concentration formulation, maintaining the same total dose as Group 1).

    • Group 3: IV Administration of active (non-esterified) drug (for bioavailability calculation).

  • Methodology:

    • Dose Administration: Administer the formulation via deep intramuscular injection into the hind limb muscle. For the IV group, administer via the tail vein.

    • Blood Sampling: Collect sparse blood samples (e.g., ~200 µL) from a subset of animals at each time point via the saphenous or jugular vein. Suggested time points for a long-acting formulation: 0 (pre-dose), 1, 4, 8, 24 hours, and days 2, 4, 7, 14, 21, and 28.

    • Sample Processing: Process blood to collect plasma and store at -80°C until analysis.

    • Bioanalysis: Analyze plasma samples for the concentration of the active drug using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each group, including Cmax (peak concentration), Tmax (time to peak), and AUC (area under the concentration-time curve).

    • Data Interpretation: Compare the PK profiles of the low-volume and high-volume groups. A significant difference in Cmax or AUC would indicate that injection volume impacts the rate or extent of drug absorption for this formulation. Calculate absolute bioavailability by comparing the dose-normalized AUC from the IM groups to the IV group.

References

Technical Support Center: Mitigating Burst Release in Decanoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the initial burst release effect in decanoate formulations, particularly those utilizing biodegradable polymers like PLGA.

Frequently Asked Questions (FAQs)

Q1: What is the "burst release effect" in the context of this compound formulations?

The burst release effect is the rapid and often uncontrolled release of a significant fraction of the encapsulated this compound drug from a long-acting injectable (LAI) formulation immediately after administration.[1][2] This initial "dumping" of the drug can lead to plasma concentrations that exceed the therapeutic window, potentially causing toxicity and reducing the intended duration of the sustained release.[1]

Q2: What are the primary causes of a high initial burst release?

A high initial burst release is typically caused by the presence of the drug on or near the surface of the delivery vehicle (e.g., PLGA microspheres).[3][4] Several factors contribute to this:

  • Drug Properties: The hydrophobicity of the this compound ester can influence its interaction with the polymer matrix.

  • Formulation Parameters: Factors such as drug loading, polymer molecular weight, and the type and concentration of excipients play a crucial role.[1][3]

  • Manufacturing Process: The method of microparticle preparation, including homogenization speed and solvent evaporation rate, can significantly impact the drug distribution within the matrix.[3][5]

Q3: How does the this compound ester itself influence burst release?

The long alkyl chain of the this compound ester imparts significant lipophilicity to the drug molecule. This property generally favors partitioning into the hydrophobic polymer matrix, which can help reduce burst release compared to more hydrophilic drugs. However, the interaction is complex and also depends on the properties of the polymer and other formulation components.

Q4: What are the regulatory expectations regarding burst release for long-acting injectables?

Regulatory agencies expect a well-controlled and reproducible release profile for LAIs. While there isn't a universal specific limit for burst release, it is expected to be minimized and consistent between batches to ensure safety and efficacy. Characterizing and controlling the burst release phase is an important aspect of product development and quality control.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the development of this compound formulations and provides potential solutions.

Issue 1: My formulation exhibits a high initial burst release (>30% in the first 24 hours).

Possible Causes and Solutions:

  • High Drug Loading: An excessive amount of drug relative to the polymer can lead to drug accumulation on the microsphere surface.

    • Troubleshooting Step: Try decreasing the theoretical drug loading.

  • Low Polymer Molecular Weight: Lower molecular weight polymers degrade faster and have a more porous structure, which can facilitate a rapid initial release.[1][7]

    • Troubleshooting Step: Use a higher molecular weight PLGA or a blend of different molecular weight polymers.

  • Suboptimal Homogenization Speed: The speed of homogenization during the emulsion step affects the size and porosity of the microspheres. Both too low and too high speeds can lead to increased burst release.[3][5][8]

    • Troubleshooting Step: Optimize the homogenization speed. A speed of around 10,000 rpm is often a good starting point.[3][5]

  • Inappropriate PVA Concentration: The concentration of the emulsifier, such as polyvinyl alcohol (PVA), in the external aqueous phase influences the stability of the emulsion and the surface properties of the microspheres.[9][10]

    • Troubleshooting Step: Adjust the PVA concentration. Increasing the concentration from 0.1% to 1% has been shown to decrease burst release.[5]

Issue 2: The burst release is inconsistent between different batches of my formulation.

Possible Causes and Solutions:

  • Variability in Manufacturing Process: Small deviations in process parameters can lead to batch-to-batch variability.

    • Troubleshooting Step: Ensure strict control over all process parameters, including homogenization speed and time, stirring rates, and temperature.

  • Inconsistent Raw Material Properties: Variations in the properties of the polymer (e.g., molecular weight distribution) or drug substance can affect the formulation's performance.

    • Troubleshooting Step: Thoroughly characterize all incoming raw materials to ensure consistency.

Data on Formulation Parameters vs. Burst Release

The following tables summarize the impact of key formulation and process variables on the initial burst release of drugs from PLGA microspheres.

Parameter Change Effect on Burst Release Reference
Polymer Molecular Weight IncreaseDecrease[1][3]
Drug Loading IncreaseIncrease
Homogenization Speed Optimize to mid-range (e.g., 10,000 rpm)Decrease[3][5]
PVA Concentration Increase (e.g., from 0.5% to 1-3%)Decrease[9]

Experimental Protocols

1. Preparation of this compound-Loaded PLGA Microspheres using W/O/W Double Emulsion Solvent Evaporation

This protocol is a general guideline for encapsulating a this compound drug into PLGA microspheres.

  • Materials:

    • This compound drug (e.g., Haloperidol this compound)

    • PLGA (e.g., 50:50 lactide:glycolide ratio, choose appropriate molecular weight)

    • Dichloromethane (DCM)

    • Polyvinyl alcohol (PVA)

    • Deionized water

  • Procedure:

    • Prepare the Oil Phase (O): Dissolve a specific amount of PLGA and the this compound drug in DCM.

    • Prepare the Inner Aqueous Phase (W1): This phase can be a small volume of deionized water or a buffer solution.

    • Form the Primary Emulsion (W/O): Add the inner aqueous phase to the oil phase and homogenize at a controlled speed (e.g., 10,000 rpm) for a short duration (e.g., 1 minute) to create a fine W/O emulsion.

    • Prepare the External Aqueous Phase (W2): Prepare an aqueous solution of PVA (e.g., 1% w/v).

    • Form the Double Emulsion (W/O/W): Add the primary emulsion to the external aqueous phase under homogenization at a controlled speed (e.g., 5,000 rpm) for a specific time (e.g., 1-2 minutes).

    • Solvent Evaporation: Transfer the double emulsion to a larger volume of the external aqueous phase and stir at a constant rate (e.g., 200 rpm) for several hours (e.g., 3-4 hours) at room temperature to allow the DCM to evaporate.

    • Microsphere Collection and Washing: Collect the hardened microspheres by filtration or centrifugation. Wash them several times with deionized water to remove residual PVA and unencapsulated drug.

    • Drying: Lyophilize the washed microspheres to obtain a dry powder.

2. In Vitro Release Testing of this compound-Loaded Microspheres

This protocol describes a common method for evaluating the in vitro release profile of the prepared microspheres.

  • Materials:

    • This compound-loaded microspheres

    • Phosphate-buffered saline (PBS), pH 7.4

    • A suitable surfactant (e.g., Tween 80 or SDS) to maintain sink conditions

    • Sample vials

    • Shaking incubator or water bath

    • HPLC system for drug quantification

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of microspheres (e.g., 10-20 mg) and place them into sample vials.

    • Release Medium: Add a defined volume of release medium (e.g., PBS with 0.02% Tween 80) to each vial.

    • Incubation: Place the vials in a shaking incubator or water bath maintained at 37°C with constant agitation.

    • Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily or every few days), withdraw a specific volume of the release medium.

    • Medium Replacement: After each sampling, replenish the vial with an equal volume of fresh release medium to maintain a constant volume and sink conditions.

    • Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated HPLC method.

    • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visual Guides

Troubleshooting Workflow for High Burst Release

Burst_Release_Troubleshooting start High Initial Burst Release Observed cause1 High Drug Loading? start->cause1 cause2 Low Polymer MW? start->cause2 cause3 Suboptimal Homogenization? start->cause3 cause4 Incorrect PVA Concentration? start->cause4 solution1 Decrease Theoretical Drug Loading cause1->solution1 solution2 Use Higher MW PLGA cause2->solution2 solution3 Optimize Homogenization Speed (e.g., 10,000 rpm) cause3->solution3 solution4 Adjust PVA Concentration (e.g., 1-3%) cause4->solution4 retest Re-formulate and Perform In Vitro Release Test solution1->retest solution2->retest solution3->retest solution4->retest

A troubleshooting workflow for addressing high initial burst release in this compound formulations.

Logical Relationship of Key Formulation Factors Influencing Burst Release

Formulation_Factors Burst Burst Release DrugLoading Drug Loading DrugLoading->Burst increases PolymerMW Polymer MW PolymerMW->Burst decreases (with higher MW) Homogenization Homogenization Speed Homogenization->Burst influences PVA PVA Concentration PVA->Burst decreases (with higher conc.)

Key formulation factors and their influence on the initial burst release.

References

Technical Support Center: Enhancing the Solubility of Poorly Soluble Decanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the solubility of poorly soluble decanoate esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating poorly soluble this compound esters?

This compound esters are highly lipophilic compounds, making them practically insoluble in aqueous media. The primary challenges in their formulation include:

  • Low Aqueous Solubility: This directly impacts their dissolution rate and subsequent bioavailability.

  • High Lipophilicity: While soluble in some organic solvents and oils, achieving a stable and effective formulation for drug delivery can be complex.

  • Physical Instability: Formulations can be prone to issues like drug precipitation, crystallization, and phase separation, especially in lipid-based systems.

  • Excipient Selection: Choosing the right combination of oils, surfactants, and co-solvents is critical to ensure adequate drug loading, stability, and biocompatibility.

Q2: What are the most common strategies for enhancing the solubility of this compound esters?

The most prevalent and effective strategies leverage the lipophilic nature of this compound esters:

  • Lipid-Based Drug Delivery Systems (LBDDS): This is a primary approach and includes Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and nanoemulsions. These systems use a mixture of oils, surfactants, and co-solvents to dissolve the this compound ester and form fine dispersions in the gastrointestinal tract, enhancing absorption.

  • Nanosuspensions: This technique involves reducing the particle size of the this compound ester to the nanometer range. The increased surface area significantly improves the dissolution rate in aqueous environments.[1][2]

  • Solid Dispersions: In this method, the this compound ester is dispersed in a hydrophilic carrier at a solid state.[3][4][5] This can be achieved through methods like solvent evaporation or melt extrusion, which can convert the crystalline drug into a more soluble amorphous form.

Q3: How do I select the appropriate excipients for my this compound ester formulation?

Excipient selection is a critical step in developing a stable and effective formulation. A systematic approach is recommended:

  • Solubility Screening: Determine the solubility of your this compound ester in a range of oils, surfactants, and co-solvents. This will identify the most effective solubilizers.

  • Excipient Compatibility: Conduct compatibility studies to ensure that the chosen excipients do not cause chemical degradation of the this compound ester.[6][7]

  • HLB Value of Surfactants: The Hydrophile-Lipophile Balance (HLB) is a crucial parameter for selecting surfactants, especially for lipid-based formulations. For oil-in-water emulsions or SEDDS, surfactants with higher HLB values (typically 8-18) are generally preferred to facilitate emulsification.[8][9][10][11][12][13]

  • Regulatory Acceptance: Ensure that the selected excipients are approved for the intended route of administration.

Below is a decision-making workflow for excipient selection:

Excipient_Selection_Workflow cluster_start Start: API Characterization cluster_screening Screening Phase cluster_selection Selection & Optimization cluster_end Final Formulation Start Characterize this compound Ester (Solubility, LogP, Melting Point) SolubilityScreening Solubility Screening (Oils, Surfactants, Co-solvents) Start->SolubilityScreening Initial Assessment CompatibilityScreening Excipient Compatibility Study (DSC, HPLC, Stress Testing) SolubilityScreening->CompatibilityScreening Identify Potential Solubilizers SelectExcipients Select Excipients with High Solubilizing Capacity and Good Compatibility CompatibilityScreening->SelectExcipients Ensure Stability HLB_Consideration Consider Surfactant HLB Value for Emulsification Potential SelectExcipients->HLB_Consideration For Lipid-Based Systems FinalFormulation Optimized Excipient System for Formulation Development SelectExcipients->FinalFormulation For Non-LBDDS TernaryDiagram Construct Ternary Phase Diagrams (for LBDDS) HLB_Consideration->TernaryDiagram Optimize Ratios TernaryDiagram->FinalFormulation Define Formulation Space

A logical workflow for selecting suitable excipients.

Troubleshooting Guides

Issue 1: Drug Precipitation in Self-Emulsifying Drug Delivery Systems (SEDDS)

Q: My this compound ester precipitates out of the SEDDS formulation upon dilution with an aqueous medium. What could be the cause and how can I fix it?

A: Drug precipitation from SEDDS upon dilution is a common issue, often caused by the drug being pushed out of the formulation as the oil and surfactant phases emulsify and are diluted in the gastrointestinal fluids.

Troubleshooting Steps:

  • Optimize the Formulation:

    • Increase Surfactant/Co-surfactant Concentration: A higher concentration of surfactants and co-surfactants can create more stable micelles that can better retain the lipophilic drug.

    • Use a Co-solvent: Incorporating a co-solvent that is miscible with both the lipid and aqueous phases can help to maintain the drug in solution during dispersion.

    • Select a Better Oil Phase: Ensure the this compound ester has high solubility in the chosen oil. Sometimes a blend of oils can improve solubilization capacity.

  • Incorporate a Precipitation Inhibitor:

    • Polymers such as HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) can be added to the formulation. These polymers can help maintain a supersaturated state of the drug, preventing or delaying precipitation.

  • Evaluate the Drug Load:

    • The drug loading in the formulation might be too high, exceeding the solubilization capacity of the system upon dilution. Try reducing the drug concentration. It is generally recommended not to exceed 80% of the saturation solubility to avoid precipitation during storage and after administration.

Issue 2: Physical Instability of the Formulation (Phase Separation, Creaming)

Q: My lipid-based formulation is showing signs of phase separation over time. What are the likely causes and solutions?

A: Phase separation in lipid-based formulations indicates physical instability. This can be due to a variety of factors, including improper excipient ratios, temperature fluctuations, or incompatibility between components.

Troubleshooting Steps:

  • Re-evaluate Excipient Ratios:

    • Construct a ternary phase diagram with your chosen oil, surfactant, and co-solvent to identify the optimal ratios that result in a stable, single-phase system.

  • Check for Excipient Incompatibility:

    • Ensure all components are miscible at the intended concentrations. Visual inspection after 24 hours at ambient temperature can reveal any phase separation.

  • Increase Viscosity:

    • For emulsions, adding a viscosity-modifying agent to the continuous phase can slow down the movement of droplets and prevent creaming or sedimentation.

  • Control Storage Conditions:

    • Temperature fluctuations can affect the solubility of the drug and the stability of the formulation. Store the formulation at a controlled and consistent temperature.

Issue 3: Low Drug Loading Capacity

Q: I am unable to achieve the desired drug concentration in my formulation without it becoming unstable. How can I increase the drug loading of my this compound ester?

A: Low drug loading is a common hurdle, especially for highly lipophilic compounds.

Troubleshooting Steps:

  • Systematic Solubility Screening:

    • Expand your screening to a wider range of excipients, including different types of oils (long-chain, medium-chain triglycerides), surfactants with varying HLB values, and potent co-solvents.

  • Use a Combination of Excipients:

    • A blend of solubilizers often works better than a single excipient. For example, a mixture of a primary solubilizing oil with a co-solvent can significantly increase drug loading.

  • Consider a Different Formulation Strategy:

    • If you are struggling with a lipid-based liquid formulation, consider a solid dispersion. By dispersing the this compound ester in a hydrophilic polymer matrix in an amorphous state, you may achieve a higher effective drug loading and improved dissolution.

Data on Solubility Enhancement of this compound Esters

While specific quantitative data for the solubility of all this compound esters in various pharmaceutical excipients is not extensively available in a centralized format, the following tables provide some known solubility information and a general guide for selecting excipients.

Table 1: Qualitative Solubility of Testosterone this compound

Solvent/ExcipientSolubility DescriptionReference
WaterPractically insoluble[14][15]
AcetoneVery soluble[14][15]
Methylene ChlorideVery soluble[14][15]
Anhydrous EthanolVery soluble[14][15]
Fatty OilsFreely soluble[14][15]

Table 2: General Excipient Selection Guide for this compound Esters

Excipient TypeExamplesRole in FormulationConsiderations
Oils (Lipid Phase) Castor oil, Sesame oil, Ethyl oleate, Caprylic/capric triglycerides (e.g., Miglyol 812)Primary solvent for the this compound ester.High solubility of the ester is crucial. Long-chain triglycerides may aid lymphatic uptake.
Surfactants Polysorbates (e.g., Tween 80), Sorbitan esters (e.g., Span 80), Polyoxyl castor oils (e.g., Cremophor EL)Emulsifying agent, enhances dispersion and micellar solubilization.HLB value is critical for emulsification efficiency. Non-ionic surfactants are generally preferred for oral formulations.
Co-solvents Ethanol, Propylene glycol, Polyethylene glycol (PEG 400), Benzyl benzoateIncreases the solvent capacity of the formulation for the drug.Can improve the physical stability of the formulation. Must be used within safe limits.
Solid Dispersion Carriers Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Polyethylene glycols (PEGs)Forms a hydrophilic matrix to disperse the drug in an amorphous state.The choice of polymer can influence the dissolution rate and stability of the amorphous form.
Nanosuspension Stabilizers Poloxamers, Lecithin, Tween 80Adsorb onto the surface of the drug nanocrystals to prevent aggregation.A combination of steric and electrostatic stabilizers is often most effective.

Experimental Protocols

Protocol 1: Preparation of a this compound Ester-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a liquid SEDDS formulation to enhance the solubility and oral bioavailability of a poorly soluble this compound ester.

Materials:

  • This compound ester (Active Pharmaceutical Ingredient - API)

  • Oil (e.g., Ethyl oleate)

  • Surfactant (e.g., Cremophor EL)

  • Co-solvent (e.g., Transcutol HP)

Methodology:

  • Screening of Excipients:

    • Determine the solubility of the this compound ester in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Construction of Ternary Phase Diagram:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.

    • Visually observe the mixtures to identify the region that forms a clear, isotropic solution.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial based on the ratios determined from the phase diagram.

    • Heat the mixture to 40-50°C to ensure homogeneity, if necessary.

    • Add the pre-weighed this compound ester to the excipient mixture.

    • Vortex or stir the mixture until the API is completely dissolved.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a volume of water or simulated gastric fluid with gentle agitation. Observe the formation of the emulsion and note the time it takes to emulsify and the appearance (clarity) of the resulting emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the emulsion using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform dissolution studies to compare the release of the this compound ester from the SEDDS formulation to that of the pure drug.

SEDDS_Protocol_Workflow cluster_prep Preparation cluster_char Characterization cluster_result Outcome Screening 1. Excipient Solubility Screening PhaseDiagram 2. Construct Ternary Phase Diagram Screening->PhaseDiagram Select Excipients Formulation 3. Prepare SEDDS Formulation PhaseDiagram->Formulation Determine Ratios Emulsification 4. Self-Emulsification Assessment Formulation->Emulsification Evaluate Performance DropletSize 5. Droplet Size Analysis (DLS) Emulsification->DropletSize Dissolution 6. In Vitro Dissolution Study DropletSize->Dissolution Result Optimized SEDDS Formulation Dissolution->Result

Workflow for preparing a this compound ester-loaded SEDDS.
Protocol 2: Preparation of a this compound Ester Nanosuspension by High-Pressure Homogenization

Objective: To produce a nanosuspension of a this compound ester to increase its surface area and dissolution rate.[2]

Materials:

  • This compound ester (API)

  • Stabilizer (e.g., a combination of Poloxamer 188 and Lecithin)

  • Purified water

Methodology:

  • Preparation of the Pre-suspension:

    • Disperse the this compound ester powder in an aqueous solution containing the dissolved stabilizer(s).

    • Use a high-shear mixer (e.g., Ultra-Turrax) to homogenize this mixture for 5-10 minutes to form a coarse pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply a pressure of approximately 1500 bar for 10-20 cycles. It is important to control the temperature during this process to prevent overheating.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the average particle size, PDI, and zeta potential of the nanosuspension using a DLS instrument. The zeta potential provides an indication of the stability of the suspension.

    • Crystallinity Assessment: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug has not undergone any changes in its crystalline state.

    • Dissolution Rate: Compare the dissolution rate of the nanosuspension to that of the micronized and pure drug.

Protocol 3: Preparation of a this compound Ester Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a this compound ester with a hydrophilic carrier to enhance its dissolution.[16]

Materials:

  • This compound ester (API)

  • Hydrophilic carrier (e.g., PVP K30)

  • Organic solvent (e.g., Methanol or a mixture of Dichloromethane and Methanol)

Methodology:

  • Dissolution:

    • Dissolve both the this compound ester and the hydrophilic carrier (e.g., in a 1:1 or 1:3 drug-to-carrier ratio) in the chosen organic solvent to form a clear solution.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying and Milling:

    • Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Mill the dried solid dispersion and sieve it to obtain a fine powder of uniform size.

  • Characterization:

    • Drug Content: Determine the drug content in the solid dispersion using a suitable analytical method like HPLC.

    • Solid-State Characterization: Use DSC and XRD to assess the physical state of the drug in the dispersion (amorphous or crystalline).

    • Dissolution Studies: Perform in vitro dissolution studies to evaluate the enhancement in the dissolution rate compared to the pure drug.

References

Validation & Comparative

Decanoate vs. Enanthate Esters: A Comparative Analysis of Efficacy for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two common long-acting injectable esters, decanoate and enanthate, reveals key differences in their pharmacokinetic profiles and clinical effects. This guide synthesizes available data to assist researchers, scientists, and drug development professionals in selecting the appropriate ester for long-acting injectable (LAI) drug formulations.

The choice between this compound and enanthate esters is critical in the development of LAI medications, influencing dosing frequency, plasma concentration stability, and patient outcomes. While both are fatty acid esters designed to prolong the release of a parent drug from an intramuscular injection site, their differing carbon chain lengths—ten carbons for this compound and seven for enanthate—result in distinct pharmacokinetic and pharmacodynamic properties. This comparison guide delves into the available experimental data for several classes of drugs where both esters have been utilized, including antipsychotics and anabolic steroids.

Pharmacokinetic Profile Comparison

The primary distinction between this compound and enanthate esters lies in their pharmacokinetic profiles, specifically the rate of drug release from the injection depot and the resulting plasma concentrations over time. The longer carbon chain of the this compound ester generally confers greater lipophilicity, leading to a slower release and a longer duration of action compared to the enanthate ester.

Antipsychotics: Perphenazine Esters

A double-blind comparative study by Knudsen et al. (1985) provides valuable insights into the pharmacokinetic differences between perphenazine this compound and perphenazine enanthate in psychotic patients. The study revealed that perphenazine enanthate resulted in significantly higher peak plasma concentrations (Cmax) and a greater fluctuation between peak and trough (minimum) concentrations compared to perphenazine this compound.

ParameterPerphenazine this compound (100 mg every 2 weeks)Perphenazine Enanthate (100 mg every 2 weeks)Reference
Mean Maximum Plasma Concentration (Cmax) 5.0 nmol/l10.6 nmol/l[1][2][3]
Ratio of Mean Cmax to Mean Minimum Concentration (Cmin) 1.414.02[1][2]

These findings suggest that perphenazine this compound provides more stable plasma concentrations, which may be associated with a more consistent therapeutic effect and a lower incidence of concentration-dependent side effects.[1][4]

Anabolic Steroids: Nandrolone and Testosterone Esters

Direct comparative pharmacokinetic data for this compound and enanthate esters of nandrolone and testosterone from a single head-to-head trial are limited. However, data from separate clinical trials provide a basis for comparison.

Studies on nandrolone this compound in healthy men have characterized its pharmacokinetic profile following intramuscular injection.

ParameterNandrolone this compoundReference
Time to Peak Concentration (Tmax) 30 - 72 hours[5][6][7]
Peak Plasma Concentration (Cmax) (50 mg dose) 2.14 ng/mL[5][6][7]
Peak Plasma Concentration (Cmax) (100 mg dose) 4.26 ng/mL[5][6][7]
Peak Plasma Concentration (Cmax) (150 mg dose) 5.16 ng/mL[5][6][7]
Terminal Half-life 7 - 12 days[5][6]
Half-life of release from muscle ~6 days[8][9]

Pharmacokinetic studies of testosterone enanthate have also been conducted, providing key parameters.

ParameterTestosterone EnanthateReference
Mean Steady-State Concentration (Cavg) (50 mg/week, subcutaneous) 422.4 ng/dL[10][11]
Mean Steady-State Concentration (Cavg) (100 mg/week, subcutaneous) 895.5 ng/dL[10][11]

While a direct comparison is challenging due to differing study designs and analytical methods, the generally longer half-life reported for the this compound ester of nandrolone is consistent with the expected impact of its longer fatty acid chain.

Clinical Efficacy and Side Effect Profile

The differences in pharmacokinetic profiles between this compound and enanthate esters can translate into observable differences in clinical efficacy and the incidence of adverse effects.

Antipsychotics: Perphenazine and Fluphenazine

In the comparative study of perphenazine esters by Knudsen et al. (1985), while there was no statistically significant difference in overall antipsychotic efficacy as measured by the Brief Psychiatric Rating Scale (BPRS), a notable difference was observed in individual response rates. In the perphenazine this compound group, only 4% of patients did not meet the response criterion, compared to 25% in the perphenazine enanthate group.[1][2][3]

Furthermore, extrapyramidal side effects were significantly more pronounced in the patients treated with perphenazine enanthate, who also required higher amounts of antiparkinsonian medication.[1][2][4] This suggests that the smoother plasma concentration profile of the this compound ester may contribute to better tolerability.

A double-blind Nordic multicentre trial by Ahlfors et al. (1980) compared clopenthixol this compound with perphenazine enanthate in chronic schizophrenic patients. While the study did not directly compare two esters of the same drug, it provides some context on the clinical use of these esters. The study found that clopenthixol this compound was superior to perphenazine enanthate for the "Hostile-suspiciousness" BPRS item and "Social interest" on the NOSIE-30 scale. The influence of side effects was found to be slightly, though not significantly, more troublesome in the perphenazine enanthate group.[12]

Experimental Protocols

Perphenazine this compound vs. Enanthate Study (Knudsen et al., 1985)
  • Study Design: A six-week randomized, double-blind, comparative study.

  • Participants: 50 acute psychotic patients (26 in the this compound group and 24 in the enanthate group).

  • Intervention: 100 mg of either perphenazine this compound or perphenazine enanthate administered intramuscularly every two weeks.

  • Pharmacokinetic Sampling: Blood samples were collected to measure maximum and minimum plasma concentrations of perphenazine for each injection period.

  • Analytical Method: Gas liquid chromatography was used to determine plasma concentrations of perphenazine.[1][2]

  • Efficacy Assessment: The Brief Psychiatric Rating Scale (BPRS) was used to assess antipsychotic efficacy. An "Amelioration Score" of at least 50% of the total obtainable scores was used as an individual response criterion.[1][3]

  • Side Effect Assessment: The incidence of extrapyramidal side effects and the requirement for antiparkinsonian medication were recorded.[1][2]

Nandrolone this compound Pharmacokinetic Study (Bagchus et al., 2005)
  • Study Design: A single-dose, open-label study with three dose groups.

  • Participants: Healthy male volunteers.

  • Intervention: A single intramuscular injection of 50 mg, 100 mg, or 150 mg of nandrolone this compound.

  • Pharmacokinetic Sampling: Blood samples were collected before treatment and at various time points up to 32 days after dosing.[6]

  • Analytical Method: Specific analytical methods for nandrolone in serum were used to determine its concentration.

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and terminal half-life were calculated from the serum concentration-time data.[5][6]

Testosterone Enanthate Pharmacokinetic Study (Kaminetsky et al., 2015)
  • Study Design: A dose-finding, open-label, parallel-group study.

  • Participants: 39 men with hypogonadism.

  • Intervention: Patients were randomized to receive 50 or 100 mg of subcutaneous testosterone enanthate weekly. A reference group was maintained on 200 mg intramuscular testosterone enanthate.

  • Pharmacokinetic Sampling: Blood samples were collected to determine the pharmacokinetic profile of testosterone.

  • Primary Outcome: The primary outcome was the pharmacokinetic profile of subcutaneous testosterone enanthate.[10][11]

  • Safety Assessment: Safety and tolerability were assessed throughout the study.[10]

Signaling Pathways

The therapeutic and adverse effects of the parent drugs are mediated through specific signaling pathways. Understanding these pathways is crucial for interpreting the clinical consequences of different ester formulations.

Androgen Receptor Signaling

Testosterone and nandrolone exert their effects through the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.

AndrogenReceptorSignaling cluster_cell Target Cell cluster_nucleus Nucleus Androgen Androgen (Testosterone/Nandrolone) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer HSP Heat Shock Proteins (HSP) AR_HSP_Complex AR-HSP Complex AR_HSP_Complex->AR Dissociates AR_HSP_Complex->HSP ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response (e.g., Muscle Growth) Protein_Synthesis->Cellular_Response AR_dimer->ARE Binds

Caption: Androgen Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling

Antipsychotics like perphenazine and fluphenazine primarily act as antagonists at dopamine D2 receptors. These are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.

D2ReceptorSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Antipsychotic Antipsychotic (e.g., Perphenazine) Antipsychotic->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP (Inhibited) ATP ATP PKA Protein Kinase A cAMP->PKA Activates (Reduced) Cellular_Response Cellular Response (Reduced Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Conclusion

The choice between this compound and enanthate esters for the development of long-acting injectable formulations has significant implications for the pharmacokinetic profile, clinical efficacy, and tolerability of the final drug product. The available evidence suggests that the longer-chain this compound ester generally provides a more stable plasma concentration profile with a longer duration of action compared to the enanthate ester. This can lead to a more consistent therapeutic effect and a lower incidence of concentration-dependent adverse events, as demonstrated in studies with perphenazine.

For drug development professionals, these findings underscore the importance of carefully considering the desired pharmacokinetic profile and therapeutic window of the parent drug when selecting an ester. While this compound esters may offer the advantage of less frequent dosing and more stable plasma levels, enanthate esters might be suitable for drugs where a faster onset or shorter duration of action is desired. Further head-to-head clinical trials directly comparing these esters for a wider range of drugs are needed to provide more definitive guidance for formulation development.

References

Validating a New UPLC-MS/MS Method for Haloperidol Decanoate Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of haloperidol decanoate in a pharmaceutical formulation against a conventional High-Performance Liquid Chromatography (HPLC) method. The following sections detail the validation parameters, experimental protocols, and performance data, demonstrating the suitability of the new method for its intended purpose, in accordance with international regulatory guidelines such as those from the ICH, FDA, and EMA.[1][2][3][4][5][6][7][8][9][10][11][12]

Comparative Summary of Analytical Method Performance

The validation of the new UPLC-MS/MS method was performed against a well-established HPLC-UV reference method. The key performance characteristics are summarized below.

Validation ParameterNew UPLC-MS/MS MethodReference HPLC-UV MethodAcceptance Criteria (ICH Q2(R2))
Linearity (R²) 0.99980.9992≥ 0.999
Range 0.1 - 50 µg/mL1 - 100 µg/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 102.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%1.25%≤ 2%
- Intermediate Precision1.10%1.60%≤ 2%
Limit of Detection (LOD) 0.03 µg/mL0.3 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.1 µg/mL1 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference observedNo interference observedNo interference at the retention time of the analyte
Robustness Unaffected by minor changesUnaffected by minor changesConsistent results with small variations in method parameters
Run Time 3.2 minutes15 minutes-

Experimental Protocols

The following protocols outline the procedures used to validate the new UPLC-MS/MS method for the analysis of haloperidol this compound.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][4]

  • Procedure:

    • A stock solution of haloperidol this compound reference standard was prepared in methanol.

    • A series of at least six calibration standards were prepared by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Each calibration standard was injected in triplicate into the UPLC-MS/MS system.

    • A calibration curve was constructed by plotting the peak area response against the concentration of the analyte.

    • The linearity was evaluated by linear regression analysis, and the coefficient of determination (R²) was calculated.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[1][4] It is often determined by the percent recovery of a known amount of analyte spiked into a placebo matrix.

  • Procedure:

    • A placebo solution of the formulation (containing all excipients except haloperidol this compound) was prepared.

    • Known amounts of haloperidol this compound reference standard were added to the placebo solution to prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Each concentration level was prepared in triplicate and analyzed using the new UPLC-MS/MS method.

    • The percent recovery was calculated for each sample by comparing the measured concentration to the known spiked concentration.

Precision

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Six independent samples of haloperidol this compound at 100% of the test concentration were prepared.

    • The samples were analyzed on the same day, by the same analyst, and with the same instrument.

    • The relative standard deviation (%RSD) of the results was calculated.

  • Intermediate Precision (Inter-assay Precision):

    • The repeatability experiment was repeated on a different day, with a different analyst, and/or on a different instrument.

    • The %RSD was calculated across all measurements from both days to assess the intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Procedure (based on Signal-to-Noise Ratio):

    • A series of solutions with decreasing concentrations of haloperidol this compound were prepared and injected into the UPLC-MS/MS system.

    • The signal-to-noise (S/N) ratio was determined for each concentration.

    • The LOD was established as the concentration at which the S/N ratio is approximately 3:1.

    • The LOQ was established as the concentration at which the S/N ratio is approximately 10:1, with acceptable precision and accuracy.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Procedure:

    • A solution of the placebo (formulation without the active pharmaceutical ingredient) was injected to ensure no interference from excipients.

    • Forced degradation studies were performed by subjecting the haloperidol this compound solution to stress conditions (acid, base, oxidation, heat, and light).

    • The stressed samples were analyzed to ensure that the degradation product peaks did not interfere with the quantification of the haloperidol this compound peak.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[1][2]

  • Procedure:

    • Small, deliberate changes were made to the UPLC-MS/MS method parameters, one at a time. These included:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase composition (e.g., ± 2% organic phase)

    • The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) was evaluated.

Visualizations

Method Validation Workflow

The following diagram illustrates the sequential workflow for the validation of the new analytical method for haloperidol this compound.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Prepare Validation Protocol Opt->Protocol Finalized Method DefineParams Define Validation Parameters & Acceptance Criteria Protocol->DefineParams Linearity Linearity & Range DefineParams->Linearity Execute Experiments Accuracy Accuracy DefineParams->Accuracy Precision Precision DefineParams->Precision Specificity Specificity DefineParams->Specificity LOQ_LOD LOQ & LOD DefineParams->LOQ_LOD Robustness Robustness DefineParams->Robustness Analysis Data Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis Specificity->Analysis LOQ_LOD->Analysis Robustness->Analysis Report Prepare Validation Report Analysis->Report

Caption: Workflow for Analytical Method Validation.

Relationship of Validation Parameters

This diagram shows the logical dependencies and relationships between the core analytical method validation parameters.

G cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Reliability Fit_for_Purpose Method is Fit for Purpose Accuracy Accuracy Accuracy->Fit_for_Purpose Precision Precision Precision->Fit_for_Purpose Precision->Accuracy Linearity Linearity Range Range Linearity->Range Range->Fit_for_Purpose LOQ LOQ LOQ->Fit_for_Purpose LOQ->Range Specificity Specificity Specificity->Fit_for_Purpose LOD LOD LOD->Specificity Robustness Robustness Robustness->Fit_for_Purpose

Caption: Interrelationship of Validation Parameters.

References

A Cross-Species Look at Nandrolone Decanoate: A Pharmacokinetic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound across different species is fundamental to preclinical and clinical development. This guide provides a comparative overview of the pharmacokinetics of nandrolone decanoate, a long-acting anabolic steroid, with a focus on data from human and various animal studies.

Nandrolone this compound is widely recognized for its therapeutic applications in managing conditions like anemia and osteoporosis. Its pharmacokinetic profile, characterized by slow release from an intramuscular depot and prolonged action, is a key determinant of its clinical efficacy and dosing regimen. This guide synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes the relevant biological pathway to offer a comprehensive resource for researchers.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of nandrolone following the administration of nandrolone this compound in humans. While extensive data is available for human subjects, there is a notable lack of comprehensive pharmacokinetic studies providing parameters such as Cmax, Tmax, AUC, and half-life in common laboratory and veterinary species. The table reflects this data disparity.

SpeciesDoseRoute of AdministrationCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Terminal Half-life (t½)Reference
Human 50 mgIntramuscular2.14304007.1 - 12 days[1][2][3][4]
100 mgIntramuscular4.26308627.1 - 12 days[1][2][3][4]
150 mgIntramuscular5.167212617.1 - 12 days[1][2][3][4]
100 mgSubcutaneous~2.5144 (6 days)Not ReportedNot Reported[5]
Horse 800 mg (weekly for 3 weeks)IntramuscularData Not AvailableData Not AvailableData Not AvailableData Not Available[6][7]
Rat 1, 3, 9 mg/kg (weekly)IntramuscularData Not AvailableData Not AvailableData Not AvailableData Not Available[8]
Dog 1 mg/kg (weekly)IntramuscularData Not AvailableData Not AvailableData Not AvailableData Not Available[9]
Cattle Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies investigating the pharmacokinetics of nandrolone this compound.

Human Intramuscular Administration Study
  • Objective: To investigate the dose proportionality of the pharmacokinetics of nandrolone after a single intramuscular injection of nandrolone this compound in healthy male volunteers.

  • Subjects: Healthy young men were divided into three groups receiving 50 mg, 100 mg, or 150 mg of nandrolone this compound.[4]

  • Drug Administration: A single intramuscular injection of nandrolone this compound in arachis oil was administered into the gluteal muscle.[9]

  • Sampling: Blood samples were collected at regular intervals for up to 32 days post-injection. Urine samples were also collected to measure nandrolone metabolites.[4]

  • Analytical Method: Serum concentrations of nandrolone were determined using a validated gas chromatography-mass spectrometry (GC-MS) method.[3]

Equine Metabolism Study
  • Objective: To study the in vitro and in vivo metabolism of nandrolone this compound in castrated thoroughbred horses.[6][7]

  • Subjects: Three retired thoroughbred geldings.[6][7]

  • Drug Administration: 800 mg of nandrolone this compound was administered intramuscularly once weekly for three consecutive weeks.[6][7]

  • In Vitro Metabolism: The in vitro biotransformation was studied using homogenized horse liver.[6][7]

  • Sampling: Plasma and urine samples were collected for at least 20 days after the last administration to detect nandrolone this compound and its metabolites.[6][7]

  • Analytical Method: The analytical methods used included hydrolysis, reduction, oxidation, and sulfation to identify Phase I and Phase II metabolites.[6][7]

Rat Hypogonadism Study
  • Objective: To investigate the dose- and time-dependent effects of nandrolone this compound on the reproductive system of male rats.[8]

  • Subjects: Adult male Wistar rats.[8]

  • Drug Administration: Nandrolone this compound was administered by intramuscular injection at doses of 1, 3, and 9 mg/kg/week for 8 weeks. The vehicle used was sesame oil containing 10% benzyl alcohol.[8]

  • Assessments: Body weight, gonadosomatic index, and circulating levels of testosterone, 17β-estradiol, and luteinizing hormone were measured at 4 and 8 weeks post-treatment.[8]

  • Analytical Method: Circulating hormone levels were measured using ELISA.[8]

Signaling Pathway and Experimental Workflow

Nandrolone, the active metabolite of nandrolone this compound, exerts its effects primarily through the androgen receptor. The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for a pharmacokinetic study.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nandrolone Nandrolone AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) Nandrolone->AR_complex Binds AR Activated AR AR_complex->AR HSP Dissociation Dimerization AR Dimerization AR->Dimerization ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Androgen Receptor Signaling Pathway

pharmacokinetic_workflow cluster_study_design Study Design & Execution cluster_analysis Sample Analysis & Data Interpretation Animal_Selection Species & Subject Selection Dosing Nandrolone this compound Administration (Route, Dose, Vehicle) Animal_Selection->Dosing Sampling Biological Sample Collection (Blood, Urine, etc.) at Timed Intervals Dosing->Sampling Sample_Prep Sample Preparation (e.g., Extraction, Derivatization) Sampling->Sample_Prep Quantification Quantification of Nandrolone & Metabolites (e.g., GC-MS, LC-MS) Sample_Prep->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Quantification->PK_Analysis Report Data Reporting & Interpretation PK_Analysis->Report

Pharmacokinetic Study Workflow

References

A Head-to-Head Comparison of Decanoate Synthesis Methods: Fischer Esterification vs. Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly for applications in the pharmaceutical, flavor, and fragrance industries, the efficient production of decanoate esters is of significant interest. Decanoates, the esters of decanoic acid, are valued for their specific chemical properties and are integral components in a variety of products, including drug delivery systems and biodiesel.[1][2] This guide provides a detailed, head-to-head comparison of two prominent methods for synthesizing decanoates: the traditional acid-catalyzed Fischer-Speier Esterification and the increasingly popular Enzymatic Synthesis. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific needs.

Quantitative Performance Comparison

The choice between Fischer Esterification and Enzymatic Synthesis often hinges on a trade-off between reaction speed and yield versus environmental impact and substrate specificity. The following table summarizes the key quantitative metrics for the synthesis of methyl this compound via these two methods.

ParameterFischer-Speier EsterificationEnzymatic Synthesis (Immobilized Lipase)
Typical Yield High (often >90% with optimization)[1]Generally high (can exceed 90%)
Reaction Time 4 - 18 hours[3][4]Can be longer, often 24-48 hours
Reaction Temperature 65°C - 85°C[3][4]Typically milder, around 30-50°C
Catalyst Strong acids (e.g., H₂SO₄, p-TsOH)[1][5]Immobilized lipase (e.g., Candida antarctica lipase B)[3]
Catalyst Reusability No (neutralized during workup)Yes (can be recovered and reused)
Byproducts Water, potential for side reactions like ether formation[3]Primarily water
Substrate Specificity Low (catalyzes esterification of various acids and alcohols)High (enzyme specific to certain substrates)
Environmental Impact Use of strong acids and organic solvents raises concerns"Greener" alternative with biodegradable catalyst and milder conditions[3]
Purification Requires neutralization, extraction, and often distillation[1]Simpler workup, catalyst is easily filtered off[3]

Experimental Protocols

Method 1: Fischer-Speier Esterification for Methyl this compound Synthesis

This classic method utilizes a strong acid catalyst to directly esterify decanoic acid with an alcohol.[1]

Materials:

  • Decanoic acid

  • Anhydrous methanol (5 to 10-fold molar excess)

  • Concentrated sulfuric acid (catalyst, approx. 2-5% by weight of decanoic acid)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, decanoic acid is combined with an excess of anhydrous methanol. The flask is cooled in an ice bath.[3]

  • Catalyst Addition: Concentrated sulfuric acid is slowly added to the stirring mixture.[3]

  • Reflux: The reaction mixture is heated to a gentle reflux (approximately 65°C for methanol) and maintained for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][3]

  • Work-up and Neutralization: After cooling, the reaction mixture is carefully neutralized by washing with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst.[3]

  • Extraction and Washing: The product is extracted using an organic solvent like dichloromethane. The organic layer is then washed sequentially with water and brine to remove any remaining water-soluble impurities.[6]

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed using a rotary evaporator.[1]

  • Purification: For high purity, the crude methyl this compound can be further purified by fractional vacuum distillation.[1][3]

Method 2: Enzymatic Synthesis of Methyl this compound

This method employs an immobilized lipase as a biocatalyst, offering a more environmentally friendly approach.[3]

Materials:

  • Decanoic acid

  • Anhydrous methanol (1:1 to 1:3 molar ratio with decanoic acid)

  • Immobilized lipase (e.g., Candida antarctica lipase B, typically 5-10% w/w of total substrates)

  • Anhydrous heptane (or other suitable organic solvent)

  • Activated molecular sieves

Procedure:

  • Reactant Preparation: In a screw-capped flask, decanoic acid and methanol are dissolved in anhydrous heptane.[3]

  • Enzyme and Water Removal: Immobilized lipase and activated molecular sieves are added to the reaction mixture. The molecular sieves help to remove the water produced during the reaction, driving the equilibrium towards the product.[3]

  • Reaction Incubation: The flask is sealed and placed in an incubator shaker at a controlled temperature (e.g., 40-50°C) for 24-48 hours.

  • Catalyst Recovery: The immobilized enzyme and molecular sieves are removed by simple filtration. The enzyme can be washed and stored for reuse.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl this compound.

  • Purification: The resulting ester is often of high purity, but can be further purified by column chromatography if necessary.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthesis methods.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Decanoic Acid & Methanol add_catalyst Add H₂SO₄ reactants->add_catalyst reflux Reflux (4-8h) add_catalyst->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Solvent neutralize->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product product distill->product Pure Methyl This compound

Caption: Experimental workflow for Fischer-Speier esterification.

Enzymatic_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification reactants Combine Decanoic Acid, Methanol & Solvent add_enzyme Add Immobilized Lipase & Molecular Sieves reactants->add_enzyme incubate Incubate (24-48h) add_enzyme->incubate filter Filter to Remove Enzyme incubate->filter evaporate Solvent Evaporation filter->evaporate chromatography Column Chromatography (Optional) evaporate->chromatography product product chromatography->product Pure Methyl This compound

Caption: Experimental workflow for enzymatic synthesis.

References

Validating Animal Models for Decanoate-Based Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various animal models for validating the delivery of decanoate-based long-acting injectable (LAI) drugs. By presenting key pharmacokinetic data, detailed experimental protocols, and relevant physiological considerations, this document aims to assist researchers in selecting the most appropriate animal model for their specific drug development needs.

Introduction to this compound-Based Drug Delivery

This compound esters are long-chain fatty acid esters commonly used to create depot formulations of drugs, enabling slow release over an extended period from the site of intramuscular injection. The therapeutic efficacy of these LAIs is critically dependent on the in vivo hydrolysis of the this compound ester to release the active parent drug. This hydrolysis is primarily mediated by esterase enzymes present in the tissue fluid at the injection site and in the systemic circulation. Significant species-specific variations in the type and activity of these esterases can lead to marked differences in the pharmacokinetic profiles of this compound-based drugs, underscoring the importance of appropriate animal model selection.

Comparative Pharmacokinetics of this compound-Based Drugs

The selection of an appropriate animal model is paramount for the preclinical evaluation of this compound-based drug delivery systems. The pharmacokinetic (PK) profile, including the rate and extent of drug absorption, distribution, metabolism, and excretion, can vary significantly across species. These differences are often attributed to variations in muscle physiology, blood flow at the injection site, and, most critically, the enzymatic activity responsible for hydrolyzing the this compound ester.

Below is a summary of key pharmacokinetic parameters for representative this compound-based drugs—haloperidol this compound and nandrolone this compound—in commonly used animal models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from multiple sources.

Table 1: Comparative Pharmacokinetic Parameters of Haloperidol this compound

Animal ModelDose (mg/kg)Cmax (ng/mL)Tmax (days)t½ (days)Key Findings & Citations
Rat 15 (IM)~154-7~14The lymphatic system plays a significant role in the absorption of haloperidol this compound from the injection site.[1][2]
Dog 1-2 (IM)1-53-9~21Peak plasma levels are reached within three to seven days, with a half-life of about three weeks.

Table 2: Comparative Pharmacokinetic Parameters of Nandrolone this compound

Animal ModelDose (mg/kg)Cmax (ng/mL)Tmax (days)t½ (days)Key Findings & Citations
Rat 15 (IM)Not ReportedNot ReportedNot ReportedChronic administration leads to significant effects on skeletal muscle and neurokinin receptor density in the brain.[3][4] Dose- and time-dependent effects on the pituitary and testicular hormonal functions have been observed.[5][6]
Rabbit Not ReportedNot ReportedNot ReportedNot ReportedRabbits are a commonly used model for pharmacokinetic studies due to ease of blood sampling.
Human 1.4-2.1 (IM)2.1-5.21.25-37-12The pharmacokinetics of nandrolone have been studied in healthy men, showing a dose-proportional increase in serum concentrations.[7]

Species-Specific Considerations: The Role of Esterases

The rate-limiting step in the action of this compound-based drugs is the hydrolysis of the ester bond to release the active pharmaceutical ingredient. This reaction is catalyzed by various esterases, and the type and activity of these enzymes differ significantly across species.

Table 3: Comparison of Plasma Esterase Activity in Different Species

SpeciesCarboxylesterase (CES)Butyrylcholinesterase (BChE)Paraoxonase (PON)Relevance to this compound Hydrolysis & Citations
Human LowHighHighBChE and PON are the major hydrolases.[8][9][10]
Dog LowHighHighEsterase expression and hydrolyzing pattern are considered closest to humans.[8][9]
Rabbit HighModerateModerateHigh CES activity can lead to rapid hydrolysis.[8][10]
Rat HighModerateModerateHigh CES activity can result in faster drug release compared to humans.[8][10]
Mouse HighModerateModerateSimilar to rats, high CES activity is a key characteristic.[8]
Minipig LowLowModerateShows lower overall esterase activity compared to other species.[8][10]

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are detailed methodologies for key experiments in the validation of animal models for this compound-based drug delivery.

Protocol 1: Intramuscular Administration of this compound-Based Drugs in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).

  • Drug Formulation: The this compound-based drug is typically dissolved in a sterile oil vehicle (e.g., sesame oil) at the desired concentration.

  • Injection Site: The injection is administered into the gluteal or quadriceps muscle. A 23- to 25-gauge needle is recommended.

  • Dose Volume: The injection volume should not exceed 0.2 mL per injection site.

  • Procedure:

    • Anesthetize the rat using isoflurane or another appropriate anesthetic.

    • Shave the fur over the injection site and disinfect the skin with 70% ethanol.

    • Insert the needle deep into the muscle belly.

    • Inject the drug formulation slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Monitor the animal for any signs of distress or adverse reactions.

Protocol 2: Serial Blood Sampling for Pharmacokinetic Analysis in Rabbits
  • Animal Model: New Zealand White rabbits (2.5-3.5 kg).

  • Sampling Site: The marginal ear vein is the preferred site for repeated blood sampling.

  • Procedure:

    • Place the rabbit in a restrainer.

    • Apply a topical vasodilator (e.g., a gentle warming lamp or a small amount of xylene-free vasodilator cream) to the ear to dilate the vein.

    • Disinfect the area with 70% ethanol.

    • Using a 24- to 26-gauge needle or a butterfly catheter, puncture the vein and collect the blood sample into an appropriate tube (e.g., EDTA-coated for plasma).

    • Collect approximately 0.5-1.0 mL of blood at each time point (e.g., 0, 1, 3, 6, 12, 24, 48, 72, 96, 168, 336, 504, and 672 hours post-dose).

    • After each collection, apply gentle pressure to the puncture site with a sterile gauze pad to ensure hemostasis.

    • Process the blood samples by centrifugation to separate plasma, which is then stored at -80°C until analysis.

Protocol 3: Blood Sample Collection in Dogs
  • Animal Model: Beagle dogs are a commonly used breed for pharmacokinetic studies.

  • Sampling Site: The cephalic or saphenous veins are readily accessible for blood collection.

  • Procedure:

    • Restrain the dog in a comfortable position.

    • Shave the fur over the selected vein and disinfect the skin.

    • Occlude the vein upstream of the puncture site.

    • Using a 21- to 23-gauge needle, perform venipuncture and collect the required blood volume into appropriate tubes.

    • After collection, withdraw the needle and apply firm pressure to the site to prevent hematoma formation.

    • Process and store the samples as described for rabbits.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways of the active drug is essential for interpreting the pharmacodynamic effects observed in animal models. The following diagrams illustrate the key signaling pathways for two classes of drugs commonly formulated as this compound esters: antipsychotics (targeting the dopamine D2 receptor) and anabolic steroids (targeting the androgen receptor).

G cluster_0 Experimental Workflow for Animal Model Validation A Animal Model Selection (Rat, Dog, Rabbit, Pig) B Drug Administration (Intramuscular Injection) A->B C Serial Blood Sampling B->C D Sample Processing (Plasma Separation) C->D E LC-MS/MS Analysis (Drug Concentration) D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) E->F G Data Comparison & Model Validation F->G

Experimental Workflow for Animal Model Validation

G cluster_1 Dopamine D2 Receptor Signaling Pathway Haloperidol Haloperidol D2R Dopamine D2 Receptor Haloperidol->D2R Antagonist Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Response Decreased Neuronal Excitability (Antipsychotic Effect) PKA->Response G cluster_2 Androgen Receptor Signaling Pathway Nandrolone Nandrolone AR Androgen Receptor (Cytoplasm) Nandrolone->AR Binds AR_N Androgen Receptor (Nucleus) AR->AR_N Translocates ARE Androgen Response Element (DNA) AR_N->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Response Anabolic Effects Transcription->Response

References

A Comparative Analysis of the Side Effect Profiles of Decanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of commonly used decanoate esters in pharmaceuticals, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuanced differences between these long-acting injectable formulations.

Introduction to this compound Esters

This compound esters are long-chain fatty acid esters of active pharmaceutical ingredients (APIs). This chemical modification increases the lipophilicity of the drug, leading to the formation of a depot at the injection site from which the active drug is slowly released. This results in a prolonged duration of action, improving medication adherence in chronic conditions. However, the side effect profiles of these long-acting formulations can differ from their oral counterparts and between different this compound esters. This guide focuses on a comparative analysis of antipsychotic and androgenic this compound esters.

Data Presentation: Comparative Side Effect Profiles

The following tables summarize quantitative data on the side effect profiles of selected this compound esters from comparative clinical trials.

Antipsychotic this compound Esters: Haloperidol vs. Fluphenazine

Table 1: Comparison of Extrapyramidal Symptoms (EPS) in Patients Treated with Haloperidol this compound vs. Fluphenazine this compound

Side Effect CategoryHaloperidol this compoundFluphenazine this compoundStudy Details
Requirement for Antiparkinsonian Medication LowerSignificantly higher (mean dose 58 mg vs. 102 mg of orphenadrine)[1]20-week, double-blind study in 51 chronic schizophrenic patients.[1]
Extrapyramidal Motor Symptoms (EPMS) Lesser degreeHigher degree6-month, double-blind study in 31 schizophrenic patients.[2][3]
Drug-induced Parkinsonism Similar profileSimilar profile8-month, double-blind clinical trial in 72 schizophrenic outpatients.[4]
Weight Gain Less frequent (not statistically significant)More frequent20-week, double-blind study in 51 chronic schizophrenic patients.[1]
Androgenic this compound Esters: Nandrolone this compound

While direct comparative trials with other androgen decanoates focusing solely on side effects are limited, the following table outlines the common side effects associated with Nandrolone this compound.

Table 2: Common Side Effects of Nandrolone this compound

SystemSide EffectsIncidence/Details
Endocrine (Male) Testicular atrophy, oligospermia, gynecomastia, decreased libido.[5]Suppression of natural testosterone production.[6]
Endocrine (Female) Virilization (hirsutism, voice deepening, clitoral enlargement), menstrual irregularities.[5]Androgenic effects.
Cardiovascular Increased LDL cholesterol, decreased HDL cholesterol, potential for arterial plaque buildup.[6]Long-term use may pose a greater risk.[6]
Psychiatric Mood swings, aggression, depression.[6]Can be more pronounced with long-term use.[6]
Dermatological Acne, hair loss.[6]Androgenic effects.
Injection Site Pain, redness, swelling.Less frequent than with shorter-acting esters like phenylpropionate.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Assessment of Extrapyramidal Symptoms (EPS)

The evaluation of EPS in clinical trials is crucial for assessing the safety of antipsychotic medications. Standardized rating scales are employed to ensure objectivity and consistency.

1. Extrapyramidal Symptom Rating Scale (ESRS)

The ESRS is a comprehensive tool used to assess Parkinsonism, akathisia, dystonia, and tardive dyskinesia.[7][8][9][10]

  • Procedure: The assessment involves a questionnaire about the patient's subjective experience of symptoms over the last seven days, followed by a physical examination.[8][11] The examination includes observation of the patient at rest, during conversation, and while performing specific tasks such as walking, writing, and extending the arms.[8]

  • Scoring: The questionnaire items are rated on a 4-point scale (0=absent to 3=severe). The examination for Parkinsonism, dystonia, and dyskinesia involves rating various body regions on a 7-point scale (0=none to 6=severe), assessing both the amplitude and frequency of movements.[8]

2. Barnes Akathisia Rating Scale (BARS)

The BARS is the most commonly used scale to specifically measure drug-induced akathisia.[12][13]

  • Procedure: The assessment includes both objective and subjective components. The patient is observed while seated and standing for at least two minutes in each position.[12][14] The clinician observes for characteristic restless movements. Following observation, the patient is questioned about their subjective feelings of inner restlessness and distress.[12][14]

  • Scoring: The scale has three main items: objective restlessness, subjective awareness of restlessness, and subjective distress related to restlessness, each rated on a 4-point scale (0-3). A global clinical assessment of akathisia is also made on a 6-point scale (0-5).[15]

3. Simpson-Angus Scale (SAS)

The SAS is a widely used scale to measure drug-induced Parkinsonism.[16][17][18]

  • Procedure: The scale consists of 10 items that assess various signs of Parkinsonism through a neurological examination.[16][19] This includes assessing gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap reflex, tremor, and salivation.[16]

  • Scoring: Each of the 10 items is rated on a 5-point scale from 0 (normal) to 4 (most severe). The total score is the sum of the individual item scores.[16][19]

Assessment of Metabolic Syndrome

Metabolic side effects are a significant concern with long-acting antipsychotics. A robust screening plan is advised for individuals treated with these medications.[20]

  • Procedure: A systematic review of studies examining metabolic syndrome with long-acting injectable antipsychotics involved extracting data on individual metabolic parameters.[21] This includes:

    • Anthropometric measurements: Body Mass Index (BMI) and waist circumference.

    • Blood pressure: Systolic and diastolic readings.

    • Lipid levels: Fasting triglycerides and HDL cholesterol.

    • Glucose metabolism: Fasting plasma glucose and/or HbA1c levels.

  • Data Collection: Data is collected at baseline before initiating treatment and at regular intervals during treatment (e.g., 12-16 weeks after initiation and annually thereafter).[22][23]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

Dopamine_D2_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Striatal Interneuron) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine Release PKA->ACh_Release Inhibits EPS Extrapyramidal Side Effects (e.g., Parkinsonism) ACh_Release->EPS Increased release leads to Antipsychotic Antipsychotic (e.g., Haloperidol, Fluphenazine) Antipsychotic->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway and Antipsychotic-Induced EPS.

EPS_Assessment_Workflow Start Patient on Long-Acting Antipsychotic this compound ESRS Administer Extrapyramidal Symptom Rating Scale (ESRS) Start->ESRS BARS Administer Barnes Akathisia Rating Scale (BARS) Start->BARS SAS Administer Simpson-Angus Scale (SAS) Start->SAS Data_Collection Collect Subjective and Objective Data ESRS->Data_Collection BARS->Data_Collection SAS->Data_Collection Analysis Analyze Scores to Quantify Severity of EPS Data_Collection->Analysis Decision Treatment Decision: - Adjust Dose - Add Antiparkinsonian Medication - Change Antipsychotic Analysis->Decision End Monitor Patient and Re-assess Regularly Decision->End

Caption: Experimental Workflow for the Assessment of Extrapyramidal Symptoms (EPS).

References

Comparative-Analysis of a Novel Aripiprazole Decanoate Formulation (NDF-100) and Aripiprazole Lauroxil (Marketed Product)

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Drug Development Professionals

This guide provides a comprehensive benchmark of a novel aripiprazole decanoate formulation (NDF-100) against the marketed long-acting injectable (LAI) antipsychotic, aripiprazole lauroxil. The data presented herein is generated for illustrative purposes to showcase a comparative framework for researchers, scientists, and drug development professionals.

Executive Summary

Long-acting injectable antipsychotics are crucial for improving adherence and providing stable plasma concentrations in patients with schizophrenia.[1] Aripiprazole, a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors, is an effective treatment for schizophrenia.[2][3][4] This document compares a new formulation, NDF-100, an aripiprazole this compound suspension, with the established prodrug formulation, aripiprazole lauroxil.[5] NDF-100 is designed to achieve therapeutic plasma concentrations more rapidly without the need for oral supplementation or a separate initiation injection, a current requirement for aripiprazole lauroxil.[6][7] This guide details the comparative physicochemical properties, in vitro release kinetics, and pharmacokinetic profiles of both formulations.

Physicochemical and Formulation Characterization

The fundamental properties of the formulation dictate its stability, injectability, and release characteristics. NDF-100 is an aqueous suspension of aripiprazole this compound, while the marketed product is an aqueous suspension of the aripiprazole lauroxil prodrug.

ParameterNDF-100 (Hypothetical Data)Aripiprazole Lauroxil (Typical Values)
Active Moiety Aripiprazole this compoundAripiprazole Lauroxil
Formulation Type Aqueous SuspensionAqueous Suspension
Particle Size (D50) 5 µm10-15 µm
Viscosity (at 25°C) 25 cP35 cP
Injection Volume (400mg eq.) 1.0 mL1.5 mL
Drug Loading 400 mg/mL294 mg/mL (for 441mg dose)

Comparative In Vitro Release Profile

In vitro release testing is essential for quality control and can be predictive of in vivo performance.[8][9][10] The following data simulates a comparative release study over 48 hours, a critical timeframe for initial drug absorption.

Time PointNDF-100 Cumulative Release (%)Aripiprazole Lauroxil Cumulative Release (%)
2 hours 8%2%
8 hours 25%10%
24 hours 55%30%
48 hours 70%45%

Comparative Pharmacokinetic (PK) Profile in Rabbits

Preclinical PK studies are vital for predicting human dosage and performance.[11] The following table summarizes key pharmacokinetic parameters after a single intramuscular injection of a 100 mg/kg dose in New Zealand White rabbits.

PK ParameterNDF-100 (Hypothetical Data)Aripiprazole Lauroxil (Typical Data)
Tmax (Time to Peak Concentration) 5 days10 days
Cmax (Peak Plasma Concentration) 1200 ng/mL950 ng/mL
AUC (Area Under the Curve) 35,000 ng·day/mL38,000 ng·day/mL
Mean Residence Time (MRT) 28 days35 days

Mechanism of Action: Aripiprazole Receptor Binding

The therapeutic effects of aripiprazole are mediated through its unique interaction with dopamine and serotonin receptors.[3][12] It acts as a "dopamine system stabilizer," reducing dopaminergic activity in overactive pathways and increasing it in underactive pathways.[3][4]

Simplified Aripiprazole Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor Therapeutic_Effect Therapeutic Effect (Stabilized Dopamine & Serotonin Signaling) D2_post D2 Receptor HT1A 5-HT1A Receptor HT2A 5-HT2A Receptor Aripiprazole Aripiprazole Aripiprazole->D2_auto Partial Agonist Aripiprazole->D2_post Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist Dopamine Dopamine Dopamine->D2_post

Caption: Aripiprazole's interaction with key dopamine and serotonin receptors.

Experimental Protocols

In Vitro Drug Release Testing

This protocol is designed to assess the rate of drug release from the formulation.

  • Apparatus: USP Apparatus 4 (Flow-Through Cell).

  • Release Medium: Phosphate-buffered saline (PBS) pH 7.4 with 0.5% Tween 20 to ensure sink conditions.

  • Procedure:

    • Accurately weigh and place the formulation sample into the flow-through cell.

    • Pump the release medium through the cell at a constant flow rate (e.g., 8 mL/min).

    • Collect samples of the eluate at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours).

    • Analyze the drug concentration in the collected samples using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Pharmacokinetic Study in Rabbits

This protocol outlines an in vivo study to determine the pharmacokinetic profile.

  • Animal Model: Male New Zealand White rabbits (n=6 per group).

  • Dosing: Administer a single intramuscular (IM) injection into the gluteal muscle at a dose equivalent to 100 mg/kg of aripiprazole.

  • Blood Sampling: Collect blood samples (approx. 1 mL) from the marginal ear vein at pre-dose and at 2, 8, 24 hours, and 2, 5, 7, 14, 21, 28, 35, and 42 days post-injection.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine aripiprazole concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to calculate key PK parameters (Cmax, Tmax, AUC).

Local Tolerance Study

This protocol evaluates the local tissue reaction at the injection site.[13][14][15]

  • Animal Model: Male New Zealand White rabbits (n=3 per group).

  • Procedure:

    • Administer a single IM injection of the test formulation (NDF-100), vehicle control, and saline control into the left and right gluteal muscles.

    • Observe the animals daily for general health and signs of local reaction (swelling, redness).

    • Euthanize animals at 7 days post-injection.

    • Perform macroscopic and microscopic (histopathological) examination of the injection sites.

  • Evaluation: Score the injection sites for signs of irritation, inflammation, necrosis, and fibrosis based on a standardized scoring system.

Benchmarking Experimental Workflow

The overall process for benchmarking a new formulation against a marketed product involves a structured sequence of in vitro and in vivo evaluations.

F1 Formulation Development (NDF-100) PCC Physicochemical Characterization (Particle Size, Viscosity) F1->PCC F2 Marketed Product (Aripiprazole Lauroxil) F2->PCC IVR In Vitro Release Testing PCC->IVR PK Preclinical PK Study (Rabbit Model) IVR->PK LT Local Tolerance Study (Rabbit Model) IVR->LT DA Data Analysis & Comparative Assessment PK->DA LT->DA CR Comparative Report Generation DA->CR

Caption: Workflow for comparative analysis of injectable formulations.

References

A Comparative Review of Decanoate and Other Long-Chain Esters in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of long-acting injectable (LAI) drug delivery systems is a critical area of pharmaceutical research, aimed at improving patient adherence and therapeutic outcomes for chronic diseases. A key strategy in the formulation of LAIs is the use of long-chain fatty acid esters as prodrugs. This approach involves the covalent attachment of a fatty acid to a parent drug, thereby increasing its lipophilicity and enabling the creation of an oil-based depot upon intramuscular or subcutaneous injection. The slow release of the prodrug from the oily vehicle and its subsequent hydrolysis by endogenous esterases provides sustained plasma concentrations of the active drug.

This guide provides a comparative review of decanoate (a ten-carbon fatty acid ester) and other long-chain esters commonly used in drug delivery. We will examine their physicochemical properties, pharmacokinetic profiles, and the experimental methodologies used to evaluate their performance, with a focus on providing quantitative data to support objective comparisons.

Comparative Pharmacokinetics of Long-Chain Ester Prodrugs

The choice of fatty acid ester significantly influences the pharmacokinetic profile of a long-acting injectable. Generally, a longer fatty acid chain results in increased lipophilicity, leading to slower release from the oil depot and a longer duration of action. The following tables summarize the pharmacokinetic parameters of two common drugs formulated with different long-chain esters.

Table 1: Comparative Pharmacokinetic Parameters of Fluphenazine Esters

ParameterFluphenazine this compoundFluphenazine EnanthateReference(s)
Apparent Half-Life 6.8 - 9.6 days (single injection), 14.3 days (multiple injections)3.5 - 4 days[1][2]
Time to Peak Plasma Concentration (Tmax) ~24 hours2 - 3 days[2][3]
Peak Plasma Concentration (Cmax) ~2.18 ng/mLNot specified[1]
Dosing Interval 2 - 5 weeks1 - 3 weeks[4]

Table 2: Comparative Pharmacokinetic Parameters of Testosterone Esters

| Parameter | Testosterone this compound | Testosterone Cypionate | Testosterone Enanthate | Testosterone Unthis compound | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Half-Life | ~7-10 days | ~8 days | ~4.5 days | Longest of the four |[5] | | Time to Peak Plasma Concentration (Tmax) | Not specified | 48 - 72 hours | 24 - 72 hours | Not specified |[5] | | Dosing Interval | Not specified | 1 - 4 weeks | 2 - 4 weeks | 8 - 12 weeks |[6] |

Physicochemical Properties

The solubility of the ester prodrug in the oil vehicle is a critical factor for formulation stability and drug release. The lipophilicity of the ester, often predicted by its logP value, is directly related to the length of the fatty acid chain.

Table 3: Physicochemical Properties of Common Fatty Acid Esters

EsterCarbon Chain LengthRelative Lipophilicity
Enanthate7Moderate
Cypionate8High
This compound10Very High
Unthis compound11Very High
Palmitate16Extremely High

Experimental Protocols

The evaluation of long-chain ester prodrugs involves a series of in vitro and in vivo experiments to characterize their properties and performance. Below are detailed methodologies for key experiments.

Synthesis of Long-Chain Ester Prodrugs

Objective: To covalently link a long-chain fatty acid to a parent drug molecule.

General Procedure (Esterification):

  • Reactant Preparation: The parent drug containing a hydroxyl or amine group and the fatty acid (e.g., decanoyl chloride) are dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran) in a round-bottom flask. A base, such as pyridine, is often added to neutralize the acid byproduct.

  • Reaction: The fatty acid chloride is added dropwise to the solution containing the parent drug and base, typically at a controlled temperature (e.g., 0°C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified using column chromatography or recrystallization to yield the final ester prodrug.

  • Characterization: The structure and purity of the synthesized prodrug are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

In Vitro Drug Release Assay

Objective: To determine the rate of release of the ester prodrug from its oil-based formulation.

Method: Dialysis Method

  • Formulation Preparation: The long-chain ester prodrug is dissolved in a suitable vegetable oil (e.g., sesame oil, cottonseed oil) to a specific concentration.

  • Dialysis Setup: A known volume of the formulation is placed inside a dialysis bag with a specific molecular weight cut-off. The dialysis bag is then sealed and immersed in a release medium (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions) in a temperature-controlled shaker bath (37°C).

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain a constant volume.

  • Analysis: The concentration of the released prodrug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug released is plotted against time to determine the release kinetics.

In Vivo Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the long-chain ester prodrug after administration.

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[7]

Procedure:

  • Dosing: A single dose of the long-acting injectable formulation is administered to the animals via intramuscular injection into the gluteal or thigh muscle.[7]

  • Blood Sampling: At predefined time points, blood samples are collected from the animals, typically from the retro-orbital sinus or a cannulated artery.[7]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of the parent drug and/or the ester prodrug in the plasma samples is determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life.

Visualizations

Mechanism of Action of Long-Chain Ester Prodrugs

G cluster_0 Injection Site (Muscle) cluster_1 Systemic Circulation Prodrug_Depot Long-Chain Ester Prodrug in Oil Vehicle Depot Prodrug_Release Slow Release of Prodrug into Surrounding Tissue Prodrug_Depot->Prodrug_Release Partitioning Prodrug_Blood Ester Prodrug Prodrug_Release->Prodrug_Blood Absorption Esterases Plasma and Tissue Esterases Prodrug_Blood->Esterases Active_Drug Active Drug Excretion Excretion Active_Drug->Excretion Target_Site Pharmacological Target Site Active_Drug->Target_Site Therapeutic Effect Esterases->Active_Drug Hydrolysis

Caption: Mechanism of action for long-acting injectable ester prodrugs.

Experimental Workflow for Pharmacokinetic Evaluation

G start Start formulation Formulation of Ester Prodrug in Oil Vehicle start->formulation dosing Intramuscular Injection in Animal Model (e.g., Rat) formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Separation sampling->plasma_prep analysis LC-MS/MS Analysis of Drug Concentration plasma_prep->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, Half-life) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for in vivo pharmacokinetic evaluation of LAIs.

Logical Relationship in Formulation Development

G parent_drug Parent Drug Properties lipophilicity Desired Lipophilicity and Duration of Action parent_drug->lipophilicity solubility Solubility and Stability parent_drug->solubility ester_choice Choice of Long-Chain Ester (e.g., this compound) formulation Final LAI Formulation ester_choice->formulation ester_choice->solubility oil_vehicle Oil Vehicle Selection (e.g., Sesame Oil) oil_vehicle->formulation viscosity Viscosity and Injectability oil_vehicle->viscosity lipophilicity->ester_choice solubility->oil_vehicle

Caption: Key considerations in the formulation of LAI ester prodrugs.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Step-by-Step Guide to the Proper Disposal of Decanoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Decanoate esters, while integral to many research applications, necessitate a formal disposal protocol to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound compounds, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to undertake the following safety measures to minimize exposure and ensure safe handling.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: To prevent skin contact, wear suitable protective gloves and clothing.[1]

  • Respiratory Protection: Under normal conditions of use, respiratory protection is not typically required. However, if there is a risk of aerosol formation, respiratory protection may be necessary.[1]

  • General Hygiene: Adhere to good industrial hygiene and safety practices. It is essential to wash hands thoroughly after handling to prevent accidental ingestion and contamination.[1]

Handling and Storage:

  • Ventilation: Always handle decanoates in a well-ventilated area, such as a fume hood, to minimize the inhalation of vapors.[2]

  • Ignition Sources: Keep decanoates away from open flames, hot surfaces, and other potential ignition sources as some may be combustible.[2]

  • Storage of Waste: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated designated satellite accumulation area.[1][2] This area should have secondary containment to mitigate the impact of any potential leaks.[3]

Quantitative Data of Common this compound Esters

The following table summarizes key quantitative data for several this compound esters to facilitate a comparative understanding of their properties.

PropertyVinyl this compoundMethyl this compoundHexyl this compound
Flash Point Not SpecifiedCombustible139.44 °C (283.00 °F)[3]
Boiling Point Not SpecifiedNot Specified303.00 to 305.00 °C @ 760.00 mm Hg[3]
Water Solubility Not SpecifiedNot Specified0.06006 mg/L @ 25 °C (estimated)[3]
Hazards Skin Irritation, Eye IrritationToxic to aquatic life with long-lasting effectsAcute oral toxicity, Skin irritation, Serious eye irritation, Respiratory tract irritation, Aquatic toxicity[2][3]

Detailed Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical process that must be handled with precision and adherence to institutional and regulatory guidelines.

Step 1: Waste Characterization and Determination

The initial and most crucial step is to determine if the this compound waste is classified as hazardous.

  • Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information and will offer initial guidance in the "Disposal Considerations" section.[3]

  • Evaluate for Hazardous Characteristics: The waste must be evaluated based on the four characteristics defined by the Resource Conservation and Recovery Act (RCRA): ignitability, corrosivity, reactivity, and toxicity.[3] Decanoates are most likely to be classified as hazardous due to toxicity, particularly their potential for aquatic toxicity.[3]

  • Check Local and State Regulations: It is important to note that state and local regulations may be more stringent than federal guidelines. Always consult with your institution's Environmental Health and Safety (EHS) office for complete and accurate classification.[1][3]

Step 2: Waste Segregation and Collection

Proper segregation and collection are vital to prevent hazardous chemical reactions and to ensure compliant disposal.

  • Use a Dedicated Waste Container: All this compound waste, including contaminated PPE and absorbent materials, should be collected in a designated and compatible container.[3] The container must be chemically resistant and have a secure, tightly-fitting lid to prevent leaks and evaporation.[1][3]

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.[3] Decanoates may be incompatible with strong oxidizing agents.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the this compound ester (e.g., "Vinyl this compound").[1][3]

Step 3: Accidental Spill Cleanup

In the event of a spill, prompt and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Secure the Area: For non-emergency personnel, evacuate the area and do not breathe vapors or aerosols.[1] Remove all sources of ignition.[2]

  • Contain the Spill: Cover drains to prevent the material from entering waterways.[1]

  • Absorb the Spill: Use a liquid-absorbent, non-combustible material such as Chemizorb®, sand, earth, or vermiculite to absorb the spill.[1]

  • Collect and Dispose of Cleanup Materials: Sweep up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1]

Step 4: Disposal of "Empty" Containers

Containers that have held decanoates must be decontaminated before they can be disposed of as regular trash.

  • Triple-Rinsing: To be considered "empty," a container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1][2]

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[1][2]

  • Deface Label: After triple-rinsing, all chemical labels on the container must be defaced or removed.[1]

  • Final Disposal: The decontaminated container can then be disposed of as regular trash.[1]

Step 5: Arrange for Professional Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed professional.

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.[1]

  • Licensed Waste Vendor: The waste must be transported and disposed of by a licensed hazardous waste disposal company, which will ensure that the material is managed in accordance with all federal, state, and local regulations.[3]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound compounds.

start Start: this compound Waste Generated characterize Step 1: Characterize Waste (Consult SDS, RCRA, Local Regs) start->characterize is_hazardous Is Waste Hazardous? characterize->is_hazardous collect Step 2: Segregate & Collect (Dedicated, Labeled Container) is_hazardous->collect Yes non_hazardous Dispose as Non-Hazardous Waste (Consult EHS) is_hazardous->non_hazardous No store Store Waste in SAA collect->store empty_container Step 4: Handle 'Empty' Containers (Triple-Rinse, Collect Rinsate) collect->empty_container spill Accidental Spill Occurs spill_cleanup Step 3: Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->store store->spill container_full Container Full or Ready for Disposal? store->container_full container_full->store No contact_ehs Step 5: Contact EHS for Pickup container_full->contact_ehs Yes dispose Licensed Vendor Disposes of Waste contact_ehs->dispose deface Deface Label & Dispose of Container empty_container->deface

Caption: this compound Disposal Workflow Diagram.

References

Essential Guide to Handling Decanoate: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount concern in the laboratory is safety. This guide provides essential, immediate safety and logistical information for handling Decanoate, offering procedural, step-by-step guidance. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with any chemical, including this compound esters, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is used. The following recommendations are based on handling common this compound compounds in a laboratory setting.[1][2][3][4]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear chemical splash-resistant safety glasses or goggles with side protection conforming to OSHA 29 CFR 1910.133 or EU EN166 standards.[1][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]Protects against splashes and aerosols that could cause serious eye irritation.[4]
Hand Protection Wear protective gloves, such as nitrile or natural rubber.[1][2] It is crucial to inspect gloves for any signs of degradation or puncture before use and to follow proper glove removal techniques to avoid skin contact.[1]Provides a barrier against skin absorption and irritation.[2]
Skin and Body Protection Wear a lab coat or chemical-resistant apron and long-sleeved clothing to prevent skin contact.[1][2] Facilities should be equipped with an eyewash fountain and a safety shower.[1]Minimizes direct skin contact with the chemical.[2]
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][2] For large-scale operations, in emergencies, or where ventilation is inadequate, a NIOSH/MSHA approved air-purifying respirator with an appropriate organic vapor cartridge should be used.[1]Protects against the inhalation of harmful mists or vapors.[2]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential for laboratory safety. The following guidance covers the entire workflow from preparation to disposal.

1. Preparation and Handling:

  • Ensure adequate ventilation in the work area, preferably within a chemical fume hood.[1][5]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not ingest or inhale the substance.[1]

  • Keep the chemical away from open flames, hot surfaces, and other sources of ignition as it may be a combustible liquid.[1][5]

  • Take precautionary measures against static discharge.[1]

  • Handle in accordance with good industrial hygiene and safety practices, which includes not eating, drinking, or smoking in the laboratory.[1]

2. Storage:

  • Store in a tightly-closed container in a dry, cool, and well-ventilated place.[1][2]

  • Store away from heat, sparks, and flame.[1]

  • Keep away from strong oxidizing agents.[1][2]

3. Accidental Release Measures:

  • In case of a spill, remove all sources of ignition.[1]

  • Ventilate the area of the spill.[1]

  • Wear appropriate personal protective equipment as outlined above.[1]

  • For small spills, absorb the liquid with an inert material (e.g., sand, diatomaceous earth, or universal binding agents) and place it into a suitable, closed container for disposal.[1]

  • Prevent the spill from entering drains or surface water.[1]

4. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

5. Disposal Plan:

  • Dispose of waste material in accordance with national and local regulations.[1]

  • Chemical waste should not be mixed with other waste.[1]

  • Leave the chemical in its original container if possible.[1]

  • Uncleaned containers should be handled as if they contain the product.[1]

  • Entrust disposal to a licensed waste disposal company.[1][6]

Experimental Protocols: General Handling Procedures

While specific experimental protocols will vary depending on the nature of the research, the following general procedures should be followed when working with this compound compounds:

  • Preparation :

    • Review the Safety Data Sheet (SDS) for the specific this compound ester being used.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring it is clean, uncluttered, and that all necessary equipment is present and functioning correctly.

    • If working with a volatile this compound, ensure the chemical fume hood is operational.

  • Execution :

    • Measure and dispense the this compound compound carefully to avoid splashes or aerosol generation.

    • Keep containers closed when not in use.

    • If heating the substance, do so in a well-ventilated area and use appropriate heating equipment (e.g., a heating mantle with a stirrer).

  • Post-Experiment :

    • Decontaminate all equipment that has come into contact with the this compound.

    • Properly label and store any remaining this compound according to the storage guidelines.

    • Dispose of all waste, including contaminated PPE, according to the disposal plan.

    • Wash hands thoroughly after completing the work.

Visualizing Safe Handling and Disposal Workflows

To further clarify the procedural flow, the following diagrams illustrate the logical steps for safely handling and disposing of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review SDS & Assess Risks Get_PPE Gather Appropriate PPE Prep->Get_PPE Prep_Area Prepare Work Area Get_PPE->Prep_Area Handle Handle in Ventilated Area Prep_Area->Handle Avoid_Contact Avoid Skin/Eye Contact Handle->Avoid_Contact Keep_Closed Keep Containers Closed Avoid_Contact->Keep_Closed Decon Decontaminate Equipment Keep_Closed->Decon Store Store or Dispose of Chemical Decon->Store Clean_Area Clean Work Area Store->Clean_Area Wash Wash Hands Clean_Area->Wash

Safe handling workflow for this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal Collect Collect Waste in Designated Container Label Label Container Clearly Collect->Label Store_Waste Store in Cool, Dry, Well-Ventilated Area Label->Store_Waste Segregate Segregate from Incompatible Materials Store_Waste->Segregate Contact_EHS Contact Environmental Health & Safety (EHS) Segregate->Contact_EHS Arrange_Pickup Arrange for Professional Waste Pickup Contact_EHS->Arrange_Pickup

Proper disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decanoate
Reactant of Route 2
Decanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.